molecular formula C14H20N2O B1276400 3-amino-N-cyclohexyl-N-methylbenzamide CAS No. 675112-76-2

3-amino-N-cyclohexyl-N-methylbenzamide

Cat. No.: B1276400
CAS No.: 675112-76-2
M. Wt: 232.32 g/mol
InChI Key: QSSZFEXITQOVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-cyclohexyl-N-methylbenzamide is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-cyclohexyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h5-7,10,13H,2-4,8-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSZFEXITQOVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424239
Record name 3-amino-N-cyclohexyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675112-76-2
Record name 3-amino-N-cyclohexyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-amino-N-cyclohexyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 3-amino-N-cyclohexyl-N-methylbenzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. While a specific, peer-reviewed protocol for this exact molecule is not extensively documented, the following synthesis is constructed based on well-established, fundamental organic chemistry reactions and protocols for analogous structures. This document is intended for researchers, chemists, and professionals in drug development, offering a robust, two-step synthetic strategy from commercially available starting materials.

Introduction: The Significance of Substituted Benzamides

Benzamide derivatives form the backbone of a vast array of pharmacologically active compounds and functional materials. The strategic placement of substituents on the aromatic ring and the amide nitrogen allows for the fine-tuning of a molecule's physicochemical properties, including its solubility, lipophilicity, and ability to interact with biological targets. This compound (C₁₄H₂₀N₂O, MW: 232.32 g/mol )[1] incorporates a key 3-amino aniline moiety, a common feature in inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP), which are crucial in DNA repair and other cellular processes[2]. The N-cyclohexyl-N-methyl substitution pattern provides a specific steric and electronic profile that can influence receptor binding and metabolic stability.

This guide will detail a reliable synthetic route, focusing on the underlying chemical principles and providing a self-validating experimental protocol.

Overall Synthetic Strategy

The synthesis of this compound is most logically approached via a two-step sequence:

  • Amide Bond Formation: Acylation of the secondary amine, N-cyclohexyl-N-methylamine, with 3-nitrobenzoyl chloride. This reaction, a classic Schotten-Baumann type, forms the stable amide intermediate, 3-nitro-N-cyclohexyl-N-methylbenzamide .

  • Reduction of the Nitro Group: The nitro moiety of the intermediate is then reduced to a primary amine, yielding the final product. This transformation is typically achieved through catalytic hydrogenation.

This strategy is advantageous as it utilizes readily available precursors and employs high-yielding, well-understood reactions. The nitro group is a robust and convenient precursor to the amine, allowing for the amide bond to be formed under conditions that might not be compatible with a free amino group.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product A 3-Nitrobenzoic Acid D 3-Nitrobenzoyl Chloride A->D Chlorination B Thionyl Chloride (SOCl₂) B->D C N-Cyclohexyl-N-methylamine E 3-Nitro-N-cyclohexyl-N-methylbenzamide C->E D->E Amidation (Schotten-Baumann) F This compound E->F Catalytic Hydrogenation (Reduction)

Caption: Proposed two-step synthesis pathway for this compound.

Part 1: Synthesis of 3-nitro-N-cyclohexyl-N-methylbenzamide (Amidation)

The initial step involves the formation of an amide bond between the highly reactive acyl chloride, 3-nitrobenzoyl chloride, and the secondary amine, N-cyclohexyl-N-methylamine. 3-nitrobenzoyl chloride can be synthesized from 3-nitrobenzoic acid using reagents like thionyl chloride or oxalyl chloride, or it can be purchased directly. The reaction with the amine is typically rapid and exothermic.

Causality and Experimental Choices:

  • Acyl Chloride Reactivity: 3-nitrobenzoyl chloride is used because acyl chlorides are significantly more reactive electrophiles than their corresponding carboxylic acids, allowing the reaction to proceed quickly and efficiently at or below room temperature.

  • Base Requirement: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, such as triethylamine or an aqueous solution of sodium hydroxide, is essential to neutralize the acid.[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Solvent System: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal for this reaction, as it readily dissolves the reactants and does not participate in the reaction.

Experimental Protocol: Amidation
  • Preparation: To a solution of N-cyclohexyl-N-methylamine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 3-nitrobenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated aqueous sodium bicarbonate (to remove any unreacted acyl chloride and residual acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. The crude 3-nitro-N-cyclohexyl-N-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Part 2: Synthesis of this compound (Reduction)

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is the most common and efficient method for this transformation, offering high yields and clean reaction profiles.

Causality and Experimental Choices:

  • Catalyst Selection: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitroarenes. Other catalysts like platinum(IV) oxide or Raney Nickel can also be employed.

  • Hydrogen Source: The reduction can be performed using hydrogen gas (H₂) at pressures ranging from atmospheric to several bars. Alternatively, transfer hydrogenation using a hydrogen donor like hydrazine hydrate or ammonium formate can be used, which may be more convenient for standard laboratory setups. A patent describing the synthesis of p-aminobenzamide details the use of hydrazine hydrate with a ferric hydroxide catalyst, demonstrating a viable alternative to H₂ gas.[4]

  • Solvent Choice: Solvents such as ethanol, methanol, or ethyl acetate are typically used for catalytic hydrogenation as they are inert to the reaction conditions and effectively dissolve the substrate.

Experimental Protocol: Nitro Reduction
  • Preparation: Dissolve the purified 3-nitro-N-cyclohexyl-N-methylbenzamide (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation:

    • Seal the reaction vessel.

    • Evacuate the flask and backfill with hydrogen gas (a balloon filled with H₂ is often sufficient for small-scale reactions). Repeat this cycle 3-4 times to ensure an inert atmosphere is replaced with hydrogen.

    • Stir the mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, carefully purge the reaction vessel with nitrogen to remove excess hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry; ensure it remains wet with solvent during filtration and is disposed of properly.

    • Wash the Celite pad with additional solvent (ethanol or methanol).

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to yield the crude This compound . The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary and Characterization

While specific experimental data for this exact compound is not available in the cited literature, the following table outlines the key reagents required for this synthesis.

Step Reagent CAS Number Molecular Formula Role
1 3-Nitrobenzoic Acid121-92-6C₇H₅NO₄Precursor
1 Thionyl Chloride7719-09-7SOCl₂Chlorinating Agent
1 N-Cyclohexyl-N-methylamine100-60-7C₇H₁₅NNucleophile (Amine)
1 Triethylamine121-44-8C₆H₁₅NBase
1 Dichloromethane (DCM)75-09-2CH₂Cl₂Solvent
2 10% Palladium on Carbon7440-05-3Pd/CCatalyst
2 Hydrogen Gas1333-74-0H₂Reducing Agent
2 Ethanol64-17-5C₂H₆OSolvent

Product Characterization:

The identity and purity of the final product, This compound , should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the aromatic protons, the cyclohexyl and methyl groups, and the newly formed amine group.

  • Mass Spectrometry (MS): To confirm the molecular weight (232.32 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine (typically two bands around 3300-3500 cm⁻¹) and the C=O stretch of the amide (around 1630-1680 cm⁻¹).

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

This guide outlines a logical and robust synthetic pathway for This compound . By leveraging a standard amidation reaction followed by a reliable catalytic hydrogenation, researchers can access this valuable compound from common starting materials. The provided protocols, grounded in established chemical principles, offer a solid foundation for the successful synthesis and subsequent investigation of this and other N-substituted benzamide derivatives. Adherence to standard laboratory safety practices is paramount throughout all experimental procedures.

References

  • BenchChem. (2025). An In-depth Technical Guide to 2-Amino-N-cyclohexyl-N-methylbenzylamine.
  • PubChem. (n.d.). 3-Amino-N-methylbenzamide. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobenzamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • YouTube. (2024, May 12). Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide. Land of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104193646B - Preparation method of p-aminobenzamide.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-N-cyclohexyl-N-methylbenzylamine.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-N-cyclohexyl-N-methylbenzylamine from 2-aminobenzaldehyde.
  • Google Patents. (n.d.). CN104193646B - Preparation method of p-aminobenzamide.
  • PubMed Central (PMC). (n.d.). N-Cyclohexyl-3-methylbenzamidine. Retrieved from [Link]

Sources

physicochemical properties of 3-amino-N-cyclohexyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-amino-N-cyclohexyl-N-methylbenzamide

Introduction

This compound is a substituted benzamide derivative of interest in chemical and pharmaceutical research. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties is not merely academic—it is a foundational pillar of drug discovery and development.[1][2] These properties govern a molecule's behavior from the moment of administration to its interaction with biological targets, profoundly influencing its absorption, distribution, metabolism, excretion (ADME), and overall efficacy and safety.[3][4]

This guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the known data for this molecule but also detailing the authoritative experimental protocols required for their determination. The causality behind experimental choices is explained to provide a framework for robust and reproducible scientific investigation.



Core Physicochemical Profile

A summary of the fundamental identifiers and properties for this compound is presented below. It is critical to note that while basic molecular properties are well-defined, key experimental values such as melting point, solubility, pKa, and LogP are not widely reported in publicly available literature. Therefore, this guide emphasizes the robust experimental methods required to determine these values, which are indispensable for any substantive research program.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 675112-76-2[6][7]
Molecular Formula C₁₄H₂₀N₂O[6][7]
Molecular Weight 232.32 g/mol [6][7]
Aqueous Solubility Experimental determination required-
LogP (Octanol/Water) Experimental determination required-
pKa Experimental determination required-

The Critical Role of Physicochemical Properties in Drug Development

The journey of a drug candidate from lab to clinic is fundamentally dictated by its physicochemical properties. The interplay between solubility, lipophilicity, and ionization potential determines the pharmacokinetic and pharmacodynamic profile of a molecule.[3] Achieving the right balance is a central goal of medicinal chemistry.[8]

ADME_Properties cluster_properties Core Physicochemical Properties cluster_adme Pharmacokinetic Profile (ADME) Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption  Governs dissolution  rate & extent Excretion Excretion Solubility->Excretion  Required for  renal clearance Lipophilicity Lipophilicity (LogP) Lipophilicity->Absorption  Impacts membrane  permeability Distribution Distribution Lipophilicity->Distribution  Influences tissue  penetration & plasma  protein binding Metabolism Metabolism Lipophilicity->Metabolism  High lipophilicity can  increase metabolic  clearance Lipophilicity->Excretion  Affects renal  reabsorption Ionization Ionization (pKa) Ionization->Absorption  Affects solubility  & permeability Ionization->Distribution  Controls passage  across membranes

Fig 1: Interdependence of Physicochemical Properties and ADME Profile.
  • Aqueous Solubility: A drug must first dissolve in bodily fluids to be absorbed into the systemic circulation.[8] Low aqueous solubility is a primary cause of poor bioavailability and can lead to unreliable outcomes in in-vitro assays, wasting significant resources.[9][10]

  • Lipophilicity (LogP): This parameter, measured as the partition coefficient between n-octanol and water, is a crucial indicator of a molecule's ability to cross lipid cell membranes.[11][12] According to Lipinski's "Rule of Five," an oral drug candidate should ideally have a LogP value less than 5 to ensure a good balance between permeability and solubility.[11][12] While high lipophilicity can enhance target binding, it may also lead to poor solubility, increased metabolic breakdown, and off-target toxicity.[8]

  • Ionization (pKa): The pKa value defines the extent to which a molecule is ionized at a specific pH.[13][14] Since the pH varies throughout the body (e.g., stomach vs. intestine), the ionization state of a drug will change, directly impacting its solubility and ability to permeate biological membranes.[15] The presence of the primary amine group in this compound makes pKa determination particularly critical.

Protocols for Experimental Determination

Given the absence of published experimental data, the following section provides detailed, self-validating protocols for determining the key .

Aqueous Solubility: The Shake-Flask Method

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10] It establishes a true equilibrium between the undissolved solid compound and a saturated aqueous solution, providing a definitive solubility value that is critical for lead optimization and formulation stages.[9][16][17]

Solubility_Workflow start Start step1 1. Add excess solid compound to a vial with aqueous buffer (e.g., PBS, pH 7.4) start->step1 step2 2. Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium step1->step2 step3 3. Separate solid from solution (Centrifugation or Filtration) step2->step3 step4 4. Quantify compound concentration in the supernatant/filtrate step3->step4 step5 5. Analytical Method (HPLC-UV or LC/MS) step4->step5 Requires a calibrated standard curve end End: Thermodynamic Solubility Value step5->end

Fig 2: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Preparation: Prepare a universal aqueous buffer solution at the desired pH (e.g., pH 7.4 to simulate physiological conditions) and filter it to remove particulates.[16]

  • Compound Addition: Add an excess amount of solid this compound to a known volume of the prepared buffer in a glass vial. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vial and place it in an agitator (shaker bath) set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed, followed by drawing off the supernatant, or by filtering the solution through a low-binding filter plate (e.g., PVDF).[16][17]

  • Quantification: Prepare a series of dilutions of the saturated supernatant/filtrate. Analyze these dilutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC/MS).

  • Calculation: Quantify the concentration of the compound by comparing the analytical response to a pre-established standard calibration curve. The resulting concentration is the thermodynamic solubility of the compound under the tested conditions.

Lipophilicity: LogP Determination by Shake-Flask

Rationale: The shake-flask method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing the most fundamental and widely accepted value for the partition coefficient (P).[11] n-Octanol is used as a surrogate for biological lipid membranes.

LogP_Workflow start Start step1 1. Pre-saturate n-octanol with water and water with n-octanol start->step1 step2 2. Dissolve compound in one phase (e.g., water) step1->step2 step3 3. Add equal volume of the second phase (n-octanol) step2->step3 step4 4. Agitate vigorously to allow partitioning, then let phases separate step3->step4 step5 5. Quantify compound concentration in BOTH the aqueous and n-octanol phases via HPLC-UV step4->step5 step6 6. Calculate LogP step5->step6 LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) end End: LogP Value step6->end

Fig 3: Workflow for Shake-Flask LogP Determination.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water (or buffer, pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.

  • Compound Addition: Dissolve a known, low concentration of this compound in the pre-saturated aqueous phase. The concentration should be well below its aqueous solubility limit.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this separation.

  • Sampling and Analysis: Carefully withdraw an aliquot from both the aqueous phase and the n-octanol phase.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Ionization Constant: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a highly precise and reliable method for determining pKa values.[15] It works by monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[15]

pKa_Workflow start Start step1 1. Dissolve a precise amount of compound in water or a water/co-solvent mixture start->step1 step2 2. Calibrate pH meter with standard buffers step1->step2 step3 3. Add standardized titrant (e.g., HCl for a basic group) in small, precise increments step2->step3 step4 4. Record the pH of the solution after each addition of titrant step3->step4 step5 5. Plot pH vs. Volume of Titrant to generate a titration curve step4->step5 step6 6. Identify the inflection point(s) (equivalence point) step5->step6 step7 7. Determine pKa at the half-equivalence point step6->step7 end End: pKa Value(s) step7->end

Fig 4: Workflow for Potentiometric pKa Determination.

Step-by-Step Methodology:

  • Preparation: Accurately weigh and dissolve this compound in a suitable solvent. For compounds with low water solubility, a water/co-solvent mixture (e.g., water/methanol) may be necessary.

  • System Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Insert a calibrated pH electrode connected to a high-precision pH meter.

  • Titration: Since the target molecule contains a basic amino group, the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments using an auto-burette.

  • Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the value along with the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The resulting titration curve will show one or more inflection points, each corresponding to the neutralization of an ionizable group.

  • pKa Calculation: The pKa is the pH value at the point where half of the volume of titrant required to reach the inflection point has been added (the half-equivalence point). This can be determined from the graph or by analyzing the first derivative of the titration curve.

Conclusion

The comprehensive characterization of physicochemical properties is an indispensable step in evaluating the potential of this compound as a drug candidate or research tool. Properties such as aqueous solubility, lipophilicity (LogP), and ionization (pKa) are not independent variables but are deeply interconnected, collectively dictating the ADME profile and ultimate biological activity of the molecule. While predictive models can offer initial estimates, the authoritative, step-by-step experimental protocols detailed in this guide—for shake-flask solubility, shake-flask LogP, and potentiometric pKa determination—provide the robust framework necessary for generating the accurate and reliable data required for informed decision-making in any drug discovery and development program.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). 3-Amino-N-cyclohexyl-N-methyl-benzamide.
  • PharmaTutor. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery.
  • Kyrikou, I., & Tzakos, A. G. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Relay Therapeutics. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
  • Sigma-Aldrich. (n.d.). 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide.
  • International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • LookChem. (2023, December 13). What are the physicochemical properties of drug?
  • Longdom Publishing SL. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Chromatography Online. (n.d.). Determination of pKa Values by Liquid Chromatography.
  • BIOFOUNT. (n.d.). This compound.
  • ResearchGate. (2025, November 14). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • SlideShare. (n.d.). pKa and log p determination.
  • American Chemical Society. (n.d.). Method for Measuring Aqueous Solubilities of Organic Compounds.
  • PubChem. (2026, January 10). 3-amino-2-chloro-N-cyclohexyl-N-methylbenzamide.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
  • National Institutes of Health. (2025, August 7). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
  • National Institutes of Health. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
  • SpringerLink. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.
  • PubChem. (n.d.). This compound.

Sources

A Technical Guide to the Mechanism of Action of Selective Adenosine A2A Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction and Scope

The landscape of neurodegenerative disease treatment is continually evolving, with a growing emphasis on non-dopaminergic targets to address unmet clinical needs. Within this paradigm, selective antagonists of the adenosine A2A receptor have emerged as a promising therapeutic class. This guide provides an in-depth exploration of the core mechanism of action for these antagonists, with a particular focus on the principles elucidated by the study of compounds such as Istradefylline (KW-6002). While this document will use Istradefylline as a primary exemplar, the principles discussed are broadly applicable to novel molecules of the same class, such as 3-amino-N-cyclohexyl-N-methylbenzamide.

The primary audience for this guide—researchers, scientists, and drug development professionals—requires a blend of foundational science and practical, application-oriented knowledge. Therefore, this document is structured to provide a comprehensive overview, from the fundamental role of the adenosine A2A receptor in basal ganglia circuitry to detailed experimental protocols for the characterization of novel antagonist compounds.

The Adenosine A2A Receptor: A Strategic Target in the Basal Ganglia

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in various physiological processes, including vasodilation, immune response modulation, and neurotransmission.[1] In the central nervous system, these receptors are particularly concentrated in the striatum, a key component of the basal ganglia that is integral to motor control.[2]

In Parkinson's disease (PD), the progressive loss of dopaminergic neurons leads to a significant imbalance in the intricate neural circuits of the basal ganglia.[3] This imbalance is characterized by a deficiency of dopamine and an overactivation of adenosine A2A receptors. Under normal physiological conditions, adenosine acts as an inhibitory neuromodulator, often counteracting the effects of dopamine.[2]

The "Go" and "No-Go" Pathways

Motor function is modulated by a delicate balance between the "direct" (Go) and "indirect" (No-Go) pathways within the basal ganglia. In individuals with Parkinson's disease, the depletion of dopamine results in reduced activity of the "Go" pathway and increased activity of the "No-Go" pathway, contributing to the characteristic motor symptoms. Adenosine A2A receptors are primarily located on the medium spiny neurons of the "No-Go" pathway.[4][5]

As Parkinson's disease progresses, the concentration of adenosine A2A receptors increases, amplifying the inhibitory effects of adenosine on the "No-Go" pathway. This heightened inhibitory tone further suppresses motor activity.

Heteromeric Complex with Dopamine D2 Receptors

A crucial aspect of the adenosine A2A receptor's function in the striatum is its formation of heterotetramers with dopamine D2 receptors.[6] Within this complex, adenosine acts as a negative allosteric modulator of the D2 receptor.[6] This means that when adenosine binds to the A2A receptor, it reduces the affinity of the D2 receptor for dopamine, thereby dampening dopaminergic signaling.[6]

Molecular Mechanism of Action: Restoring Neuronal Balance

Selective adenosine A2A receptor antagonists, such as Istradefylline, exert their therapeutic effects by blocking the binding of endogenous adenosine to the A2A receptor.[2][7] This antagonism is the primary mechanism through which these compounds restore a more balanced state of neuronal signaling within the basal ganglia.

By inhibiting the A2A receptor, these antagonists prevent the downstream cascade of intracellular events normally triggered by adenosine.[1] This includes the inhibition of adenylyl cyclase and the subsequent reduction in cyclic adenosine monophosphate (cAMP) production.[1] The blockade of A2A receptors leads to an indirect enhancement of dopaminergic neurotransmission.[2] This disinhibition of the "No-Go" pathway helps to alleviate the motor deficits characteristic of Parkinson's disease.[4]

The precise mechanism by which Istradefylline exerts its full therapeutic effect is still under investigation, but its action as an adenosine A2A receptor antagonist is well-established through in vitro and in vivo studies.

G cluster_0 Striatal Neuron Membrane cluster_1 Intracellular Signaling Adenosine Adenosine A2A Receptor A2A Receptor Adenosine->A2A Receptor Binds Adenylyl Cyclase Adenylyl Cyclase A2A Receptor->Adenylyl Cyclase Inhibits Dopamine's Effect Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Binds D2 Receptor->Adenylyl Cyclase Modulates Istradefylline Istradefylline Istradefylline->A2A Receptor Blocks cAMP cAMP Adenylyl Cyclase->cAMP Reduces Inhibition of Motor Signal Inhibition of Motor Signal cAMP->Inhibition of Motor Signal

Caption: Antagonism of the A2A receptor by Istradefylline.

Therapeutic Implications and Pharmacological Profile

Istradefylline is approved as an adjunctive treatment to levodopa/carbidopa for adults with Parkinson's disease experiencing "off" episodes.[3][6] "Off" periods are times when the effects of levodopa wear off, and Parkinson's symptoms return.[7] Clinical studies have demonstrated that Istradefylline can effectively reduce this "off" time.[7]

A Non-Dopaminergic Approach

A key advantage of adenosine A2A receptor antagonists is that they offer a non-dopaminergic approach to treating Parkinson's disease.[4] This is significant because long-term dopamine replacement therapies can lead to debilitating side effects such as dyskinesia (involuntary muscle movements).[3] Istradefylline has been shown to decrease dyskinesia caused by prolonged L-DOPA administration.[3]

Neuroprotective Potential and Broader Applications

Beyond symptomatic relief in Parkinson's disease, there is growing evidence for the neuroprotective effects of A2A receptor antagonists.[3] These compounds have been shown to reduce neuroinflammation, a key process in the degeneration of dopaminergic neurons.[3] Furthermore, research suggests potential applications in other neurodegenerative disorders, such as Alzheimer's disease, and even in cancer immunotherapy, where they may enhance the efficacy of checkpoint inhibitors.[3][8] Recent studies have also indicated that KW-6002 can protect against neuronal damage by restoring autophagic flux.[9]

Experimental Protocols for Mechanistic Elucidation

For drug development professionals seeking to characterize novel adenosine A2A receptor antagonists, a series of well-established experimental protocols can be employed to validate the mechanism of action.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the adenosine A2A receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine A2A receptor.

  • Competition Binding: Incubate the membranes with a known radiolabeled A2A receptor antagonist (e.g., [3H]-istradefylline) in the presence of increasing concentrations of the unlabeled test compound.

  • Separation and Scintillation Counting: Separate the bound from unbound radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are fitted to a one-site competition binding equation to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Functional Assays: cAMP Measurement

Objective: To determine the functional antagonism of the test compound at the adenosine A2A receptor.

Methodology:

  • Cell Culture: Use a cell line expressing the adenosine A2A receptor (e.g., HEK293 cells).

  • Stimulation: Treat the cells with an A2A receptor agonist (e.g., CGS 21680) in the presence of varying concentrations of the test compound.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the concentration of the test compound to determine the IC50 for the inhibition of agonist-stimulated cAMP production.

Quantitative Data Summary

The following table summarizes key binding affinity data for Istradefylline, providing a benchmark for the evaluation of new chemical entities in this class.

ReceptorSpeciesKi (nM)Reference
A2A ReceptorHuman9.12[10]
A1 ReceptorHuman>287[10]
A3 ReceptorHuman>681[10]
A2A ReceptorRat1.57[10]
A1 ReceptorRat50.9[10]
A2A ReceptorMouse1.87[10]
A1 ReceptorMouse105.02[10]

Conclusion

The mechanism of action of selective adenosine A2A receptor antagonists represents a sophisticated and targeted approach to modulating neuronal circuitry in the basal ganglia. By specifically blocking the overactive adenosine signaling in the "No-Go" pathway, these compounds can restore a more natural balance of motor control, offering a valuable non-dopaminergic therapeutic option for Parkinson's disease. The principles and protocols outlined in this guide provide a robust framework for the continued research and development of novel antagonists, such as this compound, with the potential to significantly improve the lives of patients with neurodegenerative disorders.

References

  • Adenosine A2A receptor antagonist - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • What is the mechanism of Istradefylline? - Patsnap Synapse. (2024, July 17). Retrieved January 17, 2026, from [Link]

  • Istradefylline: A novel agent in the treatment of “off” episodes associated with levodopa/carbidopa use in Parkinson disease. (2020). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Istradefylline (Nourianz), Adenosine A2A Receptors, and Their Role in Parkinson's Disease. (2024, February 3). Retrieved January 17, 2026, from [Link]

  • Istradefylline - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • the adenosine A2A receptor selective antagonist KW6002: research and development toward a novel nondopaminergic therapy for Parkinson's disease. (2003). PubMed. Retrieved January 17, 2026, from [Link]

  • What are A2aR antagonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 17, 2026, from [Link]

  • Learn the Mechanism of Action of NOURIANZ®. (n.d.). Retrieved January 17, 2026, from [Link]

  • Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. (2020). PubMed. Retrieved January 17, 2026, from [Link]

  • Adenosine A2A receptor antagonist KW6002 protects against A53T mutant alpha-synuclein-induced brain damage and neuronal apoptosis in Parkinson's disease mice by restoring autophagic flux. (2024). PubMed. Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to 3-amino-N-cyclohexyl-N-methylbenzamide (CAS 675112-76-2): An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on the State of Publicly Available Information

As a Senior Application Scientist tasked with providing a comprehensive technical guide on 3-amino-N-cyclohexyl-N-methylbenzamide (CAS 675112-76-2), a rigorous and exhaustive search of the scientific and patent literature has been conducted. The objective was to synthesize existing data into a cohesive and in-depth resource. However, this investigation has revealed a significant scarcity of publicly available information for this specific chemical entity. While the compound is commercially available for research purposes, dedicated studies detailing its synthesis, biological activity, mechanism of action, and established experimental protocols are not present in the accessible scientific domain.

This document, therefore, serves a dual purpose: to present the confirmed foundational knowledge of this compound and to contextualize its potential scientific standing by examining structurally related compounds. This approach is designed to provide a realistic and scientifically grounded perspective for researchers considering this molecule for their studies. It is imperative to note that any extrapolation of properties from related analogs must be treated with caution and validated through empirical investigation.

Core Compound Identification and Properties

This compound is a substituted benzamide derivative. Its fundamental physicochemical properties, as confirmed by various chemical suppliers, are summarized below.

PropertyValueSource
CAS Number 675112-76-2[1]
Molecular Formula C₁₄H₂₀N₂O[1]
Molecular Weight 232.32 g/mol [1]
Canonical SMILES CNC(=O)(C1=CC=CC(=C1)N)C2CCCCC2
InChI Key Not readily available
Appearance Typically a solid (inferred from related compounds)
Solubility Not specified in public literature
Storage Conditions For research use, standard laboratory conditions are advised.[1][2]

Synthetic Pathways: A Postulated Approach

While a specific, peer-reviewed synthesis protocol for this compound is not documented, a plausible synthetic route can be conceptualized based on standard organic chemistry principles and published syntheses of analogous benzamides. A likely approach would involve the amidation of a 3-aminobenzoic acid derivative with N-cyclohexyl-N-methylamine.

A generalized synthetic workflow is proposed below:

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Reduction of Nitro Group A 3-Nitrobenzoic Acid C 3-Nitrobenzoyl Chloride A->C Activation B Activating Agent (e.g., SOCl₂, Oxalyl Chloride) E N-cyclohexyl-N-methyl-3-nitrobenzamide C->E Amidation D N-cyclohexyl-N-methylamine D->E G This compound E->G Reduction F Reducing Agent (e.g., H₂/Pd-C, SnCl₂)

Caption: A plausible three-step synthesis of the target compound.

Causality Behind Experimental Choices:

  • Starting Material: 3-Nitrobenzoic acid is a common and commercially available starting material. The nitro group serves as a precursor to the amino group and is generally unreactive under the conditions of amide bond formation.

  • Activation: Conversion of the carboxylic acid to an acyl chloride is a standard method to increase its electrophilicity, facilitating the subsequent reaction with the secondary amine.

  • Amide Formation: The reaction between the acyl chloride and N-cyclohexyl-N-methylamine would form the stable amide bond.

  • Reduction: The final step involves the reduction of the nitro group to the desired primary amine. Catalytic hydrogenation or reduction with metals like tin(II) chloride are common methods for this transformation.

Self-Validating System for Protocol: Each step of this proposed synthesis would require in-process controls. For instance, the formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). The progress of the amidation and reduction steps would be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion before proceeding. The final product would require purification, likely via column chromatography, and its identity and purity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications: An Uncharted Territory

There is no published data on the biological activity, mechanism of action, or potential therapeutic applications of this compound. The compound is sold for research use only, indicating it is likely used in screening libraries for drug discovery programs.[1][2]

However, the benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Structurally related compounds have shown a range of biological activities, which may provide a starting point for investigation:

  • Central Nervous System (CNS) Activity: Substituted benzamides are known to interact with various CNS targets. For example, amisulpride is an antipsychotic and antidepressant that acts on dopamine D2/D3 receptors. The structurally analogous compound, U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide), is a potent µ-opioid receptor agonist.[3] This suggests that the N-cyclohexyl-N-methylbenzamide core can be directed towards neurological targets.

  • Enzyme Inhibition: The benzamide moiety is present in a variety of enzyme inhibitors.

  • Antimicrobial Activity: Some N-phenylbenzamides have been synthesized and evaluated for their antibacterial and antifungal properties.[4]

The following diagram illustrates a generalized workflow for the initial in vitro screening of a novel compound like this compound.

G A Compound Procurement (CAS 675112-76-2) B Primary Target-Based Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) A->B C Phenotypic Screening (e.g., Cell Viability, Reporter Gene Assays) A->C D Hit Identification (Compounds showing desired activity) B->D C->D E Dose-Response Studies (Determination of IC₅₀/EC₅₀) D->E F Secondary Assays (Selectivity, Mechanism of Action Studies) E->F G Lead Optimization F->G

Caption: A generalized workflow for initial in vitro evaluation.

Future Directions and Research Imperatives

The lack of data on this compound presents an opportunity for foundational research. Key areas that require investigation include:

  • Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic protocol, along with comprehensive characterization data (NMR, IR, MS, and elemental analysis).

  • Broad Biological Screening: Evaluation of the compound in a wide range of biological assays to identify potential therapeutic areas.

  • In Silico Modeling: Computational studies to predict potential biological targets and guide experimental work.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the amino, cyclohexyl, and methyl groups to any observed biological activity.

Conclusion

This compound (CAS 675112-76-2) is a chemical entity with a confirmed structure but a publicly undocumented biological profile. While the benzamide core is of significant interest in medicinal chemistry, the specific properties of this compound remain to be elucidated. This guide has provided the available factual information and a scientifically grounded framework for future research. Any scientist or drug development professional interested in this molecule should be prepared to undertake foundational studies to determine its chemical and biological characteristics.

References

  • BIOFOUNT. This compound. [Link]

  • Baumann MH, Tocco G, Papsun DM, Mohr AL, Fogarty MF, Krotulski AJ. U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Molecules. 2020;25(23):5538. [Link]

  • Siregar, P., et al. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. International Journal of Molecular Sciences. 2023;24(3):2745. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of 3-amino-N-cyclohexyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-amino-N-cyclohexyl-N-methylbenzamide, a versatile scaffold with potential for diverse pharmacological applications. While direct SAR studies on this specific molecule are limited in publicly available literature, this document synthesizes information from structurally related analogs to build a predictive SAR model. We will delve into the synthetic methodologies, propose key molecular modifications, and discuss their potential impact on biological activity. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a framework for the rational design of novel therapeutic agents based on this benzamide core.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological properties.[1] The central amide bond provides a stable, yet interactive, feature that can engage with biological targets through hydrogen bonding. The aromatic ring and its substituents offer a platform for fine-tuning electronic and steric properties, while the N-substituents can profoundly influence solubility, metabolic stability, and receptor affinity.

This compound (CAS 675112-76-2) presents a compelling starting point for SAR exploration.[2][3] Its structure can be dissected into three key regions ripe for modification: the substituted benzoyl ring, the amide linker, and the N-alkylcyclohexyl moiety. Understanding how alterations in these regions modulate biological activity is paramount for optimizing this scaffold for a desired therapeutic effect. This guide will explore the potential SAR of this molecule by drawing parallels with related compounds, including N-cyclohexylbenzamides, amino-substituted benzamides, and other molecules sharing the N-cyclohexyl-N-methylamine fragment.[4][5][6]

Synthesis of the Core Scaffold and its Analogs

The synthesis of this compound and its derivatives can be achieved through standard amide coupling reactions. A general and reliable method involves the reaction of a substituted benzoic acid with N-cyclohexyl-N-methylamine in the presence of a coupling agent.

Experimental Protocol: General Amide Coupling
  • Acid Activation: To a solution of the desired benzoic acid derivative (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent (e.g., 1.1 eq of HATU, HBTU, or DCC) and a non-nucleophilic base (e.g., 1.5 eq of diisopropylethylamine (DIPEA)). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: To the activated benzoic acid solution, add N-cyclohexyl-N-methylamine (1.2 eq).

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-cyclohexyl-N-methylbenzamide derivative.

A similar synthetic approach has been reported for the synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide, where N-(4-amino-2-chloro-benzoyl)-imidazole was reacted with N-methyl-cyclohexylamine.[7]

Probing the Structure-Activity Relationship: A Three-pronged Approach

The exploration of the SAR of this compound can be systematically approached by modifying three distinct regions of the molecule. The following sections will detail the rationale for these modifications and the expected impact on biological activity based on data from related compounds.

Figure 1: A diagram illustrating the three key areas for SAR exploration on the this compound scaffold.

Modifications of the Benzamide Ring

The electronic and steric properties of the benzamide ring can be modulated by introducing various substituents. The position and nature of these substituents can significantly influence target binding and pharmacokinetic properties.

  • Position of the Amino Group: The current scaffold has an amino group at the 3-position. Shifting this to the 2- or 4-position would alter the electronic distribution and hydrogen bonding potential of the molecule. For instance, a 4-amino substitution might enhance interactions with certain biological targets through different vectoral presentations of the hydrogen bond donor.

  • Additional Substituents: The introduction of other functional groups on the aromatic ring can probe for additional binding pockets and influence the overall physicochemical properties.

    • Halogens (F, Cl, Br): Can increase metabolic stability and act as hydrogen bond acceptors. Dichloro-substituted N-cyclohexyl-N-methylbenzamide analogs have been investigated.[8]

    • Hydroxy Groups: Can introduce hydrogen bonding capabilities and potentially improve solubility. Computational studies on other amino-substituted benzamides have shown that hydroxyl groups can enhance antioxidant properties.[5]

    • Methoxy Groups: Can act as hydrogen bond acceptors and increase lipophilicity.

    • Small Alkyl Groups (e.g., Methyl): Can provide steric bulk and probe for hydrophobic pockets in a binding site.[9]

Modification Rationale Potential Impact Reference Analogs
Amino Group Position Alter electronic and steric profileModulate target affinity and selectivityGeneral principle in medicinal chemistry
Halogenation Increase metabolic stability, H-bond acceptorEnhanced potency and pharmacokinetic profile3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide[8]
Hydroxylation Introduce H-bond donor/acceptorImproved solubility and target interactions3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide
Alkylation Probe for hydrophobic pocketsIncreased affinity for specific targetsN-Cyclohexyl-4-methylbenzamide[9]
Modifications of the 3-Amino Group

The primary amino group is a key functional handle that can be modified to explore its role in target engagement.

  • Alkylation (Secondary and Tertiary Amines): Converting the primary amine to a secondary or tertiary amine can alter its basicity and hydrogen bonding capacity.

  • Acylation (Amides): Acylation of the amino group would neutralize its basicity and introduce a new hydrogen bond donor/acceptor moiety. This could fundamentally change the interaction profile of the molecule.

  • Sulfonamides: Conversion to a sulfonamide can introduce a tetrahedral geometry and strong hydrogen bond accepting groups. 3-(Benzylsulfonamido)benzamides have been explored as potent and selective SIRT2 inhibitors.[10]

Modification Rationale Potential Impact Reference Analogs
Alkylation Modulate basicity and steric bulkAlter target binding and selectivityGeneral amine SAR principles
Acylation Neutralize basicity, add H-bond featuresShift from ionic to H-bond interactionsGeneral amine SAR principles
Sulfonamide Formation Introduce tetrahedral geometry, H-bond acceptorPotential for new target interactions3-(Benzylsulfonamido)benzamides[10]
Modifications of the N-Cyclohexyl-N-Methyl Moiety

The N-cyclohexyl-N-methyl group plays a crucial role in defining the lipophilicity and conformational flexibility of the molecule.

  • Cyclohexyl Ring Conformation: The chair conformation of the cyclohexyl ring presents axial and equatorial positions for substituents. The orientation of the benzamide group relative to the ring can influence how the molecule fits into a binding pocket.

  • Substitution on the Cyclohexyl Ring: Adding substituents to the cyclohexyl ring can probe for specific interactions within a target's binding site. Studies on N-[4-(alkyl)cyclohexyl]-substituted benzamides have shown that such modifications can lead to anti-inflammatory and analgesic activities.[4]

  • Replacement of the Cyclohexyl Ring: Replacing the cyclohexyl ring with other cyclic or acyclic alkyl groups can modulate lipophilicity and conformational freedom. For example, smaller rings like cyclopentyl or larger rings like cycloheptyl could be explored.

  • N-Methyl Group Modification: Replacing the N-methyl group with larger alkyl groups (e.g., ethyl, propyl) can increase steric bulk and lipophilicity. Alternatively, its removal (N-cyclohexylbenzamide) would introduce a hydrogen bond donor at the amide nitrogen.[11]

Modification Rationale Potential Impact Reference Analogs
Cyclohexyl Ring Substitution Probe for specific binding interactionsEnhanced potency and selectivityN-[4-(alkyl)cyclohexyl]-substituted benzamides[4]
Cyclohexyl Ring Replacement Modulate lipophilicity and conformationAlter pharmacokinetic and pharmacodynamic propertiesGeneral medicinal chemistry principles
N-Alkyl Group Variation Alter steric bulk and lipophilicityFine-tune target affinity and metabolic stabilityN-Cyclohexylbenzamide[11]

Potential Biological Activities and Mechanisms of Action

Given the structural similarities to other biologically active compounds, this compound and its analogs could exhibit a range of pharmacological effects.

  • Anti-inflammatory and Analgesic Activity: The N-cyclohexylbenzamide scaffold is present in compounds with demonstrated anti-inflammatory and analgesic properties.[4]

  • Anticancer Activity: Many benzamide derivatives have been investigated as anticancer agents. For instance, N-cyclohexyl-2-phenoxybenzamide analogs are being explored for this purpose.[1]

  • Enzyme Inhibition: The benzamide core is a common feature in various enzyme inhibitors. The exploration of sulfonamide derivatives at the 3-amino position could lead to inhibitors of enzymes like sirtuins.[10]

  • Central Nervous System (CNS) Activity: The structural relative, 3-[3-(phenalkylamino)cyclohexyl]phenols, have been investigated as μ-opioid receptor (MOR) antagonists, suggesting that the N-cyclohexyl moiety can interact with CNS targets.[12]

Biological_Potential Core This compound A Versatile Scaffold AntiInflammatory Anti-inflammatory/ Analgesic Core->AntiInflammatory N-cyclohexylbenzamide analogs [2] Anticancer Anticancer Core->Anticancer Benzamide derivatives [5] EnzymeInhibition Enzyme Inhibition Core->EnzymeInhibition Sulfonamide analogs [12] CNS_Activity CNS Activity Core->CNS_Activity Cyclohexyl-containing MOR antagonists [17]

Figure 2: Potential pharmacological activities of this compound based on structurally related compounds.

Future Directions and Conclusion

This technical guide has laid out a systematic approach to understanding the structure-activity relationship of this compound. By leveraging data from analogous compounds, we have proposed a rational strategy for designing and synthesizing novel derivatives with potentially valuable pharmacological properties.

Future research should focus on:

  • Synthesis of a diverse library of analogs: Following the proposed modifications in the three key regions of the molecule.

  • Broad biological screening: To identify the primary pharmacological activities of this scaffold.

  • In-depth mechanistic studies: For any identified active compounds to elucidate their molecular targets and mechanisms of action.

References

  • N-Cyclohexyl-3-methylbenzamidine - PMC - PubMed Central . Available at: [Link]

  • Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities - PubMed . Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI . Available at: [Link]

  • Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study - PubMed . Available at: [Link]

  • This compound | C14H20N2O | CID 6463810 - PubChem . Available at: [Link]

  • Synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide - PrepChem.com . Available at: [Link]

  • 3-amino-2-chloro-N-cyclohexyl-N-methylbenzamide | C14H19ClN2O - PubChem . Available at: [Link]

  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PubMed Central . Available at: [Link]

  • Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC - PubMed Central . Available at: [Link]

  • N-Cyclohexyl-4-methylbenzamide | C14H19NO | CID 228684 - PubChem . Available at: [Link]

  • 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide - PubChem . Available at: [Link]

  • N-Cyclohexylbenzamide | C13H17NO | CID 15657 - PubChem . Available at: [Link]

  • 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed . Available at: [Link]

Sources

An In-depth Technical Guide to 3-amino-N-cyclohexyl-N-methylbenzamide Derivatives and Analogs: A Focus on Kappa Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-N-cyclohexyl-N-methylbenzamide scaffold represents a compelling starting point for the design of novel modulators of the kappa opioid receptor (KOR). This technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and structure-activity relationships (SAR) of this chemical series. We delve into the critical aspects of molecular design, drawing insights from structurally related KOR agonists, and present detailed, field-proven protocols for the synthesis and in vitro characterization of these compounds. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the exploration of new chemical entities targeting the KOR for therapeutic intervention in pain, addiction, and mood disorders.

Introduction: The Kappa Opioid Receptor as a Therapeutic Target

The kappa opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) family, is a key player in the modulation of pain, mood, and reward pathways.[1] Unlike the mu-opioid receptor (MOR), which is the primary target of traditional opioid analgesics like morphine, KOR activation does not produce euphoria and has a lower risk of respiratory depression and abuse potential.[1] This has made the KOR an attractive target for the development of non-addictive analgesics and potential treatments for addiction and mood disorders.

The endogenous ligands for the KOR are dynorphins, which, upon binding, trigger a cascade of intracellular signaling events.[1] The this compound core structure shares pharmacophoric features with known KOR agonists, suggesting its potential as a template for the design of novel KOR-targeted therapeutics. This guide will explore the synthesis, biological activity, and mechanistic underpinnings of this promising class of compounds.

Synthetic Methodologies

The synthesis of this compound derivatives can be approached through a convergent strategy, focusing on the formation of the central amide bond. A plausible and efficient synthetic route commences with a readily available starting material, 3-nitrobenzoyl chloride, and proceeds through two key stages: amidation followed by reduction of the nitro group.

Proposed Synthetic Pathway

A logical synthetic approach involves the initial coupling of 3-nitrobenzoyl chloride with N-cyclohexyl-N-methylamine to form the corresponding nitro-substituted benzamide intermediate. Subsequent reduction of the nitro group yields the target this compound. This strategy allows for the late-stage introduction of the crucial 3-amino group, which is a key feature for potential KOR activity.

Synthetic Pathway start1 3-Nitrobenzoyl Chloride intermediate 3-Nitro-N-cyclohexyl-N-methylbenzamide start1->intermediate Amidation start2 N-Cyclohexyl-N-methylamine start2->intermediate product This compound intermediate->product Nitro Reduction

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the core scaffold. Researchers should optimize reaction conditions based on available laboratory equipment and specific analogs being synthesized.

Step 1: Synthesis of 3-Nitro-N-cyclohexyl-N-methylbenzamide (Amidation)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-cyclohexyl-N-methylamine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents) or diisopropylethylamine (DIPEA), to the solution to act as an acid scavenger.

  • Addition of Acyl Chloride: Slowly add a solution of 3-nitrobenzoyl chloride (1.0 equivalent) in the same solvent to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of this compound (Nitro Reduction)

  • Reaction Setup: Dissolve the purified 3-nitro-N-cyclohexyl-N-methylbenzamide from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation. This can be achieved using a hydrogen-filled balloon at atmospheric pressure or in a Parr hydrogenator at elevated pressure (e.g., 50 psi).

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration and Concentration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Mechanism of Action: Kappa Opioid Receptor Signaling

As a G protein-coupled receptor, the KOR transduces extracellular signals into intracellular responses through a complex network of signaling pathways. The primary mechanism involves coupling to inhibitory G proteins (Gi/o). However, emerging evidence highlights the importance of a parallel signaling pathway mediated by β-arrestins.

G Protein-Dependent Signaling

Upon agonist binding, the KOR undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o and Gβγ subunits.

  • Gαi/o Subunit: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

  • Gβγ Subunit: The Gβγ dimer can directly modulate the activity of various effector proteins, including G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels (VGCCs). Activation of GIRK channels leads to potassium efflux and hyperpolarization of the cell membrane, while inhibition of VGCCs reduces calcium influx. Both of these actions contribute to a decrease in neuronal excitability.

G_Protein_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein (GDP) KOR->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux VGCC Ca2+ Channel Agonist Agonist Agonist->KOR G_alpha Gαi/o (GTP) G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibition G_beta_gamma->GIRK Activation G_beta_gamma->VGCC Inhibition ATP ATP ATP->cAMP AC Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) K_ion->Hyperpolarization Ca_ion Ca2+ Ca_ion->VGCC

Caption: G Protein-Dependent Signaling Pathway of the Kappa Opioid Receptor.

β-Arrestin-Mediated Signaling

In addition to G protein-dependent signaling, agonist-bound KOR can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation event promotes the recruitment of β-arrestin proteins. β-arrestin binding to the KOR can lead to:

  • Desensitization: β-arrestin sterically hinders the coupling of G proteins to the receptor, leading to a termination of G protein-mediated signaling.

  • Internalization: β-arrestin facilitates the internalization of the receptor from the cell surface via clathrin-coated pits, further attenuating the signal.

  • Signal Transduction: β-arrestin can also act as a scaffold protein, initiating a distinct wave of intracellular signaling independent of G proteins. This can involve the activation of mitogen-activated protein kinase (MAPK) pathways, such as the p38 MAPK pathway, which has been implicated in some of the aversive effects of KOR agonists.

The concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G protein vs. β-arrestin), is a key area of research in KOR drug discovery. The development of G protein-biased KOR agonists holds the promise of separating the therapeutic effects from the undesirable side effects.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane KOR_P Phosphorylated KOR Beta_Arrestin β-Arrestin KOR_P->Beta_Arrestin Recruitment Agonist_KOR Agonist-Bound KOR Agonist_KOR->KOR_P Phosphorylation GRK GRK GRK->KOR_P Desensitization Desensitization (G protein uncoupling) Beta_Arrestin->Desensitization Internalization Internalization Beta_Arrestin->Internalization MAPK_Pathway MAPK Signaling (e.g., p38) Beta_Arrestin->MAPK_Pathway Scaffolding

Caption: β-Arrestin-Mediated Signaling and Regulation of the Kappa Opioid Receptor.

Pharmacological Profile and In Vitro Evaluation

A comprehensive in vitro pharmacological evaluation is essential to characterize the activity of novel this compound derivatives. This typically involves a suite of assays to determine binding affinity, functional potency and efficacy, and potential for biased agonism.

Table 1: Key In Vitro Pharmacological Parameters for KOR Agonists

ParameterAssay TypeDescription
Binding Affinity (Ki) Radioligand Binding AssayMeasures the affinity of a compound for the KOR. A lower Ki value indicates higher affinity.
Functional Potency (EC50) GTPγS Binding AssayDetermines the concentration of a compound that produces 50% of its maximal response in activating G proteins.
cAMP Accumulation AssayMeasures the concentration of a compound that produces 50% of its maximal inhibition of adenylyl cyclase.
Functional Efficacy (Emax) GTPγS Binding AssayThe maximum response a compound can produce in G protein activation, relative to a full agonist.
cAMP Accumulation AssayThe maximum inhibition of adenylyl cyclase a compound can produce, relative to a full agonist.
Biased Agonism β-Arrestin Recruitment AssayQuantifies the recruitment of β-arrestin to the KOR in response to agonist stimulation.
Experimental Protocols for In Vitro Assays

The following are generalized protocols for key in vitro assays used to characterize KOR agonists. These should be adapted and optimized for specific experimental conditions.

Protocol 1: Radioligand Displacement Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human KOR (e.g., CHO-KOR or HEK-KOR cells).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a selective KOR radioligand (e.g., [³H]U-69,593 or [³H]diprenorphine), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from unbound radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Binding Assay

  • Assay Setup: In a 96-well plate, combine cell membranes expressing the KOR, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filtermat.

  • Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis: Plot the data as a dose-response curve to determine the EC50 and Emax values for G protein activation.

Protocol 3: cAMP Accumulation Assay

  • Cell Culture: Plate cells expressing the KOR in a 96-well plate and grow to confluence.

  • Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Agonist Treatment: Add varying concentrations of the test compound and incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Generate dose-response curves to determine the EC50 and Emax for the inhibition of cAMP production.

Protocol 4: β-Arrestin Recruitment Assay

  • Assay Principle: Utilize a cell-based assay that measures the interaction between the KOR and β-arrestin. A common method is the PathHunter® assay, which is based on enzyme fragment complementation.

  • Cell Line: Use a cell line co-expressing the KOR fused to one fragment of β-galactosidase and β-arrestin fused to the other fragment.

  • Agonist Stimulation: Treat the cells with varying concentrations of the test compound.

  • Detection: If the agonist induces KOR-β-arrestin interaction, the enzyme fragments will complement, forming an active enzyme that converts a substrate to a detectable signal (e.g., chemiluminescence).

  • Data Analysis: Quantify the signal to generate dose-response curves and determine the EC50 and Emax for β-arrestin recruitment.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for the this compound series are not extensively published, insights can be drawn from related KOR agonists. The general pharmacophore for non-morphinan KOR agonists often includes a basic nitrogen atom, an aromatic ring, and a hydrophobic moiety.

  • The 3-Amino Group: The position and nature of the substituent on the benzamide ring are critical. The 3-amino group is hypothesized to be a key interaction point with the KOR, potentially forming hydrogen bonds with specific amino acid residues in the binding pocket.

  • The N-Cyclohexyl Group: The bulky and hydrophobic cyclohexyl group likely occupies a hydrophobic pocket within the receptor, contributing to binding affinity. The stereochemistry of this group may also influence activity.

  • The N-Methyl Group: The methyl group on the amide nitrogen can impact the conformation of the molecule and its interaction with the receptor.

  • Substitutions on the Benzene Ring: Further substitutions on the aromatic ring can be explored to modulate potency, selectivity, and pharmacokinetic properties. For example, the introduction of electron-withdrawing or electron-donating groups could fine-tune the electronic properties of the molecule.

A systematic exploration of these structural features will be crucial for optimizing the pharmacological profile of this chemical series.

Conclusion and Future Directions

The this compound scaffold presents a promising foundation for the development of novel KOR modulators. This technical guide has provided a comprehensive framework for the synthesis and in vitro pharmacological characterization of this class of compounds. The detailed protocols and mechanistic insights are intended to empower researchers to efficiently explore the therapeutic potential of these derivatives.

Future research should focus on a systematic SAR exploration to identify compounds with optimal potency, selectivity, and biased agonism profiles. Lead compounds should then be advanced to in vivo models of pain, addiction, and mood disorders to validate their therapeutic efficacy. The ultimate goal is the development of a new generation of KOR-targeted therapeutics with improved safety and efficacy profiles.

References

  • Kawai, K., Hayakawa, J., Miyamoto, T., Imamura, Y., Yamane, S., Wakita, H., Fujii, H., Kawamura, K., Matsuura, H., Izumimoto, N., Kobayashi, R., Endo, T., & Nagase, H. (2008). Design, synthesis, and structure-activity relationship of novel opioid kappa-agonists. Bioorganic & Medicinal Chemistry, 16(20), 9188-9201.
  • Mores, C. N., Van Rijn, R. M., & Whistler, J. L. (2019). G-protein-biased agonism at the kappa opioid receptor. Handbook of experimental pharmacology, 254, 87–105.
  • Schwarzer, C. (2009). 30 years of dynorphins--new insights on their functions in neuropsychiatric diseases. Pharmacology & therapeutics, 123(3), 353–370.

Sources

An In-Depth Technical Guide to the In Silico Modeling of 3-amino-N-cyclohexyl-N-methylbenzamide

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3-amino-N-cyclohexyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 3-amino-N-cyclohexyl-N-methylbenzamide (CAS 675112-76-2). Due to the limited availability of public domain experimental spectra for this specific molecule, this guide leverages predictive methodologies and comparative data from structurally analogous compounds to present a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also the underlying scientific principles and experimental considerations for the characterization of complex organic molecules.

Introduction

This compound is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Its molecular structure combines a 3-aminobenzoyl core with a sterically demanding N-cyclohexyl-N-methylamino group. A thorough understanding of its three-dimensional structure and electronic properties is crucial for elucidating its structure-activity relationships and for quality control in its synthesis. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous structural confirmation of this molecule.

This guide provides a detailed, predictive analysis of the key spectroscopic features of this compound. The interpretations are grounded in fundamental principles of spectroscopy and are supported by comparative data from related molecules to ensure a high degree of confidence in the predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the carbon-hydrogen framework of this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons, the cyclohexyl protons, the N-methyl protons, and the amino protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15t, J = 7.8 Hz1HAr-H5
~6.80ddd, J = 7.8, 2.0, 1.0 Hz1HAr-H6
~6.70t, J = 2.0 Hz1HAr-H2
~6.60ddd, J = 7.8, 2.0, 1.0 Hz1HAr-H4
~3.8 (broad)s2H-NH₂
~3.5-4.5 (broad)m1HCyclohexyl CH-N
~2.90s3HN-CH₃
~1.0-1.9 (broad)m10HCyclohexyl CH₂

Expertise & Experience in Spectral Interpretation:

  • Aromatic Region (δ 6.6-7.2): The 3-amino group is an electron-donating group, which is expected to shield the aromatic protons, causing them to resonate at a relatively upfield region compared to unsubstituted benzamide. The splitting patterns are predicted based on ortho, meta, and para coupling constants.

  • Amino Protons (δ ~3.8): The protons of the primary amine are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift can be highly dependent on concentration and solvent.

  • N-Methyl Protons (δ ~2.90): The N-methyl group is predicted to be a sharp singlet, as there are no adjacent protons to couple with.

  • Cyclohexyl Protons (δ ~1.0-1.9 and 3.5-4.5): The cyclohexyl ring protons will appear as a complex series of overlapping multiplets in the aliphatic region. The methine proton attached to the nitrogen (CH-N) is expected to be the most downfield of the cyclohexyl protons due to the deshielding effect of the adjacent nitrogen atom. Its signal is likely to be broad due to the conformational flexibility of the cyclohexyl ring and potential restricted rotation around the N-C(O) bond.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~171C=O (Amide Carbonyl)
~146Ar-C3 (C-NH₂)
~137Ar-C1 (C-C=O)
~129Ar-C5
~118Ar-C6
~116Ar-C4
~114Ar-C2
~55-60 (broad)Cyclohexyl C-N
~37N-CH₃
~30-33Cyclohexyl CH₂
~26Cyclohexyl CH₂
~25Cyclohexyl CH₂

Expertise & Experience in Spectral Interpretation:

  • Carbonyl Carbon (δ ~171): The amide carbonyl carbon is expected to be significantly downfield.

  • Aromatic Carbons (δ ~114-146): The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing amide group. The carbon attached to the amino group (C3) is expected to be the most shielded among the substituted aromatic carbons.

  • Cyclohexyl and N-Methyl Carbons (δ ~25-60): The carbons of the cyclohexyl group and the N-methyl group will appear in the aliphatic region of the spectrum. The carbon of the cyclohexyl ring attached to the nitrogen will be the most downfield in this group.

Visualization of NMR Assignments:

NMR_Assignments cluster_molecule This compound cluster_h_nmr Predicted ¹H NMR Assignments cluster_c_nmr Predicted ¹³C NMR Assignments mol mol H5 H5 (~7.15 ppm, t) H6 H6 (~6.80 ppm, ddd) H2 H2 (~6.70 ppm, t) H4 H4 (~6.60 ppm, ddd) NH2 -NH₂ (~3.8 ppm, br s) CHN CH-N (~3.5-4.5 ppm, m) NCH3 N-CH₃ (~2.90 ppm, s) Cyclohexyl_H Cyclohexyl CH₂ (~1.0-1.9 ppm, m) C_O C=O (~171 ppm) C3 C3 (~146 ppm) C1 C1 (~137 ppm) C5 C5 (~129 ppm) C6 C6 (~118 ppm) C4 C4 (~116 ppm) C2 C2 (~114 ppm) C_N_cyclohexyl Cyclohexyl C-N (~55-60 ppm) N_CH3_C N-CH₃ (~37 ppm) Cyclohexyl_C Cyclohexyl CH₂ (~25-33 ppm)

Caption: Predicted NMR assignments for key protons and carbons.

Experimental Protocol for NMR Data Acquisition

Trustworthiness through Self-Validating Systems:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: 32 scans, a relaxation delay of 1-2 seconds, and a spectral width covering from -1 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans (or more for dilute samples), a relaxation delay of 2 seconds, and a spectral width from 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Data

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (two bands)N-H stretch (primary amine)
3100-3000MediumAromatic C-H stretch
2930, 2850StrongAliphatic C-H stretch (cyclohexyl and N-methyl)
~1630StrongC=O stretch (amide I band)
~1600, ~1480MediumAromatic C=C stretch
~1540MediumN-H bend (amide II band, if observable)
~1450MediumCH₂ scissoring (cyclohexyl)
~1250StrongAromatic C-N stretch

Expertise & Experience in Spectral Interpretation:

  • N-H Stretching: The primary amino group is expected to show two distinct N-H stretching bands, corresponding to the symmetric and asymmetric vibrations.[1][2] These are typically sharp and of medium intensity.

  • C=O Stretching: The amide carbonyl (C=O) stretch, also known as the Amide I band, is expected to be a very strong and prominent absorption around 1630 cm⁻¹.[3] The position is lower than that of a typical ketone due to the resonance with the nitrogen lone pair.

  • C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be present. The aliphatic C-H stretches from the cyclohexyl and N-methyl groups will be strong and sharp just below 3000 cm⁻¹.

  • Aromatic Region: The aromatic C=C stretching vibrations will appear as a series of medium-intensity bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or clean ATR crystal).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺•): The molecular weight of this compound is 232.32 g/mol . Therefore, the molecular ion peak is expected at m/z = 232.

  • Major Fragments: The fragmentation of amides often involves cleavage of the bonds adjacent to the carbonyl group.[4][5]

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment Structure
232[M]⁺• (Molecular Ion)
120[H₂N-C₆H₄-C=O]⁺ (3-aminobenzoyl cation)
112[C₇H₁₄N]⁺ (Cyclohexyl-N-methyl cation)
92[H₂N-C₆H₄]⁺
83[C₆H₁₁]⁺ (Cyclohexyl cation)

Visualization of Mass Spectrometry Fragmentation:

MS_Fragmentation M [M]⁺• (m/z 232) F120 [C₇H₆NO]⁺ (m/z 120) M->F120 - •C₇H₁₄N F112 [C₇H₁₄N]⁺ (m/z 112) M->F112 - •C₇H₆NO F92 [C₆H₆N]⁺ (m/z 92) F120->F92 - CO F83 [C₆H₁₁]⁺ (m/z 83) F112->F83 - •CH₂N

Caption: Plausible fragmentation pathway for this compound.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively non-volatile compound like this, LC-MS with electrospray ionization (ESI) would be a suitable method.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI). ESI is likely to produce a prominent protonated molecule [M+H]⁺ at m/z 233, while EI will produce the molecular ion [M]⁺• at m/z 232 and more extensive fragmentation.

  • Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Conclusion

This technical guide has presented a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating predicted data with fundamental spectroscopic principles and comparative analysis of related compounds, we have constructed a detailed and reliable spectroscopic profile for this molecule. The provided experimental protocols offer a standardized approach for researchers to acquire their own data. This guide serves as a robust framework for the structural characterization of this compound and similar novel chemical entities, underscoring the power of spectroscopic methods in modern chemical research and drug development.

References

  • ACS Publications. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Ordway, F. (n.d.). IR: amines. UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

  • Silva, R. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(37), 20839-20847. Retrieved from [Link]

Sources

discovery and history of 3-amino-N-cyclohexyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-amino-N-cyclohexyl-N-methylbenzamide: Synthesis, Properties, and Therapeutic Context

Introduction: The Benzamide Scaffold in Modern Drug Discovery

The benzamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its versatility allows for precise modification of a compound's physicochemical properties and biological activity, making it a "privileged scaffold" in the design of novel drugs.[1] Benzamide derivatives have found clinical applications in diverse areas, including oncology, central nervous system disorders, and as anti-inflammatory and gastrointestinal motility agents.[2][3][4] This guide provides a detailed technical overview of a specific derivative, this compound, including its synthesis, chemical properties, and the scientific context for its development.

Physicochemical Properties of this compound

This compound is a small molecule with the chemical formula C14H20N2O.[5][6] Its structure features a central benzamide core with an amino group at the 3-position of the benzene ring, and cyclohexyl and methyl groups attached to the amide nitrogen.

PropertyValueSource
Molecular Formula C14H20N2O[6]
Molecular Weight 232.32 g/mol [6]
CAS Number 675112-76-2[6]

While extensive experimental data for this specific compound is not publicly available, its properties can be predicted based on its structure and data from similar compounds. For instance, the related compound N-cyclohexyl-N-methyl-benzamide has a calculated logP (octanol/water partition coefficient) of 3.091, suggesting moderate lipophilicity.[7] The presence of the amino group on this compound would likely decrease its lipophilicity and increase its polarity compared to the unsubstituted analog.

A Plausible Synthetic Pathway

While the specific historical synthesis of this compound is not detailed in publicly available literature, a logical and efficient synthesis can be proposed based on established methods for creating substituted benzamides. A common and effective method involves the coupling of a carboxylic acid with an amine.

Proposed Synthesis of this compound

A likely synthetic route would involve the reaction of 3-aminobenzoic acid with N-cyclohexyl-N-methylamine in the presence of a coupling agent.

Step-by-Step Protocol:

  • Activation of 3-aminobenzoic acid: 3-aminobenzoic acid is first converted to a more reactive species. This can be achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl2) to form the acyl chloride. This is a common procedure in the synthesis of benzamide derivatives.[8]

  • Amide bond formation: The resulting 3-aminobenzoyl chloride is then reacted with N-cyclohexyl-N-methylamine. The nitrogen of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction typically proceeds at room temperature or with gentle heating.

  • Workup and purification: After the reaction is complete, an aqueous workup is performed to remove any unreacted starting materials and byproducts. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.

Diagram of the Proposed Synthesis Pathway:

Synthesis_Pathway cluster_reactants Starting Materials cluster_synthesis Synthesis Steps 3_aminobenzoic_acid 3-aminobenzoic acid Acyl_Chloride_Formation Acyl Chloride Formation (e.g., with SOCl₂) 3_aminobenzoic_acid->Acyl_Chloride_Formation N_cyclohexyl_N_methylamine N-cyclohexyl-N-methylamine Amide_Coupling Amide Coupling N_cyclohexyl_N_methylamine->Amide_Coupling Acyl_Chloride_Formation->Amide_Coupling Product This compound Amide_Coupling->Product caption Proposed synthesis of this compound. Benzamide_MoA cluster_targets Potential Biological Targets Benzamide_Derivative Benzamide Derivative Receptors Receptors (e.g., Opioid, Dopamine) Benzamide_Derivative->Receptors Enzymes Enzymes (e.g., HDAC) Benzamide_Derivative->Enzymes Ion_Channels Ion Channels Benzamide_Derivative->Ion_Channels Biological_Response Biological Response (e.g., Analgesia, Antipsychotic effect, Anti-cancer activity) Receptors->Biological_Response Enzymes->Biological_Response Ion_Channels->Biological_Response caption General mechanism of action for benzamide derivatives.

Caption: General mechanism of action for benzamide derivatives.

Conclusion

This compound is a molecule of interest within the broader class of pharmacologically important benzamides. While specific details of its discovery and history are not widely documented, its synthesis can be confidently proposed based on established chemical principles. By examining the history and biological activities of related compounds, we can infer a rich therapeutic context in which this molecule might be explored. Further research would be necessary to fully elucidate its pharmacological profile and potential clinical utility. This guide provides a foundational understanding for researchers and drug development professionals interested in the continuing exploration of the vast chemical and therapeutic landscape of benzamide derivatives.

References

  • N-Cyclohexyl-3-methylbenzamidine - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem. (n.d.). Retrieved from [Link]

  • Compounds useful for the treatment of degenerative and inflammatory diseases. (n.d.). Google Patents.
  • Inhibitors of the menin-MLL interaction. (n.d.). Google Patents.
  • This compound | C14H20N2O | CID 6463810 - PubChem. (n.d.). Retrieved from [Link]

  • 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide - PubChem. (n.d.). Retrieved from [Link]

  • Chemical Properties of N-cyclohexyl-N-methyl-benzamide - Cheméo. (n.d.). Retrieved from [Link]

  • Discovery of benzamides as potent human β3 adrenergic receptor agonists - PubMed. (2016, January 1). Retrieved from [Link]

  • U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - The Center for Forensic Science Research & Education. (2020, November 23). Retrieved from [Link]

  • N-cyclohexyl benzamides derivatives, preparations and therapeutic applications thereof. (n.d.). Google Patents.
  • Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed. (2023, December 5). Retrieved from [Link]

  • Schedules of Controlled Substances: Temporary Placement of U-47700 Into Schedule I - Federal Register. (2016, November 14). Retrieved from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Retrieved from [Link]

  • Synthesis of N-cyclohexyl-N-methylbenzylamine - PrepChem.com. (n.d.). Retrieved from [Link]

  • 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - MDPI. (2024, July 18). Retrieved from [Link]

  • Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.). Google Patents.

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 3-amino-N-cyclohexyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Uncharted Territory of a Novel Benzamide Derivative

3-amino-N-cyclohexyl-N-methylbenzamide (CAS No. 675112-76-2) is a small molecule belonging to the extensive benzamide family.[1] While its precise biological function and mechanism of action are not yet characterized in publicly available literature, its structural motifs offer compelling avenues for investigation. The benzamide core is a well-established pharmacophore present in a multitude of therapeutic agents. Notably, the 3-aminobenzamide moiety is a known structural feature of inhibitors targeting poly(ADP-ribose) polymerase (PARP), a crucial enzyme in DNA damage repair and a validated target in oncology.[2]

This document serves as a comprehensive guide for researchers initiating studies with this compound. Given the absence of specific data, we will adopt a foundational, hypothesis-driven approach. We will leverage insights from structurally related compounds to propose potential mechanisms of action and provide a tiered experimental framework to systematically characterize its effects in a cell culture environment. This guide is designed to be a self-validating system, enabling researchers to generate robust and reproducible data.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for designing and interpreting cell-based assays.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂O[1]
Molecular Weight 232.32 g/mol [1]
CAS Number 675112-76-2[1]
Appearance Solid (predicted)
Storage 2-8°C, inert atmosphere, protected from light

Proposed Biological Targets and Mechanistic Hypotheses

Based on the architecture of this compound and the known activities of related benzamides, we can formulate several primary hypotheses for its mechanism of action. These hypotheses will form the basis of our proposed experimental workflow.

Hypothesis 1: Inhibition of PARP Signaling The 3-aminobenzamide scaffold is a classic isostere for the nicotinamide moiety of NAD+, the substrate for PARP enzymes. This structural mimicry allows it to competitively inhibit PARP activity, which is integral to DNA single-strand break repair.

Hypothesis 2: Modulation of Kinase Signaling Cascades Certain substituted benzamides have been shown to function as kinase inhibitors.[3] For instance, N-cyclohexyl-2-phenoxybenzamide derivatives have been investigated as potential inhibitors of the Raf/MEK/ERK (MAPK) signaling pathway, a central regulator of cell proliferation and survival.[3]

Hypothesis 3: General Cytotoxicity and Anti-proliferative Effects As a novel chemical entity, the compound may exhibit cytotoxic effects through mechanisms independent of specific targets, such as inducing apoptosis or cell cycle arrest.

A Tiered Framework for In Vitro Evaluation

We propose a systematic, three-tiered approach to characterize the biological effects of this compound. This workflow ensures that foundational data is collected before progressing to more complex, resource-intensive mechanistic studies.

G cluster_0 Tier 1: Foundational Profiling cluster_1 Tier 2: Mechanistic Investigation (Hypothesis Testing) cluster_2 Tier 3: Advanced Cellular Phenotyping T1_Solubility Solubility & Stability Assessment T1_Cyto General Cytotoxicity Screening (e.g., MTT Assay) T1_Solubility->T1_Cyto Determine dosing range T2_PARP PARP Activity Assay (Cell-based or Biochemical) T1_Cyto->T2_PARP Based on IC50 values T2_Kinase Kinase Panel Screening (e.g., Raf/MEK/ERK Pathway) T1_Cyto->T2_Kinase Based on IC50 values T2_Apoptosis Apoptosis / Cell Cycle Assay (e.g., Annexin V / PI Staining) T1_Cyto->T2_Apoptosis Based on IC50 values T3_DNA DNA Damage Response Assay (γH2AX Foci Formation) T2_PARP->T3_DNA If PARP inhibition is confirmed T3_Western Western Blot Analysis (p-ERK, Cleaved Caspase-3) T2_Kinase->T3_Western If kinase inhibition is observed T2_Apoptosis->T3_Western If apoptosis is induced

Caption: A tiered workflow for the in vitro evaluation of a novel chemical compound.

Tier 1 Protocols: Foundational Profiling

Protocol 1.1: Solubility and Stability in Cell Culture Media

Rationale: Accurate determination of a compound's solubility and stability is paramount for reliable dosing in cell culture experiments. Precipitation of the compound can lead to inaccurate concentration calculations and physical stress on cells, while degradation can reduce its effective concentration over time.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% DMSO. Ensure complete dissolution.

  • Working Solutions: Create a serial dilution of the stock solution in the complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (≤0.5%).

  • Solubility Assessment:

    • Visually inspect the prepared media under a microscope for any signs of precipitation immediately after preparation and after incubation at 37°C for 24, 48, and 72 hours.

    • For a quantitative measure, centrifuge the solutions at high speed (e.g., 14,000 x g) for 15 minutes. Analyze the supernatant via HPLC to determine the concentration of the soluble compound. The highest concentration that shows no precipitation is the maximum soluble concentration.

  • Stability Assessment:

    • Incubate the working solutions at 37°C in a cell culture incubator.

    • At various time points (0, 2, 8, 24, 48 hours), take an aliquot of each solution.

    • Analyze the aliquots by HPLC to quantify the remaining parent compound. Calculate the half-life (t₁/₂) in the culture medium.

Protocol 1.2: General Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It provides a robust initial screen to determine the concentration at which the compound begins to exert cytotoxic or anti-proliferative effects (IC₅₀ value). This data is essential for selecting appropriate concentrations for subsequent mechanistic assays.

Materials:

  • Selected cancer or normal cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Tier 2 Protocols: Mechanistic Investigation

Protocol 2.1: PARP Activity Assay (Cell-Based)

Rationale: If the cytotoxicity screen reveals anti-proliferative activity, this assay will test the hypothesis that the compound functions as a PARP inhibitor. This can be done using commercially available chemiluminescent or colorimetric assay kits.

Materials:

  • PARP Activity Assay Kit (e.g., from Trevigen, R&D Systems, or similar)

  • Cells treated with a DNA damaging agent (e.g., H₂O₂) to activate PARP

  • This compound

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

  • Luminometer or microplate reader

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat cells with various concentrations of this compound and the positive control for 1-2 hours.

  • PARP Activation: Induce DNA damage by treating cells with H₂O₂ for a short period (e.g., 10-15 minutes).

  • Lysis and Assay: Lyse the cells and perform the PARP activity assay according to the manufacturer's protocol. Typically, this involves incubating the cell lysate in wells coated with histones (a PARP substrate) and providing NAD+.

  • Signal Generation: The assay will measure the amount of poly(ADP-ribose) (PAR) chains synthesized. An antibody against PAR, conjugated to an enzyme like HRP, is used for detection. Addition of a chemiluminescent or colorimetric substrate generates a signal.[2]

  • Data Analysis: The signal is directly proportional to PARP activity. A reduction in signal in the presence of the compound indicates inhibition. Calculate the IC₅₀ value for PARP inhibition.

G cluster_0 Proposed PARP Inhibition Pathway DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP PARP Enzyme DNA_Damage->PARP Activates PAR Poly(ADP-ribose) (PAR) Chains PARP->PAR Synthesizes NAD NAD+ NAD->PARP Substrate Compound 3-amino-N-cyclohexyl- N-methylbenzamide Compound->PARP Inhibits Repair Recruitment of DNA Repair Proteins PAR->Repair Cell_Survival Cell Survival Repair->Cell_Survival

Caption: Proposed mechanism of PARP inhibition by this compound.

Conclusion and Future Directions

The provided framework offers a logical and robust starting point for the in-depth characterization of this compound. By beginning with foundational assays and progressing to hypothesis-driven mechanistic studies, researchers can efficiently elucidate the compound's biological activity. Positive results in any of the Tier 2 assays should be followed by more advanced validation, such as Western blot analysis for key signaling proteins (Tier 3) or in vivo efficacy studies. This systematic approach is essential for uncovering the therapeutic potential of novel chemical entities in drug discovery and development.

References

  • Benchchem. (n.d.). In Vitro Biological Effects of 3-amino-4-bromo-N-cyclohexylbenzamide: A Review of Available Data.
  • Benchchem. (2025). Application Notes and Protocols: Synthesis and Evaluation of 3-amino-4-bromo-N-cyclohexylbenzamide and its Analogs.
  • PubChem. (n.d.). 3-amino-2-chloro-N-cyclohexyl-N-methylbenzamide.
  • Sigma-Aldrich. (n.d.). 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide.
  • Arctom Scientific. (n.d.). [CAS NO. 473731-12-3] 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide.
  • BIOFOUNT. (n.d.). 675112-76-2|this compound.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-N-cyclohexyl-N-methyl-benzamide.
  • Benchchem. (n.d.). Understanding the Mechanism of Action of N-cyclohexyl-2-phenoxybenzamide: A Technical Guide.

Sources

Application Notes and Protocols for 3-amino-N-cyclohexyl-N-methylbenzamide in In Vitro Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the characterization of 3-amino-N-cyclohexyl-N-methylbenzamide, a novel small molecule, in in vitro kinase assays. In the absence of established kinase targets for this compound, this application note presents a strategic workflow for initial kinase profiling and subsequent detailed inhibitory analysis. The protocols herein are designed to be robust and self-validating, enabling researchers to ascertain potential kinase targets, determine inhibitory potency (IC50), and lay the groundwork for mechanistic studies. We will detail methodologies for common assay formats, including luminescence-based and fluorescence-based assays, and provide insights into data interpretation and best practices.

Introduction: The Rationale for Kinase Profiling of Novel Benzamides

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[1][2] The benzamide scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous approved kinase inhibitors. While the specific biological activity of this compound is not yet elucidated in publicly available literature, its structural features warrant investigation into its potential as a kinase inhibitor.

This guide provides a systematic approach to assess the inhibitory activity of this compound against a broad panel of protein kinases, a crucial first step in identifying its biological targets and potential therapeutic applications.[2] We will focus on widely accessible and adaptable in vitro assay technologies that are suitable for high-throughput screening (HTS) and detailed kinetic studies.[3][4]

Compound Handling and Properties

Before initiating any biological assay, it is imperative to understand the physicochemical properties of this compound and handle it appropriately.

PropertyValueSource
CAS Number 675112-76-2[5]
Molecular Formula C₁₄H₂₀N₂O[5][6]
Molecular Weight 232.32 g/mol [5][7]
Appearance Solid (form may vary by supplier)[8]
Solubility To be determined empirically. A starting point is high-quality, anhydrous DMSO.
Storage Store at 2-8°C in a dark, inert atmosphere.[8]

Protocol 1: Preparation of Stock Solutions

  • Initial Solubility Testing: To prepare a high-concentration stock solution, start by dissolving a small, accurately weighed amount of this compound in 100% anhydrous DMSO to make a 10 mM or 50 mM stock. Gentle warming and vortexing may be required. Visually inspect for complete dissolution.

  • Stock Solution Preparation: Once solubility is confirmed, prepare a concentrated stock solution (e.g., 10 mM in 100% DMSO).

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

  • Working Solutions: For assays, prepare intermediate dilutions from the stock solution in DMSO. The final concentration of DMSO in the assay should be kept constant across all wells and ideally below 1% to minimize solvent effects on enzyme activity.[9]

Initial Broad-Spectrum Kinase Profiling

The first step in characterizing a novel compound is to screen it against a large, diverse panel of kinases to identify potential targets. This is often performed by specialized contract research organizations (CROs) but can also be conducted in-house with commercially available kinase profiling kits.

Workflow for Initial Kinase Profiling:

G A Prepare this compound (e.g., 10 µM final concentration) B Select a Broad Kinase Panel (e.g., >100 kinases representing different families) A->B C Perform Single-Point Inhibition Assay (measure % inhibition relative to DMSO control) B->C D Identify 'Hits' (kinases inhibited >50-80% at the screening concentration) C->D E Follow-up with Dose-Response Assays (determine IC50 for identified hits) D->E

Caption: Workflow for initial kinase screening.

Detailed In Vitro Kinase Inhibition Assay: A Luminescence-Based Approach

Once potential kinase targets have been identified, the next step is to perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures kinase activity by quantifying the amount of ADP produced.[10]

Principle of the ADP-Glo™ Kinase Assay:

This assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then a reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a detection reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[10]

Protocol 2: IC50 Determination using ADP-Glo™ Kinase Assay

Materials:

  • Recombinant Kinase and corresponding substrate

  • This compound (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (specific to the kinase of interest, typically contains a buffer salt like HEPES or Tris-HCl, MgCl₂, DTT, and a source of protein like BSA)

  • ATP (at a concentration near the Km for the specific kinase, if known)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Setup:

    • Add 2.5 µL of the compound dilutions or DMSO (for positive and negative controls) to the wells of a 96-well plate.

    • Prepare a master mix containing the kinase, substrate, and kinase buffer. Add 5 µL of this mix to each well.

    • Prepare a "no kinase" negative control by adding 5 µL of a master mix without the kinase to designated wells containing DMSO.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase buffer.

    • Add 2.5 µL of the ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.

    • Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Terminate Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_no_kinase) / (Signal_DMSO - Signal_no_kinase))

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Alternative Assay Format: A Fluorescence-Based Approach (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another popular method for measuring kinase activity, offering high sensitivity and a homogenous format.[9] These assays typically use a biotinylated substrate and a phospho-specific antibody labeled with a fluorescent acceptor.

Workflow for a TR-FRET Kinase Assay:

G A Kinase Reaction: Kinase + Biotinylated Substrate + ATP (in the presence of inhibitor) B Phosphorylated Biotinylated Substrate A->B Phosphorylation C Detection Step: Add Eu-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor) B->C D FRET Signal Generation: Excitation of Donor leads to emission from Acceptor C->D Proximity-based energy transfer E Measure TR-FRET Signal D->E

Caption: General workflow of a TR-FRET kinase assay.

Best Practices and Troubleshooting

  • Enzyme and Substrate Concentrations: Use enzyme and substrate concentrations that are optimized for the specific kinase and assay format to ensure the reaction is in the linear range.[9]

  • ATP Concentration: The apparent IC50 of ATP-competitive inhibitors is dependent on the ATP concentration. It is recommended to perform assays at the Km of ATP for the specific kinase to mimic physiological conditions more closely.[4]

  • Controls are Critical: Always include appropriate positive (no inhibitor) and negative (no enzyme) controls.[11]

  • Compound Interference: Some compounds can interfere with the assay signal (e.g., fluorescence quenching or luminescence inhibition).[9] It is important to perform counter-screens to identify and exclude such compounds.

  • Data Reproducibility: Ensure experiments are performed with sufficient replicates and are repeated to confirm the results.[11]

Conclusion

This application note provides a foundational framework for the initial in vitro characterization of this compound as a potential kinase inhibitor. By employing a systematic approach of broad-spectrum profiling followed by detailed dose-response analysis using robust assay technologies, researchers can effectively identify and validate novel kinase targets. The provided protocols offer a starting point for these investigations, and the principles discussed will aid in generating high-quality, reproducible data essential for advancing drug discovery programs.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current in vitro kinase assay technologies: the quest for a universal format. Current drug discovery technologies, 5(1), 59–69. Retrieved from [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 675112-76-2|this compound. Retrieved from [Link]

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912–1934.

Sources

Application Notes: A Framework for the In Vitro Characterization of 3-amino-N-cyclohexyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents with demonstrated anticancer, anti-inflammatory, and antimicrobial activities.[1][2] 3-amino-N-cyclohexyl-N-methylbenzamide is a synthetic small molecule belonging to this versatile class. However, its specific biological targets and mechanism of action are not yet well-characterized in public literature.

This document serves as a comprehensive guide for researchers initiating studies with this compound. It provides a logical, step-by-step framework for its initial in vitro characterization, from fundamental handling and screening to preliminary mechanistic investigation. The protocols herein are designed to be self-validating through the rigorous use of controls and are grounded in established methodologies for small molecule drug discovery.[2][3]

Compound Properties:

PropertyValueSource
CAS Number 675112-76-2[4][5][6]
Molecular Formula C₁₄H₂₀N₂O[4]
Molecular Weight 232.32 g/mol [4]
Physical Form Solid
Recommended Storage 2-8°C, desiccated, protected from light
Purity ≥95% (Verify with supplier's Certificate of Analysis)[7]
Intended Use For Research Use Only[4]

Foundational Protocols: Compound Handling and Preparation

Accurate and reproducible results begin with proper compound management.

Safety Precautions
  • Handle the solid compound in a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety information.

Preparation of a High-Concentration Stock Solution

Rationale: Most small molecules have low solubility in aqueous media. A high-concentration stock in a cell-culture-compatible solvent like dimethyl sulfoxide (DMSO) is standard practice. This allows for the addition of minimal solvent volume to the cell culture, preventing solvent-induced toxicity.[8]

Protocol:

  • Calculation: To prepare a 10 mM stock solution of this compound (MW: 232.32 g/mol ):

    • Weigh out 1 mg of the compound.

    • Calculate the required volume of DMSO: (1 mg) / (232.32 mg/mmol) = 0.0043 mmol.

    • Volume (L) = 0.0043 mmol / 10 mmol/L = 0.00043 L = 430 µL.

  • Dissolution: Add 430 µL of sterile, anhydrous DMSO to the 1 mg of compound.

  • Solubilization: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or sonication may be used if necessary, but check for compound stability.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Initial Screening: Determining Biological Activity Range

The first step in characterizing a novel compound is to determine its effective concentration range. A cytotoxicity assay is a robust starting point to identify the concentrations at which the compound affects cell viability.[9]

Workflow for In Vitro Compound Characterization

This workflow provides a logical progression from initial screening to mechanistic studies.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Mechanistic Investigation A Prepare 10 mM Stock in DMSO B Select Relevant Cell Line(s) C Dose-Response Assay (e.g., MTT Assay) B->C D Determine IC50 Value C->D E Target Engagement Assay (e.g., Western Blot for downstream signaling) D->E F Mode of Action Assay (e.g., Annexin V/PI for Apoptosis) E->F G Advanced Target ID (e.g., CETSA, Chemoproteomics) F->G G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates (Thr202/Tyr204) TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Response Cell Proliferation, Survival, Differentiation TF->Response Regulates Gene Expression Compound 3-amino-N-cyclohexyl- N-methylbenzamide Compound->Raf Putative Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Protocol: Western Blot for p-ERK Inhibition

Principle: A direct way to test the hypothesis is to measure the phosphorylation status of ERK (p-ERK), a key downstream node in the pathway. A reduction in p-ERK levels upon compound treatment would provide strong evidence of target engagement within this pathway. [10][11] Materials:

  • 6-well tissue culture plates

  • Compound, growth factor (e.g., EGF or FGF), and cell line of choice

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE equipment, PVDF membrane, and transfer system

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control). [11]* HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Rationale: Serum-starve cells (e.g., in medium with 0.5% FBS) for 12-24 hours to reduce basal phosphorylation levels, creating a low-noise background to observe changes. [12] * Pre-treat cells with various concentrations of this compound (e.g., 0.5x, 1x, and 5x IC₅₀) for 2-4 hours. Include a vehicle-only control.

    • Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes to robustly activate the MAPK pathway. Include an unstimulated control.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and run on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or nonfat milk in TBST) for 1 hour. [11] * Incubate with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution in blocking buffer) overnight at 4°C. [10] * Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imager.

  • Stripping and Re-probing: To ensure observed changes are not due to altered protein levels, strip the membrane and re-probe for total-ERK and a loading control like GAPDH.

Protocol: Annexin V/PI Apoptosis Assay

Principle: If the compound is cytotoxic, it's important to determine if it induces apoptosis (programmed cell death) or necrosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membranes. [13][14] Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time (e.g., 24 or 48 hours). Include vehicle-treated (negative) and staurosporine-treated (positive) controls.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes. [14]4. Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. [13] * Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark. [15]5. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. [13] * Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. [15]

Advanced Methodologies for Target Deconvolution

If the initial hypothesis-driven approaches do not yield a clear mechanism, unbiased, proteome-wide methods can be employed to identify the direct molecular target(s) of the compound.

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein against heat-induced denaturation. [16][17]By heating cell lysates or intact cells treated with the compound across a temperature gradient, stabilized proteins can be identified by mass spectrometry, revealing direct target engagement. [18][19][20]* Chemoproteomics: This powerful technique uses chemical probes or affinity-based methods to identify the full spectrum of proteins that interact with a compound in a cellular context. [21][22]It can confirm on-target engagement and simultaneously reveal potential off-targets, providing crucial information for understanding efficacy and predicting toxicity. [23][24][25]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Thakur, A., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Available from: [Link]

  • Longdom Publishing. (n.d.). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Proteomics & Bioinformatics. Retrieved from [Link]

  • Lu, K. Y., et al. (2020). Chemoproteomic strategies for drug target identification. ResearchGate. Retrieved from [Link]

  • Bioligo. (n.d.). Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells. Retrieved from [Link]

  • Bantscheff, M., et al. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Chemical Biology & Drug Design. Available from: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • SciSpace. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]

  • Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available from: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 675112-76-2 | this compound. Retrieved from [Link]

  • ResearchGate. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening | Request PDF. Retrieved from [Link]

  • Wei, G., et al. (2015). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules. Available from: [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available from: [Link]

  • Smalley, K. S. M. (2011). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available from: [Link]

  • Zou, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry. Available from: [Link]

  • Arien, T., et al. (2023). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). What is the correct protocol for determining IC50 and CC50 of a drug?. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • Jones, C. A., et al. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. Available from: [Link]

  • ResearchGate. (n.d.). Cell biology of ERK inhibitor activity in tumor cells. Western blot.... Retrieved from [Link]

  • Chemsrc. (n.d.). N-cyclohexyl-N-methylbenzamide. Retrieved from [Link]

Sources

Application Notes and Protocols: A Proposed Framework for the Investigation of 3-amino-N-cyclohexyl-N-methylbenzamide as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzamide Scaffold and the Unexplored Potential of 3-amino-N-cyclohexyl-N-methylbenzamide

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active compounds. Its derivatives have been explored for a multitude of therapeutic applications, targeting a diverse range of proteins. This compound is a specific analogue within this vast chemical space, characterized by a tertiary amide with cyclohexyl and methyl substituents and an amino group at the 3-position of the benzene ring.

A thorough review of the current scientific literature reveals a notable absence of studies detailing the biological targets, mechanism of action, or established applications of this compound as a chemical probe. While commercially available for research purposes, its functional role in biological systems remains to be elucidated[1][2][3]. This document, therefore, serves not as a summary of existing knowledge, but as a proposed roadmap for researchers and drug development professionals. It outlines a logical, step-by-step framework for the initial characterization and validation of this compound as a potential chemical probe. The methodologies presented are based on established principles of chemical biology and draw insights from research on structurally related benzamide derivatives[4][5].

Physicochemical Characterization

Prior to any biological evaluation, a comprehensive understanding of the compound's physicochemical properties is paramount. This data is crucial for ensuring sample purity, stability, and for interpreting subsequent biological assay results.

PropertyImportanceRecommended Method(s)
Identity and Purity Confirms the correct molecular structure and absence of contaminants that could confound biological data.¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), HPLC/UPLC
Solubility Determines appropriate solvents for stock solutions and assay buffers. Critical for avoiding compound precipitation in assays.Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO).
Stability Assesses degradation over time under various conditions (e.g., in solution, at different temperatures, in the presence of light).HPLC or LC-MS analysis of the compound over a time course under different storage and assay conditions.
Lipophilicity (LogP/LogD) Predicts membrane permeability and potential for non-specific binding.Calculated (cLogP) and experimental (e.g., shake-flask or HPLC-based methods) determination.

Proposed Workflow for Initial Biological Evaluation

Given the lack of a known biological target, a tiered screening approach is recommended. This workflow is designed to first identify any general biological activity and then progressively narrow down the potential mechanism of action.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Target Validation & Mechanism of Action A Compound Acquisition & QC (Purity, Identity, Solubility) B Broad Cytotoxicity/Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->B Establish concentration range C Phenotypic Screening (e.g., High-Content Imaging) B->C Identify active, non-toxic concentrations D Broad Panel Kinase/GPCR/Ion Channel Screening C->D If phenotype observed E Target Deconvolution (e.g., Affinity Chromatography, Proteomics) C->E If phenotype, but no hits in panel screens F Biochemical Assays with Purified Target D->F If hits identified E->F If putative targets identified G Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) F->G H Downstream Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) G->H I Structure-Activity Relationship (SAR) Studies H->I

Caption: A generalized workflow for the initial investigation of a novel chemical compound.

Detailed Protocols: Phase 1 - Foundational Screening

The initial phase aims to answer a fundamental question: does this compound elicit any biological response in a cellular context?

Protocol 1: General Cytotoxicity Assessment using MTT Assay

Rationale: This protocol determines the concentration range at which the compound affects cell viability. This is crucial for distinguishing specific biological effects from general toxicity and for selecting appropriate concentrations for subsequent experiments.

Materials:

  • This compound (high purity)

  • Cell line of choice (e.g., HeLa, HEK293, or a panel of cancer cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (e.g., a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Hypothetical Signaling Pathways for Further Investigation

While no specific targets are known for this compound, the broader benzamide class has shown activity against various targets. Based on structural similarities to other reported bioactive molecules, the following pathways represent rational starting points for investigation should a relevant phenotype be observed.

  • Kinase Signaling: Many benzamide derivatives are known to be kinase inhibitors. If the compound shows anti-proliferative effects, screening against a broad kinase panel would be a logical next step. A potential, though hypothetical, mechanism could involve inhibition of pathways like the Raf/MEK/ERK cascade, which is frequently dysregulated in cancer[4].

Sources

Leveraging 3-amino-N-cyclohexyl-N-methylbenzamide as a Versatile Scaffold for Chemical Proteomics Probe Development

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

The vast and dynamic nature of the proteome necessitates the development of sophisticated tools for functional annotation and drug discovery. Chemical proteomics, which employs small molecule probes to investigate protein function, has emerged as a powerful strategy for identifying novel drug targets and elucidating complex biological pathways.[1][2] This application note details a hypothetical framework and protocols for the application of 3-amino-N-cyclohexyl-N-methylbenzamide as a foundational scaffold for the development of chemical probes aimed at exploring protein-ligand interactions. While the direct application of this specific molecule in proteomics is not yet established in published literature, its structural features, characteristic of biologically active benzamide derivatives, present a compelling case for its use as a starting point for probe synthesis.[3][4][5] This guide will provide a conceptual and practical roadmap for its derivatization into an activity-based probe and its subsequent use in a proteomics workflow to identify and characterize its protein targets.

Introduction: The Promise of Benzamide Scaffolds in Chemical Proteomics

Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including roles as enzyme inhibitors and receptor modulators.[3][4][6][7] This biological relevance makes them attractive candidates for development as chemical probes. A chemical probe is a small molecule designed to bind to a specific protein or class of proteins, enabling their identification, functional characterization, or inhibition.[8][9] The core components of a chemical probe are a recognition element (the scaffold that binds the target), a reactive group for covalent modification, and a reporter tag (e.g., biotin or a fluorescent dye) for enrichment and detection.[2]

The structure of this compound features a primary aromatic amine which serves as an ideal chemical handle for derivatization. This allows for the strategic introduction of reactive moieties and reporter tags, transforming the core molecule into a potent tool for proteomic investigation. This document outlines a hypothetical application where this compound is developed into a chemical probe to identify its putative protein targets within a cellular context.

Conceptual Framework: From Scaffold to Proteomics Probe

The successful application of this compound in a chemical proteomics workflow hinges on its conversion into a functional probe. This involves a two-step chemical modification:

  • Installation of a Reactive Group: To enable covalent and irreversible binding to the target protein, a reactive "warhead" is attached. For this application, we will conceptually utilize a sulfonyl fluoride (SO₂F) moiety, known for its ability to react with nucleophilic residues like serine, threonine, and tyrosine in protein active sites.

  • Introduction of a Reporter Tag: For the detection and enrichment of probe-labeled proteins, a reporter tag is essential. We will incorporate an alkyne handle, which allows for the highly specific and bioorthogonal "click" reaction with an azide-functionalized reporter tag (e.g., biotin-azide) post-labeling.[9]

The resulting probe, which we will term "Benzamide-Alkyne-Probe," will be used to label proteins in a cell lysate. The labeled proteins will then be tagged with biotin via a click reaction, enriched using streptavidin beads, and finally identified by mass spectrometry.

Experimental Design & Protocols

This section provides a detailed, step-by-step methodology for the hypothetical application of a this compound-derived probe in a chemical proteomics experiment.

Synthesis of the "Benzamide-Alkyne-Probe" (Conceptual)

The synthesis of the proposed probe would involve standard organic chemistry techniques. The primary amino group of this compound would first be acylated with a linker containing a terminal alkyne. The resulting intermediate would then be functionalized with a sulfonyl fluoride group on the benzamide scaffold. The precise synthetic route would require optimization by a synthetic chemist.

Diagram 1: Conceptual Structure of the Benzamide-Alkyne-Probe

G cluster_probe Benzamide-Alkyne-Probe Scaffold This compound (Recognition Element) Linker Alkyne Linker (Reporter Handle) Scaffold->Linker Attached to Amino Group Warhead Sulfonyl Fluoride (Reactive Group) Scaffold->Warhead Attached to Benzamide Ring

Caption: Conceptual components of the Benzamide-Alkyne-Probe.

Protocol: Proteome Labeling and Enrichment

Materials:

  • "Benzamide-Alkyne-Probe"

  • Human cell line (e.g., HeLa or HEK293T)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Urea solution (8M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Cell Lysis:

    • Culture and harvest approximately 1x10⁷ cells.

    • Wash the cell pellet with cold PBS.

    • Lyse the cells in 1 mL of lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Probe Labeling:

    • Dilute the cell lysate to a final protein concentration of 2 mg/mL.

    • Treat the lysate with the "Benzamide-Alkyne-Probe" at a final concentration of 10 µM.

    • As a negative control, treat a separate aliquot of the lysate with DMSO (vehicle).

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Click Chemistry Reaction:

    • To the labeled lysate, add the following click chemistry reagents to the final concentrations:

      • Biotin-azide: 100 µM

      • TCEP: 1 mM

      • TBTA: 100 µM

      • CuSO₄: 1 mM

    • Incubate for 1 hour at room temperature.

  • Protein Enrichment:

    • Pre-wash streptavidin-agarose beads with lysis buffer.

    • Add the bead slurry to the biotinylated lysate and incubate for 2 hours at 4°C with rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with:

      • 1% SDS in PBS (3 times)

      • 1 M NaCl in PBS (2 times)

      • PBS (3 times)

Protocol: On-Bead Digestion and Mass Spectrometry
  • Reduction and Alkylation:

    • Resuspend the washed beads in 8 M urea.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Tryptic Digestion:

    • Dilute the urea to 1 M with PBS.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Digest overnight at 37°C with shaking.

  • Peptide Cleanup and Mass Spectrometry:

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram 2: Experimental Workflow

workflow A 1. Cell Lysate Preparation B 2. Incubation with Benzamide-Alkyne-Probe A->B C 3. Biotin Tagging via Click Chemistry B->C D 4. Enrichment of Labeled Proteins with Streptavidin Beads C->D E 5. On-Bead Tryptic Digestion D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis & Target Identification F->G

Caption: Workflow for target identification using the probe.

Data Analysis and Interpretation

The raw data from the LC-MS/MS analysis should be processed using a proteomics software suite (e.g., MaxQuant or Proteome Discoverer). The identified proteins should be filtered to include only those that are significantly enriched in the probe-treated sample compared to the DMSO control. A successful experiment would yield a list of candidate protein targets for the this compound scaffold.

Table 1: Hypothetical Data Output

Protein IDGene NameFold Enrichment (Probe/Control)p-valuePutative Function
P04035HSPA1A25.3<0.001Heat Shock Protein
Q06830FASN18.9<0.001Fatty Acid Synthase
P62258ACTG12.10.25Actin (Non-specific)
P10636G6PD15.2<0.005Glucose-6-Phosphate Dehydrogenase

This table represents hypothetical data for illustrative purposes.

Safety and Handling Precautions

  • This compound and its derivatives: Handle with care. While specific toxicity data is limited, related benzamides can be irritants.[10] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Reagents: Many reagents used in this protocol are hazardous (e.g., DMSO, IAA, TCEP). Consult the Safety Data Sheet (SDS) for each chemical before use.[11]

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Conclusion and Future Directions

This application note provides a comprehensive, albeit hypothetical, guide to leveraging this compound as a starting point for chemical proteomics research. The protocols outlined here are based on established methodologies in the field and offer a robust framework for identifying the protein targets of this and other novel benzamide derivatives.[2][12] Future work would involve the actual synthesis of the proposed probe, validation of its reactivity, and confirmation of its identified targets through orthogonal methods such as Western blotting or enzymatic assays. The successful application of this workflow would not only elucidate the biological function of this particular compound but also demonstrate the broader utility of the benzamide scaffold in developing novel chemical probes for drug discovery and functional proteomics.

References

  • Title: Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome‐Wide Studies Source: Semantic Scholar URL
  • Source: vertexaisearch.cloud.google.
  • Title: Chemical Probes and Activity-Based Protein Profiling for Cancer Research - MDPI Source: MDPI URL
  • Title: What Is Chemical Proteomics Analysis Source: MtoZ Biolabs URL
  • Title: Chemical proteomics approaches for identifying the cellular targets of natural products Source: National Institutes of Health URL
  • Title: The Multifaceted Biological Activities of Benzamide Derivatives: A Technical Guide Source: BenchChem URL
  • Title: 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide | 473731-12-3 Source: Sigma-Aldrich URL
  • Title: Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists Source: PubMed URL
  • Title: N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease Source: ACS Publications URL
  • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL
  • Title: Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety Source: PubMed Central URL
  • Title: this compound | C14H20N2O | CID 6463810 Source: PubChem URL
  • Title: 675112-76-2|this compound Source: BIOFOUNT URL
  • Title: 903843-12-9(3-amino-N-cyclohexyl-2-methylbenzamide)
  • Title: N-Cyclohexyl-3-methylbenzamidine Source: PubMed Central URL
  • Title: SAFETY DATA SHEET Source: TCI Chemicals URL
  • Title: SAFETY DATA SHEET Source: Fisher Scientific URL
  • Title: 3-Amino-N-cyclohexyl-N-methyl-benzamide | CAS 675112-76-2 Source: Santa Cruz Biotechnology URL

Sources

Application Note & Protocols for the Analytical Determination of 3-amino-N-cyclohexyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of robust analytical methodologies for the qualitative and quantitative determination of 3-amino-N-cyclohexyl-N-methylbenzamide. Primarily intended for researchers, scientists, and professionals in drug development, this document details protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, self-validating system designs, and references to authoritative standards are emphasized to ensure scientific integrity and practical applicability.

Introduction

This compound is a synthetic organic compound featuring a benzamide core structure. Its accurate and sensitive detection is critical in various research and development settings, including but not limited to impurity profiling, pharmacokinetic studies, and metabolite identification. The molecular structure, possessing both a basic amino group and a substituted amide, allows for analysis by several chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the matrix in which the analyte is being quantified.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₁₄H₂₀N₂O[1][2]
Molecular Weight 232.32 g/mol [2]
CAS Number 675112-76-2[2][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible, robust, and reliable technique for the quantification of analytes that possess a UV chromophore, such as the benzene ring in this compound. This method is particularly suitable for routine quality control and analysis of relatively clean sample matrices.[4]

Rationale for Method Design

The selected Reverse-Phase HPLC (RP-HPLC) method is based on the successful analysis of structurally similar compounds, such as 2-Amino-N-cyclohexyl-N-methylbenzylamine.[4] A C18 stationary phase is chosen for its excellent retention of moderately nonpolar compounds like the target analyte. The mobile phase, a mixture of organic solvent (methanol or acetonitrile) and acidified water, ensures good peak shape and retention time by suppressing the ionization of the basic amino group.[4] Acidification of the mobile phase, typically with phosphoric or formic acid, is crucial for protonating the silanol groups on the silica-based stationary phase, thereby reducing peak tailing.[4][5] A detection wavelength in the lower UV range is selected to maximize the absorbance of the benzene ring chromophore.[4]

Experimental Protocol: HPLC-UV Analysis

Objective: To quantify this compound in a sample matrix.

Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Ortho-phosphoric acid (85%)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Methanol:Water (90:10, v/v).

    • Adjust the pH of the mobile phase to 2.5 using ortho-phosphoric acid.[4]

    • Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Dissolve in the mobile phase to create a 100 µg/mL stock solution.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 0.20 to 10.00 µg/mL.[4]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[4]

  • Chromatographic Conditions:

ParameterValueReference
Column C18 (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Methanol:Water (90:10, v/v), pH 2.5 with H₃PO₄[4]
Flow Rate 1.5 mL/min[4]
Column Temperature 40°C[4]
Detection Wavelength 240 nm[4]
Injection Volume 10 µL[4]
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Expected Performance & Validation

Based on validated methods for analogous compounds, the following performance characteristics are anticipated.[4]

Validation ParameterExpected Result
Linearity Range 0.20 - 10.00 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System (C18 Column, UV Detector) prep_mobile->hplc_system prep_std Standard Solution Preparation prep_std->hplc_system prep_sample Sample Solution Preparation prep_sample->hplc_system chrom_sep Chromatographic Separation hplc_system->chrom_sep peak_integration Peak Integration chrom_sep->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for HPLC-UV analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis of plasma or tissue samples, LC-MS/MS is the method of choice.[6][7] This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry.

Rationale for Method Design

The use of Ultra-Performance Liquid Chromatography (UPLC) with sub-2-µm particles can significantly shorten run times and improve resolution.[6] A C18 stationary phase remains a suitable choice. For MS detection, formic acid is preferred over non-volatile acids like phosphoric acid as it is compatible with mass spectrometry.[5] Electrospray ionization (ESI) in positive ion mode is anticipated to be effective due to the presence of the basic amino group, which can be readily protonated. The detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides excellent selectivity by monitoring a specific precursor ion to product ion transition.

Experimental Protocol: LC-MS/MS Analysis

Objective: To achieve high-sensitivity quantification of this compound in a complex biological matrix.

Materials:

  • This compound reference standard

  • Isotopically labeled internal standard (if available)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (99%+)

  • Biological matrix (e.g., human plasma)

Instrumentation:

  • UPLC or HPLC system

  • Tandem quadrupole mass spectrometer with an ESI source

  • C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

Procedure:

  • Sample Preparation (Protein Precipitation): [6]

    • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Conditions:

ParameterValue
Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate
Injection Volume 5 µL
  • Mass Spectrometry Conditions (ESI+):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Precursor Ion (Q1): m/z 233.16 (corresponding to [M+H]⁺)

    • Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of the cyclohexyl group or cleavage of the amide bond.

    • Collision Energy: Optimize for maximum product ion intensity.

    • Dwell Time: 100 ms

  • Data Analysis:

    • Quantify using the peak area ratio of the analyte MRM transition to the internal standard MRM transition.

    • Generate a calibration curve using matrix-matched standards.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_matrix Biological Matrix (e.g., Plasma) protein_precip Protein Precipitation (Acetonitrile) sample_matrix->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant uplc UPLC Separation (C18 Column) supernatant->uplc esi ESI Source (Positive Mode) uplc->esi msms Tandem MS (MRM Mode) esi->msms peak_area_ratio Peak Area Ratio (Analyte/IS) msms->peak_area_ratio quantification Quantification peak_area_ratio->quantification

Caption: Workflow for LC-MS/MS bioanalysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of this compound, derivatization is a mandatory step to make it amenable to GC analysis.[8][9] This method is often used for confirmation and in forensic applications.

Rationale for Method Design

Derivatization is essential to block the polar -NH₂ and amide N-H groups, thereby increasing volatility and thermal stability.[10] A two-step derivatization involving esterification of the carboxyl group (if present) followed by acylation of the amino groups is a common strategy for amino acids.[10] For this compound, a single-step acylation or silylation targeting the primary amino group should be sufficient. Acylation with an agent like heptafluorobutyric anhydride (HFBA) creates a derivative with good chromatographic properties and a characteristic mass spectrum. The resulting derivative is then analyzed by GC-MS in electron ionization (EI) mode, which provides reproducible fragmentation patterns for structural confirmation.

Experimental Protocol: GC-MS Analysis (with Derivatization)

Objective: To confirm the identity of this compound through its characteristic mass spectrum after derivatization.

Materials:

  • This compound reference standard or dried sample extract

  • Heptafluorobutyric anhydride (HFBA)

  • Ethyl acetate (anhydrous)

  • GC-MS vials with inserts

Instrumentation:

  • GC-MS system with an EI source

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation and Derivatization:

    • Ensure the sample containing this compound (approximately 1 mg or less) is completely dry in a GC-MS vial.[10]

    • Add 100 µL of anhydrous ethyl acetate and 50 µL of HFBA.[10]

    • Cap the vial tightly and heat at 60°C for 20 minutes.[10]

    • Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in 100 µL of anhydrous ethyl acetate. The sample is now ready for injection.[10]

  • GC-MS Conditions:

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Mode Splitless (1 µL injection)
Oven Program Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 50 - 550
  • Data Analysis:

    • Identify the derivatized analyte peak by its retention time.

    • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

GC-MS Derivatization and Analysis Workflow

GCMS_Workflow start Dry Sample derivatization Derivatization (Ethyl Acetate + HFBA, Heat at 60°C) start->derivatization evaporation Evaporate to Dryness derivatization->evaporation reconstitution Reconstitute in Ethyl Acetate evaporation->reconstitution gc_injection GC Injection reconstitution->gc_injection gc_separation GC Separation (DB-5ms column) gc_injection->gc_separation ms_detection MS Detection (EI, Scan Mode) gc_separation->ms_detection data_analysis Spectral Analysis & Identification ms_detection->data_analysis

Sources

Application Notes & Protocols for High-Throughput Screening of 3-amino-N-cyclohexyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a cornerstone for the rapid identification of novel bioactive compounds.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of HTS methodologies to characterize the biological activity of 3-amino-N-cyclohexyl-N-methylbenzamide, a compound with potential therapeutic value. Given the absence of established biological targets for this molecule, a logical screening strategy is proposed, focusing on targets modulated by structurally related compounds. Analysis of the benzamide scaffold suggests potential interactions with monoamine transporters or monoamine oxidases, key players in neurological pathways.[3][4][5]

These application notes will detail a tiered screening cascade, beginning with primary assays to identify initial activity, followed by secondary assays for hit confirmation and potency determination, and concluding with counter-screens to assess selectivity. The protocols provided are designed to be robust, reproducible, and amenable to automation, incorporating industry-standard quality control metrics to ensure data integrity.[6][7][8][9][10]

Compound Management: The Foundation of Reliable Screening

The integrity of screening results is fundamentally dependent on the proper management of the test compound.[11][12] this compound (Molecular Formula: C14H20N2O, Molecular Weight: 232.32 g/mol ) should be sourced from a reputable supplier and its purity verified.[13] For HTS applications, the compound should be prepared as a concentrated stock solution, typically in dimethyl sulfoxide (DMSO), and stored under conditions that prevent degradation, such as low temperatures in a desiccated environment.[11][14]

Table 1: Compound Handling and Storage Recommendations

ParameterRecommendationRationale
Compound Identity This compoundN/A
CAS Number 675112-76-2For accurate identification.[13]
Purity >95% (verified by LC-MS and NMR)To minimize the influence of impurities on assay results.
Stock Solution 10 mM in 100% DMSOStandard concentration for HTS compound libraries.
Storage -20°C or -80°C in low-binding tubesTo ensure long-term stability and prevent compound loss.
Plate Preparation Acoustic dispensing is preferredTo minimize compound carryover and improve accuracy.[14]
Freeze-Thaw Cycles Minimize to <5 cyclesTo prevent compound precipitation and degradation.[11]

Screening Cascade Overview: A Multi-Step Approach to Hit Identification

A tiered approach is essential for an efficient and cost-effective screening campaign. This strategy minimizes the risk of false positives and negatives and focuses resources on the most promising compounds.[15][16]

Screening Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity Profiling Primary Assay Primary Screen: Fluorescence-Based Monoamine Transporter Uptake Assay (DAT, NET, SERT) & MAO-A/B Glo Assay Secondary Assay Secondary Screen: Radioligand Binding Assay (Scintillation Proximity Assay) for confirmed targets Primary Assay->Secondary Assay Active Hits Counter Screen Counter-Screen: Assay against related off-targets (e.g., other GPCRs, ion channels) Secondary Assay->Counter Screen Confirmed & Potent Hits Lead Optimization Lead Optimization Counter Screen->Lead Optimization Selective Hits

Caption: A tiered high-throughput screening cascade for this compound.

Part 1: Primary Screening Protocols

The objective of the primary screen is to rapidly identify "hits" that exhibit activity against the proposed targets: the dopamine transporter (DAT), norepinephrine transporter (NET), serotonin transporter (SERT), and monoamine oxidase A and B (MAO-A, MAO-B).

Fluorescence-Based Monoamine Transporter Uptake Assay

This assay measures the inhibition of neurotransmitter uptake into cells expressing the specific transporter. A fluorescent substrate that mimics the natural neurotransmitter is used, and its uptake leads to an increase in intracellular fluorescence.[17][18]

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human DAT, NET, or SERT in appropriate media.

    • Plate cells in 384-well, black, clear-bottom microplates at a density optimized for the assay window and allow them to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Using an automated liquid handler, add the compound dilutions to the cell plates. Include positive controls (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) and negative controls (DMSO vehicle).

  • Assay Initiation and Incubation:

    • Add a fluorescent substrate (e.g., from a commercially available kit) to all wells.

    • Incubate the plates at room temperature for a predetermined time (e.g., 30 minutes), protected from light.

  • Signal Detection:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

MAO-Glo™ Assay for MAO-A and MAO-B Activity

This is a luminescence-based assay that measures the activity of MAO enzymes. The reaction produces a luciferin derivative that is converted to a luminescent signal by luciferase.

Protocol:

  • Reagent Preparation:

    • Prepare recombinant human MAO-A or MAO-B enzyme solutions in the provided assay buffer.

    • Prepare the MAO substrate solution.

  • Compound Addition:

    • Add serially diluted this compound, positive controls (e.g., clorgyline for MAO-A, deprenyl for MAO-B), and negative controls (DMSO) to a 384-well white, opaque microplate.

  • Enzyme and Substrate Addition:

    • Add the MAO-A or MAO-B enzyme to the wells and incubate briefly.

    • Initiate the reaction by adding the MAO substrate.

  • Signal Detection:

    • After a defined incubation period, add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent reaction.

    • Measure luminescence using a plate reader.

Part 2: Secondary Screening and Hit Confirmation

Hits identified in the primary screen should be subjected to secondary assays to confirm their activity and determine their potency (IC50). A different assay format, such as a radioligand binding assay, is recommended to rule out technology-specific artifacts.

Scintillation Proximity Assay (SPA) for Monoamine Transporters

SPA is a homogeneous radioligand binding assay that is well-suited for HTS.[19][20][21] It measures the binding of a radiolabeled ligand to a receptor or transporter immobilized on a scintillant-containing bead.[22][23]

SPA_Mechanism cluster_0 Binding Event cluster_1 No Binding Bead_Bound SPA Bead Transporter_Bound Transporter Bead_Bound->Transporter_Bound Radioligand_Bound Radioligand Transporter_Bound->Radioligand_Bound Binds Signal Light Signal (Proximity) Radioligand_Bound->Signal Bead_Unbound SPA Bead Transporter_Unbound Transporter Bead_Unbound->Transporter_Unbound Radioligand_Free Radioligand (in solution) No_Signal No Signal (Too distant) Radioligand_Free->No_Signal

Caption: Mechanism of Scintillation Proximity Assay (SPA).

Protocol:

  • Reagent Preparation:

    • Prepare membranes from cells overexpressing the target transporter (DAT, NET, or SERT).

    • Couple the membranes to wheat germ agglutinin (WGA)-coated SPA beads.

    • Prepare a solution of a suitable radioligand (e.g., [3H]-WIN 35,428 for DAT, [3H]-nisoxetine for NET, [3H]-citalopram for SERT) in assay buffer.

  • Assay Setup:

    • In a 384-well microplate, add the serially diluted this compound.

    • Add the membrane-coupled SPA beads.

    • Add the radioligand to all wells.

  • Incubation and Signal Detection:

    • Incubate the plate at room temperature to allow binding to reach equilibrium.

    • Measure the scintillation counts using a suitable microplate scintillation counter.

Part 3: Counter-Screening for Selectivity

Once a hit is confirmed and its potency determined, it is crucial to assess its selectivity. This involves testing the compound against related targets to identify potential off-target effects.

Protocol:

  • Based on the results from the primary and secondary screens, a panel of relevant counter-targets should be selected.

  • If the compound is active against a specific monoamine transporter, it should be tested against the other two.

  • If it is active against MAO-A or MAO-B, its activity against the other isoform should be determined.

  • A broader panel of receptors and enzymes, particularly those known to be affected by benzamide-containing compounds, should also be considered. The same assay formats as the primary or secondary screens can be adapted for these counter-screens.

Data Analysis and Quality Control

Rigorous data analysis and quality control are paramount in HTS to ensure the reliability of the results.[16][24][25]

Table 2: Key HTS Quality Control Metrics

MetricFormulaAcceptance CriteriaReference
Z'-factor 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|Z' ≥ 0.5[6][7][8][9][10]
Signal-to-Background (S/B) Mean_pos / Mean_negS/B ≥ 2[1]
Coefficient of Variation (%CV) (SD / Mean) * 100%CV < 20%[16]
  • Data Normalization: Raw data should be normalized to the plate controls (positive and negative) to calculate percent inhibition or activation.

  • Hit Selection: A hit is typically defined as a compound that produces a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative controls).

  • Dose-Response Curves: For secondary screening, the normalized data should be plotted against the compound concentration and fitted to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the high-throughput screening of this compound. By employing a systematic and rigorous screening cascade, researchers can effectively identify and characterize the biological activity of this novel compound, paving the way for further investigation into its therapeutic potential. The emphasis on robust assay design, stringent quality control, and logical progression from primary screening to selectivity profiling will ensure the generation of high-quality, actionable data.

References

  • Z-factor - Grokipedia. (n.d.).
  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. (2008). PubMed.
  • Z-factors - BIT 479/579 High-throughput Discovery. (n.d.).
  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.).
  • High-throughput screening - Wikipedia. (n.d.).
  • Quality control and data correction in high-throughput screening. (n.d.).
  • Data Quality Assurance and Statistical Analysis of High Throughput Screenings for Drug Discovery | Bentham Science Publishers. (2015).
  • Compound Management for Quantitative High-Throughput Screening. (n.d.). PubMed Central.
  • High-Throughput Screening Data Analysis | Basicmedical Key. (n.d.).
  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (n.d.). PubMed.
  • On HTS: Z-factor. (2023).
  • Compound Management and Integrity - Beckman Coulter. (n.d.).
  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay - Molecular Devices. (n.d.).
  • Z-factor - Wikipedia. (n.d.).
  • Quality Control of Quantitative High Throughput Screening Data - PMC - NIH. (2019).
  • Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs | Journal of Neuroscience. (2009).
  • Development of a Fluorescently Labeled Ligand for Rapid Detection of DAT in Human and Mouse Peripheral Blood Monocytes - PubMed Central. (n.d.).
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments. (n.d.).
  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - ResearchGate. (n.d.).
  • Scintillation proximity assays in high-throughput screening. (2008). PubMed.
  • High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. (2012).
  • Scintillation proximity assay. What it is, how it works and what it is used for. - YouTube. (2024).
  • Application of Scintillation Proximity Assay in Drug Discovery. (n.d.). PubMed.
  • Novel Fluorescent Ligands Enable Single-Molecule Localization Microscopy of the Dopamine Transporter | Request PDF - ResearchGate. (n.d.).
  • Scintillation Proximity Assays | Revvity. (n.d.).
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PubMed Central.
  • Scintillation Proximity Assay (SPA) - Revvity. (n.d.).
  • High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. (2025).
  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF - ResearchGate. (n.d.).
  • High-Throughput Screening Assays. (n.d.).
  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit - BioAssay Systems. (n.d.).
  • High-throughput screening and radioligand binding studies reveal monoamine oxidase-B as the primary binding target for d-deprenyl. (2016). PubMed.
  • 3-Amino-N-cyclohexyl-N-methyl-benzamide | CAS 675112-76-2 | SCBT. (n.d.).
  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (n.d.). SciSpace.
  • Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening | Briefings in Bioinformatics | Oxford Academic. (2016).
  • This compound | C14H20N2O | CID 6463810 - PubChem. (n.d.).
  • N-Cyclohexyl-3-methylbenzamidine - PMC - PubMed Central. (n.d.).
  • 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide | 473731-12-3 - Sigma-Aldrich. (n.d.).
  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012).
  • 3-amino-2-chloro-N-cyclohexyl-N-methylbenzamide | C14H19ClN2O - PubChem. (2026).
  • Understanding the Mechanism of Action of N-cyclohexyl-2-phenoxybenzamide: A Technical Guide - Benchchem. (n.d.).
  • U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - The Center for Forensic Science Research & Education. (2020).
  • Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1. (2005). PubMed.
  • 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide | 473731-12-3 - Sigma-Aldrich. (n.d.).
  • 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem. (n.d.).
  • De novo drug designing coupled with brute force screening and structure guided lead optimization gives highly specific inhibitor of METTL3: a potential cure for Acute Myeloid Leukaemia. (n.d.). PubMed.
  • N-cyclohexyl-N-methyl-benzamide - the NIST WebBook. (n.d.).

Sources

Application Notes and Protocols for the Biological Characterization of 3-amino-N-cyclohexyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of a Novel Benzamide Derivative

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antipsychotic, and antiemetic properties. The molecule of interest, 3-amino-N-cyclohexyl-N-methylbenzamide, combines several key structural features: an aminobenzamide core, a lipophilic cyclohexyl group, and an N-methyl substitution. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active benzamides suggests a high potential for therapeutic relevance. For instance, various N-substituted benzamides have been investigated as tubulin polymerization inhibitors, showcasing significant antiproliferative activities.[1] Others have been explored for their roles as antithrombotic agents or for their impact on various signaling pathways.[2]

This guide provides a comprehensive, tiered strategy for the systematic evaluation of this compound. It is designed to empower researchers to first identify its potential biological effects through broad phenotypic screening and subsequently to delineate its mechanism of action using more specific cell-based and biochemical assays. The protocols herein are designed to be self-validating, with clear explanations for each experimental step, ensuring scientific rigor and reproducibility.

Compound Handling and Preparation

Prior to initiating any biological assay, it is critical to handle this compound with appropriate safety precautions.

Physicochemical Properties (Exemplary)

Property Value Source
CAS Number 675112-76-2
Molecular Formula C₁₄H₂₀N₂O

| Molecular Weight | 232.32 g/mol | |

Safety and Handling:

  • Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

  • Based on data for structurally related compounds, this agent should be handled as a potential irritant to the skin and eyes and may be harmful if swallowed.[3][4]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or a chemical fume hood.

Stock Solution Preparation:

  • Solvent Selection: Begin by testing the solubility of the compound in common laboratory solvents such as DMSO, ethanol, or methanol. DMSO is a common choice for creating high-concentration stock solutions for in vitro assays.

  • Preparation of a 10 mM Stock Solution in DMSO:

    • Accurately weigh out 2.32 mg of this compound.

    • Dissolve the compound in 1 mL of high-purity, sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

Tier 1: Initial Assessment via Phenotypic Screening

The first step in characterizing a novel compound is to assess its general effect on cell health and proliferation. A cell viability assay is a robust and high-throughput method to determine if the compound exhibits cytotoxic or cytostatic effects.

Protocol 1: Cell Viability Assessment using Resazurin (AlamarBlue®)

This assay measures the metabolic activity of living cells. The blue, non-fluorescent resazurin is reduced by mitochondrial enzymes in viable cells to the pink, highly fluorescent resorufin.

Principle of the Assay: The intensity of the fluorescent signal is directly proportional to the number of viable cells. This allows for the quantification of the compound's effect on cell proliferation and viability.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound stock solution in complete medium. A common starting concentration range is 100 µM down to 1 nM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition and Incubation:

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence at the appropriate wavelengths using a plate reader.

Data Analysis:

  • Subtract the average fluorescence of the "no-cell" control from all other wells.

  • Normalize the data to the vehicle control (set to 100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC₅₀).

Expected Outcome and Interpretation: A dose-dependent decrease in cell viability suggests that this compound has antiproliferative or cytotoxic activity. The calculated IC₅₀ value provides a quantitative measure of its potency.

Tier 2: Elucidating the Mechanism of Action - Cell-Based Assays

If the compound demonstrates significant antiproliferative activity in Tier 1, the next logical step is to investigate the underlying mechanism. Given that structurally similar benzamides are known to interfere with the cell cycle, assays to probe this process are highly relevant.[1]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle phases (G0/G1, S, and G2/M) based on DNA content.

Principle of the Assay: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing a population of cells, one can determine the percentage of cells in each phase of the cell cycle.

Materials:

  • Cell line of interest (e.g., one that showed sensitivity in Protocol 1)

  • 6-well plates

  • This compound

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

    • Wash the cell pellet with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. This step is crucial for permeabilizing the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to gate on single cells and analyze the DNA content histogram.

Data Analysis: The resulting DNA histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), the S phase (intermediate DNA content), and the G2/M phase (4n DNA content). Compare the percentage of cells in each phase between the treated and control samples.

Expected Outcome and Interpretation: An accumulation of cells in a specific phase of the cell cycle (e.g., a significant increase in the G2/M peak) would suggest that the compound interferes with processes in that phase, such as microtubule formation, which is consistent with the mechanism of some benzamide tubulin inhibitors.[1]

Tier 3: Target Identification and Validation - Biochemical Assays

If cell-based assays suggest a specific mechanism, such as G2/M arrest, a direct biochemical assay can be employed to confirm the molecular target.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle of the Assay: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (absorbance) at 340 nm. Inhibitors of tubulin polymerization will prevent this increase in absorbance.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • This compound

  • Known tubulin polymerization inhibitor (e.g., colchicine) and promoter (e.g., paclitaxel) as controls.

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Step-by-Step Protocol:

  • Preparation:

    • Pre-warm the spectrophotometer/plate reader to 37°C.

    • Prepare dilutions of the test compound and controls in polymerization buffer.

  • Reaction Setup:

    • On ice, add the following to each well of a 96-well plate or cuvette:

      • Polymerization buffer

      • Test compound or control

      • Purified tubulin (to a final concentration of ~3 mg/mL)

    • Initiate the polymerization by adding GTP (to a final concentration of 1 mM) and immediately place the plate/cuvette in the pre-warmed reader.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60 minutes at 37°C.

Data Analysis: Plot the absorbance at 340 nm versus time for each condition. Compare the polymerization curve of the compound-treated sample to the vehicle control, positive control (colchicine), and negative control (paclitaxel).

Expected Outcome and Interpretation:

  • Vehicle Control: A sigmoidal curve showing nucleation, elongation, and plateau phases of polymerization.

  • This compound: If it is an inhibitor, it will suppress the rate and extent of the absorbance increase in a dose-dependent manner.

  • Colchicine: Strong inhibition of polymerization.

  • Paclitaxel: Promotion of polymerization (steeper curve).

Visualizations

Workflow for Characterizing this compound

G cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: MoA Elucidation cluster_2 Tier 3: Target Validation pheno_screen Cell Viability Assay (e.g., Resazurin) cell_cycle Cell Cycle Analysis (Flow Cytometry) pheno_screen->cell_cycle If antiproliferative apoptosis Apoptosis Assay (e.g., Annexin V/PI) pheno_screen->apoptosis If cytotoxic biochem Biochemical Assay (e.g., Tubulin Polymerization) cell_cycle->biochem If G2/M arrest observed start This compound start->pheno_screen G compound This compound tubulin Tubulin Dimers compound->tubulin Inhibits Polymerization microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Hypothesized mechanism leading to G2/M arrest.

References

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. [Link]

  • A review for cell-based screening methods in drug discovery. Frontiers in Bioengineering and Biotechnology. [Link]

  • Novel 2-Aminobenzamides as Potential Orally Active Antithrombotic Agents. ACS Medicinal Chemistry Letters. [Link]

  • 3-Amino-N-methylbenzamide Safety and Hazards. PubChem. [Link]

  • N-Cyclohexylbenzamide. Acta Crystallographica Section E. [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Prolytix. [Link]

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. Cell. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

  • Cell-based approaches in drug development – a concise review. Medical Journal of Cell Biology. [Link]

  • Benzoxazinones as PPARgamma agonists. 2. SAR of the amide substituent and in vivo results in a type 2 diabetes model. Journal of Medicinal Chemistry. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. [Link]

  • Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • N-Cyclohexylbenzamide Chemical and Physical Properties. PubChem. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Pruvict 2 Tablet. 1mg. [Link]

  • Biochemical Suppression of Small-Molecule Inhibitors: A Strategy to Identify Inhibitor Targets and Signaling Pathway Components. Chemistry & Biology. [Link]

Sources

Application Note & Protocols: A Strategic Guide to Target Identification of 3-amino-N-cyclohexyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The identification of a small molecule's cellular target is a pivotal and often rate-limiting step in drug discovery and chemical biology.[1] This document provides a comprehensive, strategy-driven guide for the target deconvolution of 3-amino-N-cyclohexyl-N-methylbenzamide, a compound with uncharacterized biological activity. We present a multi-pronged approach, integrating affinity-based chemical proteomics, orthogonal label-free methodologies, and computational prediction to generate and validate target hypotheses. This guide is designed to provide researchers with both the conceptual framework and detailed protocols necessary to navigate the complexities of target identification, transforming a bioactive "hit" into a validated tool for biological inquiry and therapeutic development.

Introduction: The Challenge of Target Deconvolution

Phenotypic screening has re-emerged as a powerful engine for discovering first-in-class therapeutics, identifying compounds that modulate cellular or organismal function in a desired way.[2] However, the success of a phenotypic hit, such as this compound, is entirely dependent on the subsequent identification of its molecular target(s). This process, known as target deconvolution or identification, is essential for understanding the mechanism of action, predicting on- and off-target effects, and enabling structure-guided lead optimization.[1][2]

This guide outlines a robust, multi-faceted workflow for elucidating the protein targets of this compound. The core strategy relies on the design of a chemical probe for affinity-based proteomics, a powerful method to isolate binding partners from a complex proteome.[3][4] To ensure the fidelity of these findings, we detail orthogonal, label-free validation methods and complementary computational approaches that, together, provide a high-confidence path to target discovery.

Section 1: Foundational Steps - Compound & Assay Validation

Before embarking on resource-intensive proteomics experiments, foundational work is required. The integrity of any target identification campaign rests on the quality of the starting compound and the availability of a robust biological assay.

  • Compound Purity and Identity Confirmation: Verify the structure and purity of the this compound batch using standard analytical techniques (e.g., NMR, LC-MS, HRMS). Impurities can lead to misleading results.

  • Phenotypic Assay Development: A quantifiable and reproducible assay that captures the biological activity of the compound is critical. This could be a cytotoxicity assay (IC50 determination), a reporter gene assay, a high-content imaging assay, or a specific biomarker modulation assay. This assay is indispensable for two reasons:

    • It confirms that synthetic modifications made during probe synthesis do not abrogate biological activity.

    • It is used in downstream target validation experiments (e.g., assessing the effect of target knockdown on compound sensitivity).

Section 2: Primary Strategy - Affinity-Based Chemical Proteomics

This approach utilizes a modified version of this compound—a chemical probe—to physically isolate its binding partners from a cell lysate.[2] The most robust probes for this purpose are photo-affinity probes, which allow for covalent cross-linking to target proteins upon UV irradiation, capturing both strong and weak interactions.[5][6]

Rationale & Probe Design

A typical photo-affinity probe consists of three key components: the parent small molecule, a photoreactive group, and an affinity handle.[7]

  • Parent Scaffold: this compound.

  • Point of Attachment: The 3-amino group is an ideal site for derivatization. It provides a nucleophilic handle for chemical modification that, depending on its role in binding, may be tolerant to the addition of a linker. Preliminary Structure-Activity Relationship (SAR) studies with simple analogs are recommended to confirm this.

  • Photoreactive Group: A diazirine is often preferred due to its small size and ability to generate a highly reactive carbene upon UV irradiation (350-365 nm), which forms a covalent bond with nearby amino acid residues.[5]

  • Affinity Handle: Biotin is the gold standard, owing to its extraordinarily high affinity for streptavidin, which is used for the subsequent enrichment step.[8]

G cluster_probe Conceptual Photo-Affinity Probe Structure mol 3-amino-N-cyclohexyl- N-methylbenzamide Scaffold linker Linker (e.g., PEG) mol->linker Attached at 3-amino position prg Photoreactive Group (e.g., Diazirine) linker->prg tag Affinity Handle (Biotin) prg->tag G prep 1. Prepare Proteome (Cell Lysate) incubate 2. Incubate Lysate with Probe (+/- Competitor) prep->incubate uv 3. UV Irradiate (365 nm) To Covalently Cross-link incubate->uv capture 4. Capture Probe-Protein Complexes (Streptavidin Beads) uv->capture wash 5. Wash Beads (Remove Non-specific Binders) capture->wash elute 6. On-Bead Digestion (Trypsin) wash->elute ms 7. Analyze Peptides by LC-MS/MS elute->ms data 8. Data Analysis (Identify Enriched Proteins) ms->data

Caption: Workflow for target identification using photo-affinity proteomics.

Step-by-Step Method:

  • Cell Lysis: Harvest cells and prepare a clarified, native protein lysate. Determine protein concentration using a BCA assay.

  • Probe Incubation: Aliquot the lysate into three experimental groups:

    • Group A (Experimental): Incubate with the photo-affinity probe (e.g., at 1-5 µM).

    • Group B (Competition Control): Pre-incubate with a 50-100 fold excess of unmodified this compound for 1 hour before adding the photo-affinity probe. This is a critical control to identify specific binders.

    • Group C (Negative Control): Incubate with a DMSO vehicle control.

  • Photo-Crosslinking: Place samples on ice and irradiate with a 365 nm UV lamp for 15-30 minutes. This step covalently links the probe to its binding partners.

  • Enrichment: Add pre-washed streptavidin magnetic beads to each sample and incubate for 1-2 hours at 4°C to capture biotinylated complexes.

  • Washing: Pellet the beads using a magnetic stand and wash extensively with lysis buffer and then a stringent wash buffer (e.g., containing 1% SDS) to remove non-specifically bound proteins.

  • Sample Preparation for Mass Spectrometry: Perform on-bead digestion. This involves reducing (with DTT), alkylating (with iodoacetamide), and digesting the captured proteins with trypsin overnight.

  • LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze using a high-resolution mass spectrometer. [9]The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments, allowing for sequence identification. [9][10]8. Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. True targets should be significantly enriched in the experimental group (Group A) compared to the competition and negative control groups (Groups B and C).

Interpreting Proteomics Data

A successful experiment will yield a list of proteins. High-confidence candidates are those that show a high quantitative enrichment ratio (Probe / Competition) and are statistically significant.

Parameter Description Interpretation of a Strong Candidate
Protein ID Unique identifier (e.g., UniProt accession).---
Sequence Coverage (%) Percentage of the protein sequence identified by peptides.Higher is better.
Unique Peptides Number of peptides unique to that protein.>2 unique peptides is a common threshold.
LFQ Intensity (Probe) Label-free quantification value in the experimental sample.High absolute value.
LFQ Intensity (Competition) LFQ value in the competition control.Low or zero value.
Enrichment Ratio Ratio of (LFQ Probe / LFQ Competition).High ratio (e.g., >5 or 10-fold).
p-value Statistical significance of the enrichment.Low p-value (e.g., <0.05).

Section 3: Orthogonal Strategy - Label-Free Target Identification

To validate hits from affinity proteomics and mitigate concerns about artifacts introduced by the probe's modifications, it is crucial to use an orthogonal, label-free method. Drug Affinity Responsive Target Stability (DARTS) is an excellent choice. [2][8]

Rationale of DARTS

The DARTS method is based on the principle that the binding of a small molecule stabilizes a target protein's structure, making it more resistant to proteolysis. [11]This allows for target identification using the original, unmodified compound.

G cluster_control Control (DMSO) cluster_exp Experimental (Compound) c_lysate 1. Cell Lysate c_protease 2. Add Protease (e.g., Pronase) c_lysate->c_protease c_result 3. Proteins Digested c_protease->c_result analyze 4. Analyze by SDS-PAGE or Mass Spectrometry c_result->analyze e_lysate 1. Cell Lysate + Compound e_protease 2. Add Protease e_lysate->e_protease e_result 3. Target Protein Protected Non-targets Digested e_protease->e_result e_result->analyze

Caption: The principle of the Drug Affinity Responsive Target Stability (DARTS) assay.

Protocol: DARTS Assay
  • Lysate Preparation: Prepare native cell lysate as in the affinity protocol.

  • Compound Incubation: Treat aliquots of the lysate with this compound (at a concentration known to be effective, e.g., 10x EC50) or DMSO (vehicle control) for 1 hour at room temperature.

  • Limited Proteolysis: Add a protease (e.g., pronase, thermolysin) to each sample at a pre-optimized concentration. Incubate for a short, defined time (e.g., 15-30 minutes). Stop the reaction by adding a denaturant (e.g., Laemmli buffer) and heating.

  • Analysis:

    • For a specific candidate: Analyze the samples by SDS-PAGE and perform a Western blot using an antibody against the putative target protein identified from the affinity pulldown. A protected target will appear as a stronger band in the compound-treated lane compared to the DMSO lane.

    • For unbiased discovery: The entire sample can be analyzed by mass spectrometry to identify all protected proteins.

Section 4: Computational Target Prediction

In silico methods can provide valuable complementary information, helping to prioritize candidates or generate new hypotheses. [12]

  • Similarity Searching: Use the chemical structure of this compound to search databases like ChEMBL or PubChem. Structurally similar compounds may have annotated targets, suggesting potential candidates.

  • Target Prediction Servers: Web-based tools (e.g., SwissTargetPrediction) can predict likely protein targets based on a combination of 2D and 3D similarity to known ligands. These predictions can be cross-referenced with the list of hits from proteomics experiments.

Strategy Principle Pros Cons
Affinity Proteomics Physical isolation of binding partners using a chemical probe.High sensitivity; captures weak interactors (with photo-crosslinking).Requires chemical synthesis; potential for artifacts from modification.
DARTS (Label-Free) Ligand binding confers stability against proteolysis.Uses unmodified compound; validates physical interaction.May not work for all protein-ligand interactions; less sensitive than affinity methods.
Computational Target inference based on chemical structure similarity.Rapid and inexpensive; generates hypotheses.Predictive only; requires experimental validation.

Section 5: The Final Step - Target Validation

Identifying a protein that binds your compound is not the end goal. You must demonstrate that the interaction between the compound and the protein is responsible for the observed biological effect.

  • Confirming Direct Binding: Use a purified recombinant version of the candidate protein in a biophysical assay like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine the binding affinity (K_D).

  • Cellular Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA). [13]This technique measures the thermal stability of a protein inside intact cells. Binding of the compound should increase the melting temperature of the target protein, confirming engagement in a physiological context.

  • Genetic Validation: This is the ultimate validation. Use siRNA or CRISPR/Cas9 to deplete the target protein in cells. [14]If the protein is the true target, the depleted cells should become resistant to this compound, causing a rightward shift in the dose-response curve of your phenotypic assay.

Conclusion

The journey from a bioactive small molecule to a fully validated probe with a known mechanism of action is a challenging but critical process in modern research. For an uncharacterized compound like this compound, a systematic and multi-layered approach is paramount. By combining the discovery power of affinity-based proteomics with the stringency of orthogonal label-free and genetic validation methods, researchers can confidently identify and confirm its molecular target(s). This integrated workflow not only illuminates the compound's mechanism of action but also paves the way for its development as a valuable tool for biology and medicine.

References

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Available at: [Link]

  • Brennan, P., & Vazquez Rodriguez, S. (Eds.). (2021). The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry. Available at: [Link]

  • Paiva, S. L., & Lemos, C. (2020). Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development. Current Opinion in Chemical Biology, 56, 91-97. Available at: [Link]

  • Kennedy Institute of Rheumatology. (n.d.). Target Identification Using Chemical Probes. Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(10), 1835-1855. Available at: [Link]

  • Antz, M., et al. (2022). The era of high-quality chemical probes. SLAS Discovery, 27(1), 3-17. Available at: [Link]

  • Workman, P., et al. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 81(19), 4889-4897. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available at: [Link]

  • PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. Available at: [Link]

  • Lee, J. S., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Journal of Microbiology, 53(6), 363-370. Available at: [Link]

  • Morgan, K., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 128-134. Available at: [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. Available at: [Link]

  • Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 622, 347-374. Available at: [Link]

  • Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Chemical probes for target identification. Available at: [Link]

  • ResearchGate. (n.d.). Utility of chemical probes for mass spectrometry based chemical proteomics. Available at: [Link]

  • Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports, 33(5), 681-708. Available at: [Link]

Sources

delivery methods for 3-amino-N-cyclohexyl-N-methylbenzamide in vivo

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical In Vivo Administration of 3-amino-N-cyclohexyl-N-methylbenzamide

Abstract

This document provides a comprehensive guide for the formulation and in vivo administration of the small molecule compound, this compound (CAS 675112-76-2).[1] Given that novel chemical entities often present challenges in solubility and bioavailability, this guide emphasizes the critical steps of physicochemical characterization, formulation development, and route-specific administration protocols for preclinical research in rodent models. The protocols herein are synthesized from established best practices to ensure experimental reproducibility, animal welfare, and data integrity for pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Introduction and Compound Overview

This compound is a small molecule organic compound with a molecular weight of 232.32 g/mol and a formula of C₁₄H₂₀N₂O.[1] Like many small molecules in drug discovery, its successful preclinical evaluation hinges on the ability to deliver it systemically in a consistent and bioavailable manner.[2][3] The administration route and formulation are not merely logistical details; they are critical variables that can profoundly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its observed efficacy and toxicity.[4]

This guide is designed for researchers, pharmacologists, and drug development professionals to provide a strategic framework for delivering this benzamide derivative in common rodent models.

Physicochemical Properties and Pre-formulation Assessment

Before any in vivo administration, a thorough understanding of the compound's physicochemical properties is paramount. These properties dictate the formulation strategy required to achieve adequate exposure.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyValue / PredictionImplication for In Vivo Delivery
Molecular Formula C₁₄H₂₀N₂O-
Molecular Weight 232.32 g/mol [1]Indicates good potential for membrane permeability.
Physical Form SolidRequires solubilization or suspension for injection/gavage.
Predicted LogP 3.1 (for a chloro- derivative)[5]Suggests the compound is lipophilic and likely has poor aqueous solubility.
Storage 2-8°C, inert atmosphere, dark placeHighlights potential sensitivity to light, air, or temperature.

The predicted lipophilicity (LogP > 3) is a strong indicator that the compound will be poorly soluble in aqueous vehicles. This is a common challenge for up to 90% of new chemical entities.[6] Therefore, a solubility enhancement strategy is almost certainly required.

Formulation Development for Poorly Soluble Compounds

The primary goal of formulation is to create a homogenous, stable, and administrable preparation that ensures consistent dosing. Given the predicted poor water solubility of this compound, several strategies can be employed.

Rationale for Excipient Selection

Excipients are chosen to solubilize or suspend the active pharmaceutical ingredient (API). The choice depends on the administration route and the compound's specific properties.[7]

  • Solubilizing Agents (for clear solutions):

    • Co-solvents: Water-miscible organic solvents like DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol can be used. However, their concentration must be limited to avoid toxicity.

    • Surfactants: Agents like Tween 80 or Polysorbate 80 can form micelles to encapsulate and solubilize hydrophobic compounds.[8][9]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with lipophilic drugs, thereby increasing their aqueous solubility.[7][8]

  • Suspending Agents (for uniform suspensions):

    • If the compound cannot be fully solubilized at the required concentration, a fine, uniform suspension can be created. This requires a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., carboxymethylcellulose, HPMC) to prevent settling.[10]

Workflow for Formulation Selection

G cluster_0 Formulation Development Workflow cluster_1 Solubility Enhancement start Define Target Dose (mg/kg) & Dosing Volume (ml/kg) solubility Assess Solubility in Aqueous Buffers (e.g., PBS) start->solubility is_soluble Soluble at Target Concentration? solubility->is_soluble cosolvent Test Co-solvents (e.g., PEG300, DMSO) is_soluble->cosolvent No final_solution Final Formulation: Filtered Sterile Solution is_soluble->final_solution Yes surfactant Test Surfactants (e.g., Tween 80) cosolvent->surfactant complexation Test Cyclodextrins (e.g., HP-β-CD) surfactant->complexation is_solution_achieved Clear Solution Achieved? complexation->is_solution_achieved suspension Develop Suspension (e.g., 0.5% CMC + 0.1% Tween 80) is_solution_achieved->suspension No is_solution_achieved->final_solution Yes final_suspension Final Formulation: Homogenous Suspension suspension->final_suspension

Caption: Workflow for selecting a suitable formulation strategy.

In Vivo Administration Routes: Protocols and Considerations

The choice of administration route depends on the study's objective (e.g., assessing oral bioavailability vs. direct systemic exposure).[11] The following sections provide detailed, step-by-step protocols for common routes in mice and rats. All substances should be sterile and warmed to room or body temperature before administration to minimize animal discomfort.[12][13]

Oral Gavage (PO)

This route is used to assess oral absorption and bioavailability. It requires careful technique to avoid accidental administration into the lungs.[14][15]

Table 2: Oral Gavage Parameters

SpeciesNeedle GaugeMax VolumeReference
Mouse 18-20g (flexible tip)10 mL/kg[14][16]
Rat 16-18g (flexible tip)10-20 mL/kg[14][16]

Protocol: Oral Gavage in Mice/Rats

  • Preparation: Weigh the animal to calculate the precise dosing volume.[16] Measure the gavage needle from the animal's nose to the bottom of the sternum and mark the tube; do not insert past this mark.[14]

  • Restraint: Restrain the animal firmly, ensuring the head and body are in a straight line to facilitate passage into the esophagus.[14][15]

  • Insertion: Gently insert the gavage tube into the diastema (gap between incisors and molars) and advance it along the upper palate. The tube should pass easily with no resistance.[14] If resistance is met, withdraw and reposition.

  • Administration: Once the tube is correctly positioned, administer the substance smoothly.

  • Withdrawal & Monitoring: Remove the tube gently along the same path of insertion. Monitor the animal for 5-10 minutes for any signs of respiratory distress.[16][17]

Intravenous Injection (IV)

IV injection, typically via the lateral tail vein in rodents, provides 100% bioavailability and is used to determine key pharmacokinetic parameters like clearance and volume of distribution.[11] This technique requires skill to avoid collapsing the vein.

Table 3: Intravenous Injection Parameters

SpeciesNeedle GaugeMax Volume (Bolus)Reference
Mouse 27-30g5 mL/kg[18]
Rat 25-27g5 mL/kg[19]

Protocol: Intravenous Tail Vein Injection in Mice

  • Preparation: Place the mouse in a suitable restrainer. Warm the tail using a heat lamp or warm water to dilate the veins.[18]

  • Site Identification: Identify one of the two lateral tail veins. Clean the site with an alcohol wipe.

  • Insertion: With the needle bevel facing up, align it parallel to the vein. Insert the needle smoothly into the distal third of the tail.[18][20] A successful insertion may result in a small "flash" of blood in the needle hub.

  • Administration: Inject the substance slowly and steadily. Observe for any swelling ("bleb"), which indicates an unsuccessful injection.[18] If this occurs, withdraw the needle and re-attempt at a more proximal site.

  • Withdrawal & Hemostasis: After injection, remove the needle and apply gentle pressure with gauze to the site to stop any bleeding before returning the animal to its cage.[19][20]

Intraperitoneal Injection (IP)

IP injections deliver the substance into the peritoneal cavity, where it is absorbed into systemic circulation. While common, this route can have variable absorption and risks damage to abdominal organs.[21]

Table 4: Intraperitoneal Injection Parameters

SpeciesNeedle GaugeMax VolumeReference
Mouse 25-27g10 mL/kg[12]
Rat 23-25g10 mL/kg[12][22]

Protocol: Intraperitoneal Injection in Mice/Rats

  • Restraint: Restrain the animal to expose the abdomen. For mice, tilting the head slightly downward allows the organs to shift away from the injection site.[13]

  • Site Identification: The injection should be administered in the lower right quadrant of the abdomen to avoid the cecum (on the left in rats) and the urinary bladder.[12][23]

  • Insertion: Insert the needle with the bevel up at a 30-40 degree angle.[12][22]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (blood, urine, intestinal contents) is aspirated. If fluid appears, discard the syringe and re-prepare the dose.[13][24]

  • Administration: If aspiration is clear, inject the substance smoothly.

  • Withdrawal: Remove the needle and return the animal to its cage, monitoring for any adverse reactions.

Subcutaneous Injection (SC)

SC injections are administered into the space between the skin and muscle, leading to slower, more sustained absorption compared to IV or IP routes.[25][26]

Table 5: Subcutaneous Injection Parameters

SpeciesNeedle GaugeMax VolumeReference
Mouse 25-27g10 mL/kg[19]
Rat 23-25g5-10 mL/kg[19]

Protocol: Subcutaneous Injection in Mice/Rats

  • Restraint: Grasp the loose skin along the animal's back/scruff area.

  • Site Preparation: Create a "tent" of skin. Clean the site with an alcohol wipe.

  • Insertion: Insert the needle at the base of the tented skin, parallel to the body.[19]

  • Aspiration: Gently pull back the plunger to check for blood, which would indicate entry into a blood vessel. If blood appears, reposition the needle.[19]

  • Administration: Inject the substance. A small bleb will form under the skin.

  • Withdrawal: Remove the needle and gently massage the area to help disperse the substance.

G cluster_0 Route Selection Logic start Study Objective obj1 Assess Oral Bioavailability start->obj1 obj2 Rapid, 100% Systemic Exposure (PK) start->obj2 obj3 Sustained Release / Depot Effect start->obj3 obj4 General Systemic Dosing (Efficacy) start->obj4 route1 Oral Gavage (PO) obj1->route1 route2 Intravenous (IV) obj2->route2 route3 Subcutaneous (SC) obj3->route3 route4 Intraperitoneal (IP) or SC obj4->route4

Caption: Decision tree for selecting an administration route.

Post-Administration: Sample Collection and Analysis

To evaluate the success of the delivery method, pharmacokinetic analysis is essential. This involves collecting biological samples at various time points to measure the concentration of the compound.

  • Sample Collection: Blood is typically collected from rodents via tail, saphenous, or submandibular veins at predefined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Plasma is isolated by centrifuging blood collected in anticoagulant tubes. Samples must be processed to remove proteins that interfere with analysis. Protein precipitation is a common and effective method.[27]

  • Analytical Quantification: The concentration of this compound in plasma is typically determined using a validated High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.[27][28] These techniques offer the sensitivity and specificity required for accurate quantification in complex biological matrices.[29][30]

Conclusion

The successful in vivo delivery of this compound requires a systematic approach that begins with understanding its physicochemical properties. Due to its likely poor aqueous solubility, formulation development is a critical step. By selecting an appropriate combination of excipients and administration route, researchers can achieve consistent and reliable drug exposure, generating high-quality data for preclinical drug development. The protocols and frameworks provided in this guide serve as a foundational resource for these efforts.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP - UBC Animal Care Services. (n.d.).
  • Common Injection Routes in Mice - Addgene Blog. (2025, January 22).
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. (n.d.). Lubrizol.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP. (n.d.). ResearchGate.
  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024, August 8). SEN Pharma.
  • In Vivo Small Molecule Drugs Delivery Services. (n.d.). CD BioSciences.
  • Rodent Administration Route Tutorial. (n.d.). NIH OACU.
  • Intraperitoneal Injection in Rats. (n.d.). Queen's University.
  • Injection Techniques, Restraint, & Handling for Mice and Rats. (n.d.).
  • Application Note: Analytical Methods for the Quantification of Benzamides in Biological Samples. (n.d.). Benchchem.
  • Subcutaneous Drug Delivery and Development. (n.d.). Oakwood Labs.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (n.d.). Drug Development & Delivery.
  • UBC ANIMAL CARE COMMITTEE TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. (n.d.).
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology.
  • SOP: Mouse Intravenous Injections. (2017, December 12). Research and Innovation | Virginia Tech.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020, April 25). PMC - NIH.
  • Oral Gavage In Mice and Rats. (n.d.). UCSF - IACUC.
  • Intraperitoneal Injection in the Rat. (n.d.). Research Animal Training.
  • UBC ANIMAL CARE COMMITTEE TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. (n.d.).
  • Subcutaneous administration. (n.d.). Wikipedia.
  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021, September 21). WSU IACUC.
  • How to Give a Subcutaneous Injection. (n.d.). Johns Hopkins Arthritis Center.
  • Subcutaneous Injection: What It Is and How to Give One. (2018, September 17). Healthline.
  • Guide to Oral Gavage for Mice and Rats. (2020, July 10). Instech Laboratories.
  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (n.d.). PMC - NIH.
  • 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide. (n.d.). Sigma-Aldrich.
  • 3-amino-2-chloro-N-cyclohexyl-N-methylbenzamide. (2026, January 10). PubChem.
  • Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. (n.d.). Benchchem.
  • Introduction to small molecule drug discovery and preclinical development. (2023, November 29). Frontiers.
  • Paving the way for small-molecule drug discovery. (n.d.). PMC - PubMed Central.
  • Route of Administration. (n.d.). Sygnature Discovery.
  • 3-Amino-N-cyclohexyl-N-methyl-benzamide. (n.d.). Santa Cruz Biotechnology.
  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. (2023, August 27).

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 3-amino-N-cyclohexyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 3-amino-N-cyclohexyl-N-methylbenzamide. This guide provides in-depth technical assistance to address the common solubility hurdles encountered during its handling and formulation in experimental settings. Our goal is to empower you with the knowledge and practical protocols to overcome these challenges and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in my aqueous buffer. Why is this happening?

A1: Many benzamide derivatives, including this compound, exhibit poor aqueous solubility. This is primarily due to their molecular structure, which often includes a crystalline lattice that is resistant to dissolution in water.[1] The presence of the non-polar cyclohexyl and benzamide groups contributes to its hydrophobic nature, making it challenging to dissolve in aqueous solutions without intervention.

Q2: What are the initial steps I should take to assess the solubility of my specific batch of this compound?

A2: Before attempting to solubilize a large amount of your compound, it is crucial to perform a preliminary solubility assessment. This will save you time and resources. A simple qualitative test involves adding a small, known amount of the compound to a fixed volume of your desired solvent and observing its dissolution at room temperature with agitation. For a more quantitative approach, you can create a saturated solution and measure the concentration of the dissolved compound using techniques like UV-Vis spectroscopy or HPLC.

Q3: Are there any quick and common solvents I can try for initial experiments?

A3: For non-aqueous or initial stock solutions, organic solvents are often a good starting point. Based on the structure of this compound, solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are likely to be effective. However, the suitability of these solvents will depend on the specific requirements of your experiment, especially for cell-based assays where solvent toxicity is a concern.

Q4: My compound dissolves in an organic solvent, but precipitates when I add it to my aqueous experimental medium. What should I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer sufficient to keep the compound in solution as it is introduced to the aqueous medium. To address this, you can try several strategies, including:

  • Lowering the final concentration: The simplest approach is to use a more diluted solution.

  • Using a co-solvent system: A mixture of a water-miscible organic solvent and water can sometimes maintain solubility.[2]

  • Employing surfactants or cyclodextrins: These agents can help to keep the compound in solution by forming micelles or inclusion complexes, respectively.[2][3]

Troubleshooting Guide: Step-by-Step Solutions for Solubility Enhancement

This section provides detailed protocols to systematically address the solubility challenges of this compound.

Issue 1: My compound has very low solubility in all my initial test solvents.

Possible Cause: The crystalline structure of the compound is highly stable, requiring significant energy to break the lattice and allow for dissolution.

Solution: Systematic Solvent Screening and Co-Solvency.

A systematic approach to solvent selection is crucial. The choice of solvent should be guided by the physicochemical properties of your compound and the constraints of your experimental system.

Experimental Protocol: Solvent Screening

  • Prepare a panel of solvents: Select a range of solvents with varying polarities, such as water, ethanol, methanol, acetone, DMSO, and DMF.

  • Dispense the compound: Add a small, accurately weighed amount of this compound (e.g., 1 mg) to separate microcentrifuge tubes.

  • Add solvent: To each tube, add a fixed volume of a single solvent (e.g., 100 µL).

  • Agitate: Vortex the tubes vigorously for 1-2 minutes.

  • Observe: Visually inspect for dissolution. If the compound dissolves, add another equivalent of the compound and repeat until a saturated solution is obtained. This will give you a rough estimate of solubility.

Data Presentation: Qualitative Solubility Assessment

SolventVisual Observation (e.g., at 10 mg/mL)
WaterInsoluble
EthanolSparingly Soluble
DMSOFreely Soluble
DMFFreely Soluble

Experimental Protocol: Co-Solvent System Development

  • Select a primary solvent: Choose a water-miscible organic solvent in which your compound is highly soluble (e.g., DMSO or ethanol).

  • Prepare co-solvent mixtures: Create a series of mixtures of the primary solvent and your aqueous buffer in different ratios (e.g., 10:90, 20:80, 30:70 v/v).

  • Test solubility: Add your compound to each co-solvent mixture and determine the solubility as described in the solvent screening protocol.

Issue 2: My compound is ionizable, but I'm not sure how pH affects its solubility.

Possible Cause: For compounds with acidic or basic functional groups, the pH of the solution can significantly impact solubility by influencing the ionization state of the molecule. The amino group in this compound is basic and will be protonated at acidic pH, which can increase its aqueous solubility.

Solution: pH-Dependent Solubility Profiling.

By systematically varying the pH of your aqueous buffer, you can identify the optimal pH range for maximizing the solubility of your compound.

Experimental Protocol: pH Adjustment

  • Prepare a series of buffers: Create a set of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Determine solubility: Measure the solubility of this compound in each buffer using the method described previously.

  • Plot the data: Generate a graph of solubility versus pH to visualize the relationship and identify the pH of maximum solubility.

Mandatory Visualization: pH Adjustment Workflow

G start Start: Insoluble Compound in Aqueous Buffer prep_buffers Prepare Buffers at Various pH Values start->prep_buffers add_compound Add Compound to Each Buffer prep_buffers->add_compound agitate Agitate to Reach Equilibrium add_compound->agitate measure Measure Solubility (e.g., HPLC, UV-Vis) agitate->measure plot Plot Solubility vs. pH measure->plot identify_optimal Identify Optimal pH for Maximum Solubility plot->identify_optimal end_point End: Use Optimal pH Buffer for Formulation identify_optimal->end_point G start Start: Solubility Issue with this compound initial_screen Perform Initial Solvent Screen (Aqueous & Organic) start->initial_screen is_soluble_organic Soluble in Organic Solvent? initial_screen->is_soluble_organic yes_organic Yes is_soluble_organic->yes_organic Yes no_organic No is_soluble_organic->no_organic No cosolvent Use Co-solvent System yes_organic->cosolvent ph_adjust Investigate pH-Dependent Solubility no_organic->ph_adjust precipitates Precipitates on Dilution? cosolvent->precipitates yes_precipitates Yes precipitates->yes_precipitates Yes no_precipitates No precipitates->no_precipitates No yes_precipitates->ph_adjust success Success: Soluble Formulation Achieved no_precipitates->success is_ionizable Is the compound ionizable? ph_adjust->is_ionizable yes_ionizable Yes is_ionizable->yes_ionizable Yes no_ionizable No is_ionizable->no_ionizable No cyclodextrin Consider Cyclodextrin Complexation yes_ionizable->cyclodextrin if pH adjustment is insufficient yes_ionizable->success if optimal pH works no_ionizable->cyclodextrin solid_dispersion Explore Solid Dispersions cyclodextrin->solid_dispersion if complexation is not effective solid_dispersion->success if successful

Caption: Decision tree for selecting a solubility enhancement strategy.

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

Sources

Technical Support Center: Improving the Stability of 3-amino-N-cyclohexyl-N-methylbenzamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-amino-N-cyclohexyl-N-methylbenzamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals manage and improve the stability of this compound in solution. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary causes of degradation for this compound in solution?

A1: The molecular structure of this compound features two key functional groups susceptible to degradation: a tertiary benzamide and a primary aromatic amine. Therefore, the primary degradation pathways are:

  • Amide Hydrolysis: The amide bond can be cleaved by water, a reaction catalyzed by acidic or basic conditions, to yield 3-aminobenzoic acid and N-cyclohexyl-N-methylamine.[1][2][3] While amide bonds are generally more stable than esters, this pathway is a significant long-term stability concern, especially at non-neutral pH and elevated temperatures.[3][4]

  • Oxidation: The 3-amino group, being an aromatic amine, is highly susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or light exposure. Oxidative degradation is often the cause of visible color changes in the solution, typically to yellow or brown.

  • Photodegradation: Aromatic amines can absorb UV and visible light, leading to photochemical reactions that degrade the molecule.[5] This is a critical factor to control during storage and experimental handling.

Q2: My solution of this compound is turning yellow/brown. What is happening and how can I prevent it?

A2: A yellow or brown discoloration is a classic indicator of the oxidation of the aromatic amine group. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

Prevention Strategies:

  • Use High-Purity Solvents: Use freshly opened, HPLC-grade or equivalent solvents to minimize contaminants.

  • Deoxygenate Solutions: Before dissolving the compound, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Protect from Light: Store stock solutions and experimental samples in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[6]

  • Add Antioxidants: For long-term storage, consider adding an antioxidant to the formulation. Common choices include butylated hydroxytoluene (BHT) or ascorbic acid.[7]

  • Use Chelating Agents: To sequester catalytic metal ions, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer or solvent system.

Q3: What is the optimal pH for storing solutions of this compound?

A3: The optimal pH for stability is typically where the rate of hydrolysis is at its minimum. For most amides, this occurs in the slightly acidic to neutral pH range (approximately pH 5-7).[4] Both strongly acidic and strongly basic conditions significantly accelerate amide hydrolysis.[8][9][10] The primary amine (pKa ~4-5) will be protonated at lower pH, which can influence both solubility and stability. It is crucial to perform a pH-rate profile study (see Protocol 1) to determine the specific pH of maximum stability for your experimental conditions and formulation.

Q4: How does temperature affect the stability of the compound?

A4: As with most chemical reactions, degradation rates (both hydrolysis and oxidation) increase with temperature. For maximal stability, it is recommended to store stock solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C. However, be mindful of freeze-thaw cycles, which can also introduce instability.[11] It is best practice to aliquot stock solutions into single-use volumes to avoid repeated warming and cooling.

Section 2: In-Depth Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: "I'm observing a loss of compound concentration over time in my HPLC analysis, but I don't see any major degradation peaks."

Possible Causes & Solutions:

  • Cause A: Adsorption to Container Surface. Highly lipophilic compounds can adsorb to plastic or glass surfaces, especially at low concentrations.

    • Solution: Use low-adsorption vials (e.g., silanized glass or specific polypropylene tubes). Pre-rinsing the container with the solution before filling can also help saturate adsorption sites.

  • Cause B: Formation of Insoluble or Volatile Degradants. A degradation product may be precipitating out of solution or be too volatile to be detected by your method.

    • Solution: Visually inspect your sample for any precipitate. For analysis, ensure your sample is fully dissolved, potentially using a different solvent for the HPLC mobile phase. If a mass balance calculation (sum of parent compound and all degradants) is not close to 100%, it suggests that not all products are being detected.[12]

  • Cause C: Inappropriate HPLC Method. The degradation products may be co-eluting with the parent peak or may not be retained on the column.

    • Solution: A forced degradation study is essential for developing a stability-indicating analytical method.[12][13] By intentionally degrading the compound under various stress conditions (acid, base, oxidation, light, heat), you can generate the likely degradation products and ensure your HPLC method can separate them from the parent compound.[14]

Problem 2: "My results are inconsistent between experiments, even when I prepare fresh solutions."

Possible Causes & Solutions:

  • Cause A: Inconsistent Solution Preparation. Minor variations in pH, exposure to light, or time spent at room temperature can lead to variable levels of degradation.

    • Solution: Standardize your solution preparation protocol. Use calibrated pH meters, prepare solutions in a dimly lit area or with light-protected containers, and minimize the time solutions are kept at room temperature before use. Always use freshly prepared solutions for critical experiments.

  • Cause B: Stock Solution Degradation. If you are using a common stock solution prepared some time ago, it may have already started to degrade.

    • Solution: Always date your stock solutions and store them under optimal conditions (protected from light, deoxygenated, frozen in aliquots). It is good practice to re-qualify the concentration of older stock solutions against a freshly prepared standard before use.

Section 3: Key Protocols for Stability Assessment

These protocols provide a framework for systematically evaluating the stability of this compound.

Protocol 1: pH-Rate Profile Study

This experiment determines the pH at which the compound is most stable against hydrolysis.

Objective: To quantify the rate of degradation as a function of pH.

Methodology:

  • Prepare a Series of Buffers: Prepare a set of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12). See Table 1 for recommended buffer systems.

  • Prepare Samples: Prepare solutions of the compound at a known concentration (e.g., 100 µg/mL) in each buffer.

  • Incubate: Incubate all samples at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.[13]

  • Sample at Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. Immediately quench the reaction by cooling the sample (e.g., in an ice bath) and, if necessary, neutralizing the pH.

  • Analyze: Quantify the remaining concentration of the parent compound in each aliquot using a validated stability-indicating HPLC method.

  • Analyze Data: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the apparent first-order degradation rate constant (k). Finally, plot log(k) versus pH. The lowest point on this curve indicates the pH of maximum stability.

Table 1: Recommended Buffer Systems for pH-Rate Profile Studies

Buffer SystempKa(s)Useful pH Range
Hydrochloric Acid<11.0 - 2.2
Citrate Buffer3.1, 4.8, 6.42.5 - 6.5
Acetate Buffer4.83.7 - 5.7
Phosphate Buffer2.1, 7.2, 12.36.2 - 8.2
Borate Buffer9.28.2 - 10.2
Sodium Hydroxide>1311.8 - 13.0
Protocol 2: Forced Degradation (Stress Testing)

This study identifies potential degradation products and pathways to develop a stability-indicating analytical method.[11][12]

Objective: To intentionally degrade the compound under harsh conditions to generate and identify degradants.

Methodology: Prepare solutions of the compound and subject them to the stress conditions outlined in Table 2 . The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12] Analyze the stressed samples by HPLC-UV and ideally by LC-MS to identify the masses of the degradation products.

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl2 - 24 hours at 60°CTo generate acid-catalyzed hydrolytic degradants.[13]
Base Hydrolysis 0.1 M NaOH2 - 24 hours at 60°CTo generate base-catalyzed hydrolytic degradants.[13][15]
Oxidation 3% H₂O₂2 - 24 hours at RTTo generate oxidative degradants.[13]
Thermal 60-80°C (in solid state and solution)24 - 72 hoursTo assess thermal stability.
Photolytic ICH Q1B specified light sourcePer ICH GuidelinesTo assess photostability and identify photodegradants.[16]

RT = Room Temperature

Visualizing Degradation & Experimental Design

To better understand the chemical transformations and experimental processes, refer to the following diagrams.

cluster_0 Degradation Pathways Parent This compound Hydrolysis_Products 3-Aminobenzoic Acid + N-Cyclohexyl-N-methylamine Parent->Hydrolysis_Products Hydrolysis (H⁺ or OH⁻, H₂O) Oxidation_Products Colored Oxidized Species (e.g., Quinone-imines) Parent->Oxidation_Products Oxidation (O₂, Metal Ions) Photo_Products Photolytic Degradants Parent->Photo_Products Photodegradation (Light, hν)

Caption: Primary degradation pathways for the target compound.

cluster_1 Workflow: pH-Rate Profile Study A 1. Prepare Buffers (pH 2 to 12) B 2. Dissolve Compound in each buffer A->B C 3. Incubate Samples at constant T (e.g., 60°C) B->C D 4. Withdraw Aliquots at t=0, 2, 4, 8... hrs C->D E 5. Quench Reaction (Cool/Neutralize) D->E F 6. Analyze by HPLC E->F G 7. Plot ln[C] vs. Time (Calculate rate 'k' for each pH) F->G H 8. Plot log(k) vs. pH (Identify pH of max stability) G->H

Caption: Experimental workflow for a pH-rate profile study.

Section 4: Summary of Stabilization Strategies

Based on the information above, here is a consolidated table of strategies to enhance the stability of this compound in solution.

StrategyActionable StepsRationale
pH Control - Formulate solutions in a buffered system at the pH of maximum stability (empirically determined, likely pH 5-7).[[“]]Minimizes acid- and base-catalyzed hydrolysis of the amide bond.[4][18]
Temperature Control - Store stock solutions frozen (-20°C or -80°C) in single-use aliquots. - Keep working solutions refrigerated (2-8°C) when not in use.Reduces the kinetic rate of all degradation reactions.
Exclusion of Oxygen - Sparge solvents and buffers with inert gas (N₂ or Ar) before use. - Overlay the headspace of solution vials with inert gas before sealing.Prevents the oxidative degradation of the aromatic amine group.
Protection from Light - Use amber glass vials or wrap containers in aluminum foil. - Minimize exposure to ambient and direct light during experiments.Prevents light-induced degradation (photolysis) of the aromatic system.[6]
Use of Excipients - Add an antioxidant (e.g., BHT, ascorbic acid).[7] - Add a chelating agent (e.g., EDTA).Scavenges free radicals and sequesters catalytic metal ions to inhibit oxidation.
Solvent Selection - Use high-purity, fresh solvents. - If possible, consider less aqueous or aprotic solvents for long-term storage, though solubility must be confirmed.Water is a reactant in hydrolysis; minimizing its presence can enhance stability.[19]

By implementing these strategies and systematically investigating the stability profile of your compound, you can ensure the integrity of your samples and the reliability of your experimental data.

References

  • Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. [Link]

  • PharmiWeb.com. (2024, January 16). Most Commonly Seen Pharmaceutical Excipients. [Link]

  • Cox, R. A. (2008). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. [Link]

  • ResearchGate. Acid hydrolysis of benzamides in <60 wt% H2SO4. [Link]

  • Canadian Science Publishing. Benzamide hydrolysis in strong acids — The last word. [Link]

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]

  • IPSF. (2021, November 27). PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]

  • PubMed. (2009, July 3). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. [Link]

  • Quora. (2019, March 6). Why are amides resist hydrolysis in plain water?[Link]

  • Pharmaceutical Technology. (2016, October 2). Excipients for Formulation Success. [Link]

  • Beilstein Journals. pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. [Link]

  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. [Link]

  • DC Fine Chemicals. (2024, September 16). Excipients: What they are and their importance in the pharmaceutical industry. [Link]

  • PubMed Central. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. [Link]

  • MedCrave online. (2016, December 14). Forced degradation studies. [Link]

  • PubMed Central. Amide Bond Activation of Biological Molecules. [Link]

  • ResearchGate. (2025, August 5). Photochemistry of Aliphatic and Aromatic Amines. [Link]

  • BioPharma International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • NCERT. lech204.pdf. [Link]

  • Pharmastate. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • ResearchGate. (2025, December 22). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]

  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Consensus. Strategies to enhance pharmaceutical formulation stability. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 3-amino-N-cyclohexyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 3-amino-N-cyclohexyl-N-methylbenzamide. This resource is tailored for researchers, medicinal chemists, and process development scientists. Here, we dissect common experimental challenges, offer evidence-based optimization strategies, and provide detailed protocols to enhance the yield, purity, and scalability of your reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two principal and highly effective methods for synthesizing this target molecule:

  • The Acyl Chloride Route: This classic approach involves the reaction of 3-aminobenzoyl chloride with N-cyclohexyl-N-methylamine. It is often rapid and high-yielding but requires careful handling of the moisture-sensitive acyl chloride.[1][2]

  • The Amide Coupling Route: This method involves the direct condensation of 3-aminobenzoic acid with N-cyclohexyl-N-methylamine using a coupling reagent. This route avoids the need to prepare the acyl chloride separately and offers a wider range of reaction conditions, though it can introduce byproducts from the coupling agent itself.[2][3]

Q2: My reaction yield is consistently low. What are the most probable causes?

A2: Low yields in this synthesis can typically be traced back to a few key issues:

  • Hydrolysis of the Acylating Agent: If you are using the acyl chloride method, exposure to moisture will convert it to the unreactive 3-aminobenzoic acid, halting the reaction.[4][5]

  • Inefficient Amine Nucleophilicity: The secondary amine, N-cyclohexyl-N-methylamine, is sterically hindered. Inefficient coupling can result from suboptimal reaction temperatures or an inappropriate choice of base or coupling agent.

  • Protonation of the Amine: The reaction of an acyl chloride with an amine generates HCl as a byproduct. Without a base to scavenge this acid, it will protonate the starting amine, rendering it non-nucleophilic.[6]

  • Product Loss During Workup: this compound has a basic amino group and can exhibit some solubility in acidic aqueous solutions. Improper pH control during extraction can lead to significant product loss.[1][7]

Q3: I am observing a significant amount of an apolar byproduct. What could it be?

A3: A common apolar byproduct is the result of a double acylation of the primary amino group on the benzoyl moiety, especially if the reaction conditions are not carefully controlled. This can happen if the primary amine of one molecule of 3-aminobenzamide reacts with another molecule of the activated carboxylic acid or acyl chloride. Careful control of stoichiometry and slow addition of reagents can mitigate this.[4]

Q4: How do I choose between the acyl chloride and the coupling reagent method?

A4: The choice depends on several factors:

  • Scale and Cost: For larger scale synthesis, the acyl chloride route using an inexpensive chlorinating agent like thionyl chloride (SOCl₂) is often more cost-effective.

  • Substrate Sensitivity: If your starting materials are sensitive to the harsh conditions of acyl chloride formation (e.g., refluxing in SOCl₂), a milder coupling reagent-based approach is preferable.[8]

  • Ease of Purification: Coupling reactions can introduce byproducts like dicyclohexylurea (DCU) if DCC is used, which can complicate purification.[6] However, water-soluble byproducts from reagents like EDC are easily removed with aqueous washes.[2]

Troubleshooting Guide

Symptom Probable Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation 1. Hydrolysis of 3-aminobenzoyl chloride: The acyl chloride has degraded to 3-aminobenzoic acid due to moisture.[5] 2. Ineffective carboxylic acid activation: The coupling reagent is not efficiently activating the 3-aminobenzoic acid.[5] 3. Amine is protonated: The amine starting material has been neutralized by acid generated in the reaction.[6]1. Ensure all glassware is oven-dried. Use anhydrous solvents. If using thionyl chloride, consider using it as the solvent or in a high-boiling inert solvent like toluene.[9] 2. Switch to a more powerful coupling reagent like HATU or COMU, especially for a sterically hindered amine.[3][10] Pre-activate the acid with the coupling agent before adding the amine.[5] 3. Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the generated acid.[2]
Product is Contaminated with Starting Material 1. Incomplete reaction: Insufficient reaction time, incorrect temperature, or suboptimal stoichiometry. 2. Inefficient purification: The polarity of the product and starting materials may be too similar for easy separation.1. Monitor the reaction by TLC or LC-MS. If the reaction has stalled, consider gentle heating or extending the reaction time. Ensure a slight excess (1.1-1.2 equivalents) of the amine is used to drive the reaction to completion. 2. During workup, wash the organic layer with dilute HCl to remove unreacted N-cyclohexyl-N-methylamine and with dilute NaHCO₃ to remove unreacted 3-aminobenzoic acid.[7] If co-elution occurs during column chromatography, try a different solvent system or a different stationary phase.
Formation of an Oil Instead of a Solid Product 1. Presence of impurities: Residual solvent or byproducts can act as a eutectic mixture, preventing crystallization.[6] 2. Product has a low melting point: The inherent physical properties of the molecule may favor an oil state at room temperature.1. Ensure the product is thoroughly dried under high vacuum. Attempt to purify a small sample by preparative TLC or column chromatography to see if a solid can be obtained.[7] 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the best approach.
Multiple Spots on TLC Plate 1. Side reactions: Formation of byproducts such as diacylated products or reaction with the solvent. 2. Degradation: The product or starting materials may be unstable under the reaction or workup conditions.1. Characterize the main byproducts by LC-MS to understand the side reactions. To minimize diacylation, add the acylating agent slowly and at a low temperature (e.g., 0 °C).[4] 2. The 3-amino group is susceptible to oxidation. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if necessary. Avoid overly harsh acidic or basic conditions during workup.[7]

Experimental Protocols

Protocol 1: Acyl Chloride Method

This two-step protocol involves the initial formation of 3-aminobenzoyl chloride followed by amidation.

Step 1: Formation of 3-Aminobenzoyl Chloride Hydrochloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (3.0-5.0 eq) portion-wise at room temperature.

  • Heat the mixture to reflux (approx. 79 °C) for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting solid is crude 3-aminobenzoyl chloride hydrochloride and can be used directly in the next step.

Step 2: Amidation

  • Dissolve N-cyclohexyl-N-methylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 3-aminobenzoyl chloride hydrochloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Coupling Method (Using HATU)

This protocol uses a modern coupling reagent for a one-pot synthesis.

  • To a round-bottom flask under an inert atmosphere, add 3-aminobenzoic acid (1.0 eq), N-cyclohexyl-N-methylamine (1.2 eq), and HATU (1.1 eq).

  • Dissolve the solids in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.[2]

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove DMF and unreacted materials.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents Select Route: Acyl Chloride or Coupling Start->Reagents Reaction_Setup Set up Reaction (Anhydrous, Inert Atm.) Reagents->Reaction_Setup Monitor Monitor Progress (TLC / LC-MS) Reaction_Setup->Monitor Workup Aqueous Workup (Acid/Base Wash) Monitor->Workup Purification Purify Product (Chromatography) Workup->Purification Characterization Characterize (NMR, MS, etc.) Purification->Characterization

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Moisture Using Acyl Chloride Route? Start->Check_Moisture Check_Activation Using Coupling Route? Check_Moisture->Check_Activation No Use_Anhydrous Solution: Ensure anhydrous conditions. Use fresh acyl chloride. Check_Moisture->Use_Anhydrous Yes Check_Base Is a base present? Check_Activation->Check_Base No Use_Stronger_Coupling Solution: Use a stronger coupling agent (e.g., HATU). Pre-activate acid. Check_Activation->Use_Stronger_Coupling Yes Check_Workup Review Workup pH Check_Base->Check_Workup Yes Add_Base Solution: Add a non-nucleophilic base (e.g., DIPEA) to scavenge acid. Check_Base->Add_Base No Control_pH Solution: Ensure pH is neutral or slightly basic during extraction. Check_Workup->Control_pH

Sources

Technical Support Center: A Researcher's Guide to Mitigating the Cytotoxicity of Substituted Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted benzamide derivatives. This guide is designed to provide you with field-proven insights and troubleshooting strategies to manage and minimize the cytotoxicity of compounds like 3-amino-N-cyclohexyl-N-methylbenzamide and other novel benzamide analogs during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cytotoxicity of substituted benzamide compounds.

Q1: Why are substituted benzamides often cytotoxic?

A: The cytotoxicity of substituted benzamides is highly dependent on their specific substitutions and resulting physicochemical properties. Many biologically active benzamides target fundamental cellular machinery. For instance, some are known to be potent dopamine D2 receptor antagonists, while others can inhibit enzymes like poly(ADP-ribose) polymerase (PARP). Off-target effects are common and can include disruption of mitochondrial function, induction of oxidative stress through the generation of reactive oxygen species (ROS), or interference with cell cycle progression. The specific pattern of substitutions on the benzene ring and the amide nitrogen dictates the compound's shape, charge distribution, and ability to interact with various biological targets, leading to a wide range of potential cytotoxic mechanisms.

Q2: What is the first step I should take when I observe unexpected cytotoxicity with my benzamide compound?

A: The first step is to confirm that the observed toxicity is compound-specific and not an artifact of your experimental setup. We recommend the following initial checks:

  • Solvent Toxicity Control: Ensure the final concentration of your solvent (e.g., DMSO, ethanol) in the cell culture medium is non-toxic to your cell line. Run a vehicle-only control group.

  • Compound Stability and Solubility: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Poor solubility can lead to compound aggregates that cause non-specific cytotoxicity. It's also possible for compounds to degrade in aqueous media over the course of an experiment.

  • Cell Line Health: Confirm that your cells are healthy, within a low passage number, and free from contamination (especially mycoplasma), as stressed cells are more susceptible to chemical insults.

Q3: Which assays are best for assessing the cytotoxicity of a novel benzamide derivative?

A: It is best to use a multi-assay approach to build a comprehensive cytotoxicity profile, as different assays measure different cellular endpoints.

  • Metabolic Assays (e.g., MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability. They are high-throughput and cost-effective for initial screening.

  • Membrane Integrity Assays (e.g., LDH release, Propidium Iodide staining): These assays detect damage to the cell membrane, which is a hallmark of necrosis or late-stage apoptosis.

  • Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): These are crucial for determining if your compound is inducing programmed cell death.

A combination of these assays can help you differentiate between cytostatic (inhibiting growth) and cytotoxic (causing cell death) effects and provide initial clues about the mechanism of action.

Part 2: Troubleshooting Guides for Specific Issues

This section provides in-depth, step-by-step guidance for overcoming common experimental hurdles.

Issue 1: High Variability in IC50 Values Across Experiments

You've run your cytotoxicity assay multiple times but are getting inconsistent IC50 values for your N-substituted benzamide compound.

Underlying Causes & Solutions:

The root of this issue often lies in subtle variations in experimental conditions that affect the compound's behavior or the cells' response.

  • Pillar of Trustworthiness: A reproducible IC50 value is the cornerstone of any pharmacological profile. The protocol below is designed to be a self-validating system by minimizing variables.

Troubleshooting Protocol: Standardizing Your Cytotoxicity Assay

  • Compound Handling & Storage (The Source of Truth):

    • Aliquot Your Stock: Prepare single-use aliquots of your high-concentration stock solution (e.g., 10 mM in 100% DMSO). Store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

    • Fresh Dilutions: Always prepare fresh serial dilutions in your cell culture medium for each experiment. Do not store or reuse diluted compound solutions.

  • Cell Seeding & Culture (Ensuring a Consistent Baseline):

    • Standardize Cell Density: Use a consistent cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase when treated.

    • Monitor Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to compounds.

    • Edge Effects: To mitigate "edge effects" in multi-well plates, where wells on the perimeter behave differently due to evaporation, fill the outer wells with sterile PBS or medium without cells.

  • Assay Execution (Controlling the Variables):

    • Incubation Time: Use a precise and consistent incubation time for compound treatment.

    • Reagent Handling: Ensure all assay reagents (e.g., MTT, MTS) are properly stored, are not expired, and are brought to the correct temperature before use.

Workflow for Reproducible IC50 Determination

Caption: Workflow for achieving consistent IC50 values.

Issue 2: Compound Appears More Toxic in Serum-Free Media

You observe significantly higher cytotoxicity when you switch from a serum-containing medium to a serum-free formulation for your experiment.

Underlying Causes & Solutions:

This is a common phenomenon driven by protein binding.

  • Expertise & Experience: Serum contains high concentrations of proteins, most notably albumin, which can bind to hydrophobic compounds. This binding effectively sequesters a fraction of your compound, reducing its free and biologically active concentration. When you remove serum, the free concentration of the compound increases, leading to greater apparent toxicity.

Strategies for Managing Serum Protein Binding:

  • Quantify the Effect: If your downstream application requires serum-free conditions, it is crucial to characterize the cytotoxicity in both serum-containing and serum-free media. This provides a complete picture of the compound's activity.

  • Consider a Physiologically Relevant Matrix: For in vitro to in vivo correlation, using a medium with a physiological concentration of human serum albumin (HSA) can be a good compromise.

Data Presentation: Impact of Serum on IC50

Cell LineMedium ConditionIC50 (µM) of Compound XFold Change
HeLa10% Fetal Bovine Serum25.4-
HeLaSerum-Free Medium3.18.2x Lower
A54910% Fetal Bovine Serum18.9-
A549Serum-Free Medium2.57.6x Lower

This table illustrates the potential shift in IC50 values when serum is removed, highlighting the importance of considering this variable.

Issue 3: Suspected Mechanism of Cytotoxicity is Mitochondrial Dysfunction

Your preliminary data suggests that your benzamide derivative might be targeting the mitochondria, but you need to confirm this.

Underlying Causes & Solutions:

Mitochondrial toxicity is a frequent cause of drug-induced cytotoxicity. It can be initiated by the inhibition of the electron transport chain (ETC), the uncoupling of oxidative phosphorylation, or the induction of mitochondrial permeability transition pore (mPTP) opening.

Authoritative Grounding: The following workflow is based on established methods for assessing mitochondrial health and function.

Experimental Workflow for Investigating Mitochondrial Toxicity

Mitochondrial_Toxicity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Deep Dive cluster_2 Phase 3: Confirmation A Treat cells with Benzamide Derivative B Measure Mitochondrial Membrane Potential (ΔΨm) using TMRE or JC-1 A->B C Measure Cellular Oxygen Consumption Rate (OCR) using Seahorse Analyzer B->C If ΔΨm is disrupted D Measure Reactive Oxygen Species (ROS) Production using DCFDA or MitoSOX C->D E Assess ATP Levels using Luciferase-based Assay D->E F Analyze Mitochondrial Morphology via Microscopy (e.g., MitoTracker staining) E->F G Conclusion: Mitochondrial Dysfunction Confirmed F->G

Caption: Step-wise workflow to investigate mitochondrial toxicity.

Step-by-Step Protocol:

  • Assess Mitochondrial Membrane Potential (ΔΨm): This is a key indicator of mitochondrial health.

    • Use potentiometric dyes like TMRE or JC-1. A decrease in fluorescence intensity (for TMRE) or a shift from red to green fluorescence (for JC-1) indicates depolarization of the mitochondrial membrane, a classic sign of dysfunction.

  • Measure Oxygen Consumption Rate (OCR):

    • Use an extracellular flux analyzer (e.g., Seahorse XF). A decrease in OCR after compound addition strongly suggests inhibition of the electron transport chain.

  • Quantify Reactive Oxygen Species (ROS):

    • Mitochondrial dysfunction often leads to the leakage of electrons from the ETC, generating ROS. Use fluorescent probes like DCFDA for total cellular ROS or MitoSOX Red for mitochondrial superoxide.

  • Measure Cellular ATP Levels:

    • Since mitochondria are the primary site of ATP synthesis, a drop in total cellular ATP (measured via a luciferase-based assay) is a strong indicator of mitochondrial impairment.

By following this logical, multi-faceted approach, you can authoritatively determine if your substituted benzamide's cytotoxicity is mediated by mitochondrial dysfunction.

References

  • Title: The role of the benzamide group in the molecular recognition of the dopamine D2 receptor Source: PubMed Central (PMC), National Library of Medicine URL: [Link]

  • Title: PARP Inhibitors: A New Era of Targeted Therapy Source: Cancer Research Institute URL: [Link]

  • Title: Mechanisms of Drug-Induced Mitochondrial Toxicity and Its Prediction Source: PubMed Central (PMC), National Library of Medicine URL: [Link]

  • Title: The effects of passage number on cellular function in an in vitro model of intestinal inflammation Source: PubMed Central (PMC), National Library of Medicine URL: [Link]

Technical Support Center: 3-amino-N-cyclohexyl-N-methylbenzamide Experimental Design

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ACH-TSG-20260117 Version: 1.0

Introduction

This guide is designed for researchers, scientists, and drug development professionals initiating studies with 3-amino-N-cyclohexyl-N-methylbenzamide (CAS 675112-76-2). A comprehensive review of publicly available scientific literature reveals that this specific molecule is a novel investigational compound with no published data on its biological mechanism of action, efficacy, or established dosage protocols.

Therefore, this document deviates from a standard FAQ for a well-characterized agent. Instead, it serves as a foundational guide to empower researchers to systematically determine the optimal dosage and characterize the activity of this compound from first principles. We will proceed by addressing the critical questions and experimental hurdles you will encounter, grounding our recommendations in established pharmacological screening workflows and data from structurally related benzamide compounds.

Part 1: Frequently Asked Questions (FAQs) & Pre-Experimental Planning

This section addresses the essential preliminary questions that must be considered before beginning any wet-lab experiments.

Q1: What is the potential mechanism of action for this compound?

The mechanism of action is currently unknown. However, the benzamide core is a well-established pharmacophore present in a multitude of functionally diverse, clinically approved drugs. Analysis of structurally related molecules allows us to form initial, testable hypotheses:

  • Enzyme Inhibition: The N-cyclohexylbenzamide scaffold is found in compounds investigated as inhibitors of key enzymes in cellular signaling. For instance, some derivatives have been explored as potential inhibitors of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair.[1] Other related phenoxybenzamide structures have been proposed as inhibitors of Raf kinase and histone deacetylase (HDAC).[2]

  • Receptor Modulation: Various substituted benzamides are known to interact with G-protein coupled receptors (GPCRs). As an example, a fluorinated N-methylbenzamide derivative was identified as a potent antagonist for the metabotropic glutamate receptor 1 (mGluR1).[3]

  • Opioid Receptor Agonism: It is crucial to note that certain benzamide derivatives, such as the synthetic opioid U-47700, are potent µ-opioid receptor agonists.[4][5]

Initial Strategy: These potential mechanisms are merely starting points. An initial experimental plan should not assume any single mechanism but rather begin with broad phenotypic screening (e.g., cytotoxicity) before proceeding to more targeted, hypothesis-driven assays.

Q2: How should I prepare and store stock solutions of this compound?

Proper stock solution preparation is critical for experimental reproducibility. As no specific solubility data is published for this compound, you must determine it empirically.

Recommended Protocol for Stock Solution Preparation & Storage:

  • Solvent Selection: Begin with 100% Dimethyl Sulfoxide (DMSO). It is a versatile solvent for novel small molecules. If your experimental system cannot tolerate DMSO, test other organic solvents like ethanol.

  • Solubility Test:

    • Weigh out a small, precise amount of the compound (e.g., 1 mg).

    • Add a measured volume of DMSO to achieve a high concentration (e.g., 20-50 mM).

    • Vortex thoroughly and gently warm (to 37°C) if necessary to aid dissolution.

    • Visually inspect for any undissolved particulate matter against a light source. If it is not fully dissolved, incrementally add more solvent until a clear solution is achieved. This will define your maximum stock concentration.

  • Stock Concentration: For initial experiments, preparing a 10 mM stock in 100% DMSO is a standard starting point.

  • Aliquoting & Storage:

    • Once dissolved, immediately aliquot the stock solution into single-use volumes in tightly sealed vials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Based on safety data for related compounds, store aliquots at 2-8°C for short-term use (days) and -20°C or -80°C for long-term storage.[6]

    • To prevent water absorption by DMSO, allow vials to equilibrate to room temperature before opening.

Q3: What are the primary safety and handling precautions?

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related benzamide analogs indicate a consistent hazard profile.[6][7][8][9] Treat this compound with the following precautions:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses.[6]

  • Engineering Controls: Handle the solid powder and concentrated stock solutions only within a certified chemical fume hood to avoid inhalation.[7]

  • Hazard Profile: Assume the compound is harmful if swallowed, inhaled, or comes into contact with skin. It may cause skin and serious eye irritation.[6][9]

  • Disposal: Dispose of all waste containing the compound in accordance with your institution's hazardous chemical waste procedures.

Part 2: Troubleshooting Guide for De Novo Dosage Optimization

This section is structured as a workflow to guide you through the experimental process of identifying a biologically active and non-toxic dose range.

Phase 1: Determining the Cytotoxicity Profile

Core Problem: You must first establish the concentration range at which this compound is non-toxic to your cellular model. Working above the maximum non-toxic concentration will lead to confounding results from generalized cellular stress and death, irrespective of any specific mechanism of action.

Workflow: Cytotoxicity Dose-Response Assay

Caption: Workflow for determining compound cytotoxicity.

Step-by-Step Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed your chosen cell line into a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.

  • Compound Dilution: Prepare a 2X working stock of your highest concentration (e.g., 200 µM) in complete cell culture medium. Perform serial dilutions (e.g., 1:3 or 1:5) across the plate to generate a dose-response curve. Include "vehicle control" (medium with the highest equivalent percentage of DMSO) and "untreated control" wells.

  • Treatment: Remove the overnight media from the cells and add the diluted compound solutions.

  • Incubation: Incubate the plate for a relevant duration (a 48- or 72-hour endpoint is standard for initial cytotoxicity screens).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control wells (representing 100% viability). Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the 50% cytotoxic concentration (CC₅₀). The Maximum Non-Toxic Concentration (MNTC) is generally considered the highest concentration that results in ≥90% cell viability.

ParameterRecommended Starting Range
Top Concentration 50 - 100 µM
Bottom Concentration 1 - 10 nM
Number of Points 8 - 12 concentrations
Incubation Time 48 - 72 hours
Phase 2: Designing Functional & Target Engagement Assays

Core Problem: Once you have a non-toxic concentration range, how do you determine if the compound is having a specific biological effect?

Solution: Design a functional assay based on your primary hypothesis. The concentrations used in this assay must be below the MNTC determined in Phase 1.

Logical Workflow: Integrating Cytotoxicity and Functional Data

Functional_Assay_Logic Cyt_Assay Cytotoxicity Assay (Phase 1) Det_MNTC Determine Non-Toxic Window (e.g., < 10 µM) Cyt_Assay->Det_MNTC Dose_Select Select Doses BELOW MNTC Det_MNTC->Dose_Select Hypothesis Formulate Hypothesis (e.g., 'Inhibits PARP') Func_Assay Functional Assay (e.g., PARP Activity) Hypothesis->Func_Assay Det_EC50 Determine Effective Concentration (EC50) or IC50 Func_Assay->Det_EC50 Dose_Select->Func_Assay Result Specific Biological Effect Identified Det_EC50->Result

Caption: Logic flow from cytotoxicity to functional effect.

Troubleshooting Scenarios:

  • Issue: No effect is observed in the functional assay.

    • Is the compound soluble in the assay medium? Visually inspect your prepared dilutions for precipitation. A dynamic light scattering (DLS) measurement can formally check for aggregation.

    • Is the compound cell-permeable? If your target is intracellular, the compound must cross the cell membrane. This may require more advanced assays to determine.

    • Is your hypothesis incorrect? If a well-validated assay shows no effect, the compound may not act via your hypothesized mechanism. At this point, consider broader, unbiased phenotypic screens (e.g., high-content imaging, gene expression profiling) to generate new hypotheses.

  • Issue: High variability between replicates.

    • Check Stock Solution Integrity: Was the stock solution fully dissolved? Has it undergone multiple freeze-thaw cycles? Prepare a fresh dilution from a new aliquot.

    • Review Cell Health: Ensure cells are healthy, within a low passage number, and plated at a consistent density.

    • Confirm Pipetting Accuracy: Use calibrated pipettes and proper technique, especially during serial dilutions.

Part 3: Considerations for In Vivo Dosage Optimization

Transitioning from in vitro to in vivo models is a complex process. The following is a conceptual outline, as no data exists to make specific recommendations.

  • Formulation Development: The first step is to develop a vehicle in which the compound is soluble and stable for administration (e.g., saline with Tween-80, PEG400/ethanol).

  • Maximum Tolerated Dose (MTD) Study: An acute, single-dose escalation study in a small number of rodents is performed to identify the highest dose that does not cause unacceptable toxicity. This sets the upper limit for efficacy studies.

  • Pharmacokinetics (PK): A PK study is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This data informs the dosing regimen (e.g., once daily vs. twice daily) required to maintain therapeutic exposure at the target tissue.

  • Pharmacodynamic (PD) & Efficacy Studies: Once MTD and PK are understood, dose-ranging efficacy studies can be designed in a relevant disease model to find the dose that provides the desired biological effect with an acceptable safety margin.

This technical guide provides a rigorous framework for initiating research with this compound. By following a systematic process of characterization, from basic solubility and cytotoxicity to hypothesis-driven functional assays, researchers can confidently establish the optimal dosage parameters for their specific experimental systems.

References
  • (No specific reference for the target compound)
  • AA Blocks. Safety Data Sheet for 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide. [Online]. Available: [Link]

  • Elliott, S. P., et al. (2016). The first reported fatality associated with the synthetic opioid 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) and implications for forensic analysis. Drug Testing and Analysis, 8(8), 875-879. [Online]. Available: [Link]

  • BIOFOUNT. This compound. [Online]. Available: [Link]

  • PubChem. This compound. [Online]. Available: [Link]

  • Satoh, A., et al. (2009). Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. Bioorganic & Medicinal Chemistry Letters, 19(18), 5464-5468. [Online]. Available: [Link]

  • Baumann, M. H., et al. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. The Center for Forensic Science Research & Education. [Online]. Available: [Link]

Sources

Technical Support Center: Synthesis of 3-amino-N-cyclohexyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-amino-N-cyclohexyl-N-methylbenzamide. This molecule is a key intermediate in pharmaceutical research and development, and its purity is paramount for downstream applications. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common impurities and side-reactions encountered during its synthesis. We will explore the causality behind these issues and offer field-proven protocols to optimize your reaction outcomes.

The most common and reliable synthetic route to this compound involves a two-step process:

  • Amide Bond Formation: Acylation of N-cyclohexyl-N-methylamine with an activated derivative of 3-nitrobenzoic acid (e.g., 3-nitrobenzoyl chloride) to form the nitro-intermediate, N-cyclohexyl-N-methyl-3-nitrobenzamide.

  • Nitro Group Reduction: Reduction of the nitro group to the corresponding primary amine to yield the final product.

This guide is structured in a question-and-answer format to directly address specific challenges you may face at each stage of this synthesis.

Synthetic Pathway Overview

Below is a diagram illustrating the standard synthetic pathway.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride 3-Nitrobenzoic_Acid->3-Nitrobenzoyl_Chloride SOCl₂ or (COCl)₂ Nitro_Intermediate N-cyclohexyl-N-methyl- 3-nitrobenzamide 3-Nitrobenzoyl_Chloride->Nitro_Intermediate Base (e.g., Et₃N, Pyridine) in DCM or THF N-cyclohexyl-N-methylamine N-cyclohexyl-N-methylamine N-cyclohexyl-N-methylamine->Nitro_Intermediate Final_Product 3-amino-N-cyclohexyl- N-methylbenzamide Nitro_Intermediate_2 N-cyclohexyl-N-methyl- 3-nitrobenzamide Nitro_Intermediate_2->Final_Product Reducing Agent (e.g., SnCl₂·2H₂O / EtOH or H₂ / Pd-C / MeOH)

Caption: General two-step synthesis of the target compound.

Troubleshooting Guide & FAQs

This section addresses specific issues, from unexpected analytical results to low yields, providing explanations and actionable solutions.

Part A: Impurities from Step 1 - Amide Bond Formation

Question 1: I'm seeing unreacted starting materials in my crude product after the acylation step. How can I improve conversion?

Answer: Low conversion in amide bond formation is a frequent issue. The primary causes often relate to inefficient activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1]

  • Causality:

    • Inefficient Acid Chloride Formation: If converting 3-nitrobenzoic acid to the acid chloride in situ or in a prior step, moisture or insufficient reagent (e.g., thionyl chloride, oxalyl chloride) can lead to incomplete conversion. The remaining carboxylic acid will not react with the amine under these conditions.

    • Amine Protonation: N-cyclohexyl-N-methylamine is a basic secondary amine. The hydrogen chloride (HCl) generated during the acylation reaction will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[] An appropriate base is crucial to scavenge this HCl.

    • Steric Hindrance: While not extreme, the N-cyclohexyl group presents more steric bulk than a simple alkyl chain, which can slow the reaction rate.[3]

  • Solutions & Protocols:

    • Ensure Anhydrous Conditions: Use anhydrous solvents (like DCM or THF) and dry glassware. Moisture will quench the highly reactive acid chloride.[1]

    • Use a Stoichiometric Excess of Base: Employ at least 1.1 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or pyridine to neutralize the generated HCl. For sluggish reactions, 2.0 equivalents may be beneficial.[]

    • Optimize Reagent Addition: Add the 3-nitrobenzoyl chloride solution dropwise to a cooled (0 °C) solution of N-cyclohexyl-N-methylamine and the base. This minimizes side reactions and controls the exotherm.

    • Consider Alternative Coupling Reagents: If starting from the carboxylic acid directly, standard coupling reagents can be used, although they introduce their own potential impurities.

Coupling ReagentCommon By-productRemoval Strategy
EDC (Carbodiimide)N-acylisourea (if rearrangement occurs)Aqueous acid wash
HATU (Uronium Salt)TetramethylureaWater soluble, removed during aqueous workup
PyBOP (Phosphonium Salt)HMPA (carcinogenic), Phosphine oxidesAqueous washes, Chromatography[4]

Question 2: My LC-MS shows a peak with a mass corresponding to the anhydride of 3-nitrobenzoic acid. Why did this form?

Answer: The formation of 3-nitrobenzoic anhydride occurs when the activated carboxylic acid intermediate (like the acyl chloride) reacts with a molecule of 3-nitrobenzoate before it can react with the intended amine.

  • Causality:

    • Slow Amine Nucleophile: If the nucleophilic attack by N-cyclohexyl-N-methylamine is slow (due to steric hindrance or low temperature), the highly reactive acid chloride may react with unreacted carboxylate (if starting from the acid with SOCl₂) or with residual water to form the carboxylic acid, which is then acylated.[5]

    • Insufficient Amine: Using a substoichiometric amount of the amine leaves an excess of the acid chloride, which can lead to anhydride formation.

  • Solutions:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine to ensure the acid chloride is consumed.

    • Reaction Temperature: While initial addition should be cold, allowing the reaction to slowly warm to room temperature can provide enough energy to overcome the activation barrier for the desired reaction without promoting significant side reactions.

    • Use a Catalyst: For stubborn reactions, adding a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation step.[5]

Part B: Impurities from Step 2 - Nitro Group Reduction

Question 3: My final product is contaminated with the starting nitro-intermediate. How do I drive the reduction to completion?

Answer: Incomplete reduction of the nitro group is a common problem, often stemming from catalyst deactivation, insufficient reducing agent, or suboptimal reaction parameters.

  • Causality:

    • Catalyst Poisoning (H₂/Pd-C): Sulfur-containing compounds or other impurities in the starting materials can poison the palladium catalyst, reducing its activity.

    • Insufficient Reductant (SnCl₂): The reduction of a nitro group to an amine is a six-electron process. A significant stoichiometric excess of the reducing agent (typically 3-5 equivalents of SnCl₂·2H₂O) is required.

    • pH Control: For metal/acid reductions like SnCl₂, maintaining an acidic environment is critical for the reaction to proceed. During workup, the pH must be raised to deprotonate the amine and break up tin complexes.

  • Solutions & Protocols:

    • Protocol 1: Catalytic Hydrogenation (H₂/Pd-C)

      • Dissolve the nitro-intermediate (1.0 equiv) in a suitable solvent (MeOH, EtOH, or EtOAc).

      • Add 5-10 wt% of 10% Palladium on Carbon (Pd/C).

      • Purge the reaction vessel with nitrogen, then with hydrogen gas.

      • Maintain the reaction under a hydrogen atmosphere (balloon or Parr shaker) and monitor by TLC or LC-MS.

      • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate.

    • Protocol 2: Tin(II) Chloride Reduction

      • Dissolve the nitro-intermediate (1.0 equiv) in ethanol or ethyl acetate.

      • Add a solution of SnCl₂·2H₂O (4-5 equiv) in concentrated HCl.

      • Heat the reaction to 50-70 °C and monitor for completion.

      • Cool the reaction, dilute with water, and basify carefully with a concentrated NaOH or NaHCO₃ solution until the pH is >8 to precipitate tin salts and liberate the free amine.

      • Extract the product with an organic solvent (e.g., ethyl acetate).

Question 4: I've isolated my product, but NMR and MS suggest the presence of dimeric impurities (azoxy, azo compounds). What causes this and how can I avoid it?

Answer: Dimeric impurities such as azoxy, azo, and hydrazo compounds are classic by-products of nitroarene reductions. They form from the condensation of partially reduced intermediates.

  • Causality: The reduction of a nitro group (Ar-NO₂) to an amine (Ar-NH₂) proceeds through several intermediates, primarily the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species. Under certain conditions, these highly reactive intermediates can condense with each other before being fully reduced. For example: Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar (Azoxy compound) → Ar-N=N-Ar (Azo compound)

    This is particularly common in neutral or basic conditions, or when the reducing agent is not potent enough to rapidly convert the intermediates to the final amine.

  • Solutions:

    • Maintain Strongly Acidic Conditions: When using reagents like SnCl₂, ensure the medium is sufficiently acidic (e.g., with conc. HCl). This protonates the intermediates, disfavoring the condensation reactions.

    • Ensure Efficient Hydrogen Transfer: For catalytic hydrogenations, ensure efficient stirring and good contact between the substrate, catalyst, and hydrogen gas to promote complete reduction and minimize the lifetime of intermediates.

    • Purification: These dimeric by-products are typically less polar than the desired diamine product and can often be separated by silica gel column chromatography.

G ArNO2 Ar-NO₂ (Nitro) ArNO Ar-NO (Nitroso) ArNO2->ArNO +2e⁻, +2H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2e⁻, +2H⁺ Dimer Ar-N(O)=N-Ar (Azoxy Dimer) ArNO->Dimer + ArNHOH (Condensation) ArNH2 Ar-NH₂ (Amine) ArNHOH->ArNH2 +2e⁻, +2H⁺

Caption: Impurity formation via condensation of reduction intermediates.

Part C: General Troubleshooting

Question 5: I'm struggling to purify the final product. What purification strategy is most effective?

Answer: The final product, this compound, has a basic amino group, which can be exploited for purification. Column chromatography and acid-base extraction are both viable methods.[6]

  • Strategy 1: Silica Gel Column Chromatography

    • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For example, start with 10% EtOAc/Hexanes and gradually increase the polarity to 50-70% EtOAc. The desired product is polar and will require a moderately polar eluent.

    • Pro-Tip: If the product streaks on the TLC plate, it may be due to the basicity of the aniline nitrogen interacting strongly with the acidic silica gel. Adding a small amount of triethylamine (~0.5-1%) to the eluent can neutralize the silica surface and lead to sharper peaks and better separation.[7]

  • Strategy 2: Acid-Base Extraction This method is excellent for removing non-basic organic impurities (like unreacted nitro-intermediate or azo dimers).

    • Dissolve the crude material in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The basic amine product will be protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.

    • Separate the layers. Wash the organic layer again with fresh 1 M HCl to ensure complete extraction.

    • Combine the acidic aqueous layers. Carefully basify the solution with 2 M NaOH or saturated NaHCO₃ until pH > 9. The protonated amine will be neutralized and precipitate or partition back into an organic solvent.

    • Extract the product from the now basic aqueous layer with fresh organic solvent.

    • Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product.

Troubleshooting Workflow

If you encounter an issue, follow this logical decision tree to diagnose the problem.

G Start Problem Observed in Synthesis LowYield Low Yield or Incomplete Reaction Start->LowYield Impurity Unexpected Peak(s) in LC-MS / NMR Start->Impurity Purification Purification Difficulty (e.g., Streaking) Start->Purification CheckStep CheckStep LowYield->CheckStep IdentifyImpurity IdentifyImpurity Impurity->IdentifyImpurity PurificationSolution PurificationSolution Purification->PurificationSolution AmideStep Step 1: Amidation AmideSolution Check for moisture. Increase base equivalents. Consider DMAP catalyst. AmideStep->AmideSolution ReductionStep Step 2: Reduction ReductionSolution Increase reductant equivalents. Check catalyst activity. Ensure acidic conditions (SnCl₂). ReductionStep->ReductionSolution CheckStep->AmideStep CheckStep->ReductionStep SM_Impurity Matches Starting Material? IdentifyImpurity->SM_Impurity Dimer_Impurity Matches Dimer (Azo/Azoxy)? IdentifyImpurity->Dimer_Impurity Other_Impurity Other Structure? IdentifyImpurity->Other_Impurity SM_Impurity->LowYield See Low Yield Path DimerSolution Optimize reduction conditions. Use strongly acidic medium. Dimer_Impurity->DimerSolution OtherSolution Consider side reactions: - Anhydride formation - By-products from coupling agent Other_Impurity->OtherSolution

Sources

Technical Support Center: Degradation Pathways of 3-amino-N-cyclohexyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Disclaimer: As of January 2026, specific, publicly available degradation studies for 3-amino-N-cyclohexyl-N-methylbenzamide (CAS: 675112-76-2) are not extensively documented in scientific literature.[1][2] This guide, therefore, presents a comprehensive, proposed framework based on the fundamental chemical principles of benzamide derivatives and established practices for forced degradation studies as outlined by the International Conference on Harmonisation (ICH) guidelines.[3][4][5] The methodologies, potential pathways, and troubleshooting advice described herein are intended to serve as a robust starting point for initiating the stability assessment of this molecule.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to study the degradation pathways of this compound?

Understanding the degradation pathways is a cornerstone of pharmaceutical development. It is essential for several reasons:

  • Ensuring Safety and Efficacy: Degradation products can be inactive, have reduced efficacy, or be potentially toxic. Identifying them is crucial for patient safety.[6]

  • Developing Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[3][4] Forced degradation studies are the primary tool used to generate these degradants and develop such specific and robust methods, typically using High-Performance Liquid Chromatography (HPLC).[4][6]

  • Determining Shelf-Life and Storage Conditions: By understanding how the molecule degrades under various stress conditions (light, heat, humidity, pH), appropriate storage conditions and a reliable shelf-life can be established.[4][7]

  • Guiding Formulation Development: Knowledge of degradation pathways helps in selecting excipients and formulation strategies that enhance the stability of the drug product.[5]

Q2: What are the most probable degradation pathways for this molecule?

Based on its benzamide structure, the most anticipated degradation pathway is hydrolysis of the amide bond. Other potential pathways include oxidation and photodegradation.

  • Hydrolysis: The amide linkage is susceptible to cleavage under both acidic and basic conditions. This would be the primary and most predictable degradation route, yielding 3-aminobenzoic acid and N-cyclohexyl-N-methylamine.

  • Oxidation: The aromatic amino group (-NH₂) and the tertiary amine nitrogen are potential sites for oxidation, which could lead to the formation of N-oxides or colored degradation products.

  • Photodegradation: Aromatic amines can be sensitive to light, potentially leading to complex degradation profiles.[8]

Q3: What are the standard conditions for a forced degradation (stress testing) study?

Forced degradation studies intentionally subject the drug substance to conditions more severe than accelerated stability testing to provoke degradation.[3][4] The goal is to achieve a target degradation of approximately 5-20%.[9] Degradation beyond this range can lead to secondary degradation, complicating the analysis.[10] Standard stress conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80°C).[8]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at elevated temperatures (e.g., 60-80°C).[8]

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperatures.[10]

  • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., >50°C) and high humidity (e.g., ≥75% RH).[5]

  • Photostability: Exposing the drug substance to a combination of UV and visible light as per ICH Q1B guidelines.[9]

Q4: Which analytical techniques are recommended for monitoring degradation and identifying degradants?

A combination of chromatographic and spectroscopic techniques is essential.

  • High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the workhorse for separating the parent compound from its degradation products and quantifying them.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to determine the mass of the degradation products, which is a critical step in their structural elucidation.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy may be required for the definitive structural confirmation of major degradation products, which often involves isolating the degradant using preparative HPLC.[11]

Proposed Degradation Pathways and Mechanistic Insights

The stability of this compound is intrinsically linked to its functional groups. The amide bond is generally the most labile feature of the molecule.

Hydrolytic Degradation Pathway

Amide hydrolysis is a well-understood chemical transformation that can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield a carboxylate salt and the amine.

The expected products from either pathway are the same: 3-aminobenzoic acid and N-cyclohexyl-N-methylamine .

G cluster_main Predicted Hydrolytic Degradation Parent 3-amino-N-cyclohexyl-Parent-methylbenzamide Deg1 3-aminobenzoic acid Parent->Deg1  Acid (H+/H₂O) or  Base (OH⁻/H₂O)   Deg2 N-cyclohexyl-N-methylamine Parent->Deg2  Amide Bond Cleavage  

Caption: Predicted primary degradation pathway via amide hydrolysis.

Experimental Protocols & Workflows

A systematic approach is crucial for obtaining meaningful and reproducible results from forced degradation studies.

Table 1: Recommended Starting Conditions for Forced Degradation
Stress ConditionReagent/ConditionTemperatureDuration (hours)Notes
Acid Hydrolysis 0.1 M HCl80°C2, 4, 8, 12, 24Neutralize with an equivalent amount of NaOH before analysis.[6]
Base Hydrolysis 0.1 M NaOH80°C2, 4, 8, 12, 24Neutralize with an equivalent amount of HCl before analysis.[10]
Oxidation 6% H₂O₂Room Temp24Protect from light to prevent confounding photolysis.[10]
Thermal (Solid) Dry Heat105°C48Monitor for any changes in physical appearance (e.g., color, melting).
Photolytic (Solid) ICH Q1B Option 2AmbientAs per guidelineSpread a thin layer of the solid material in a suitable dish.
Protocol 1: General Procedure for Stress Studies (Aqueous)
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Application: For each stress condition (Acid, Base, Oxidative), mix an aliquot of the stock solution with the stressor solution (e.g., HCl, NaOH, H₂O₂) to achieve the final target concentration of the drug and the stressor. A control sample using water instead of the stressor should be prepared in parallel.

  • Incubation: Place the samples in a temperature-controlled environment (e.g., water bath) for the specified duration.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately stop the degradation reaction. For acid/base hydrolysis, this involves neutralization. For oxidative stress, dilution may be sufficient.

  • Analysis: Dilute the quenched samples with the mobile phase to a suitable concentration for HPLC analysis.

Experimental Workflow Diagram

G cluster_workflow Forced Degradation Experimental Workflow A Prepare API Stock Solution (1 mg/mL) B Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Withdraw Samples at Pre-defined Time Points B->C D Quench Reaction (e.g., Neutralize, Dilute) C->D E Analyze by Stability-Indicating HPLC-UV/PDA Method D->E F Quantify API and Degradants E->F G Characterize Unknowns (LC-MS, Prep-HPLC, NMR) F->G If unknown peaks > threshold

Caption: A typical workflow for forced degradation studies.

Troubleshooting Guide

Encountering issues during degradation studies is common. This guide addresses frequent problems and provides solutions.

ProblemPossible Cause(s)Recommended Solution(s)
No significant degradation observed (<5%) Stress conditions are too mild.Incrementally increase the severity: 1. Extend the exposure time. 2. Increase the temperature. 3. Increase the concentration of the stressor (e.g., from 0.1 M to 1 M HCl).[10]
Complete or excessive degradation (>20%) Stress conditions are too harsh.Reduce the severity: 1. Shorten the exposure time. 2. Lower the temperature. 3. Decrease the concentration of the stressor. The goal is to identify primary degradants, not destroy the molecule entirely.[3]
Poor HPLC peak shape (tailing or fronting) 1. Inappropriate mobile phase pH. 2. Column degradation or incompatibility. 3. Sample overload.1. Adjust the mobile phase pH. The amino groups on the molecule and its degradants mean pH control is critical. 2. Use a fresh column or a different stationary phase. 3. Reduce the concentration of the injected sample.[10]
Co-elution of the parent peak and a degradant The HPLC method lacks sufficient resolution and is not stability-indicating.Re-optimize the HPLC method: 1. Modify the mobile phase composition (organic solvent ratio). 2. Adjust the gradient elution profile. 3. Try a different column chemistry.[10]
Appearance of many unknown peaks Complex secondary degradation is occurring.1. Reduce the stress level to favor the formation of primary degradants. 2. Use LC-MS to get preliminary mass information on the unknown peaks to aid in identification.[6]
Poor mass balance 1. Degradants are not being detected by the UV detector. 2. Degradants are volatile or insoluble. 3. Degradants are strongly retained on the column.1. Use a PDA detector to check for different absorbance maxima. 2. Consider Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds. 3. Modify the HPLC gradient to ensure all compounds elute.[10]
Troubleshooting Workflow

G cluster_troubleshooting Troubleshooting Logic for Degradation Studies Start Run Forced Degradation Experiment CheckDeg Is Degradation Between 5-20%? Start->CheckDeg TooLow Problem: No/Low Degradation CheckDeg->TooLow No TooHigh Problem: Excessive Degradation CheckDeg->TooHigh No (Too High) CheckPeak Are HPLC Peaks Well-Resolved? CheckDeg->CheckPeak Yes SolLow Solution: Increase Stress (Temp, Time, Conc.) TooLow->SolLow Adjust & Rerun SolHigh Solution: Decrease Stress (Temp, Time, Conc.) TooHigh->SolHigh Adjust & Rerun SolLow->Start Adjust & Rerun SolHigh->Start Adjust & Rerun BadPeak Problem: Co-elution or Poor Peak Shape CheckPeak->BadPeak No Success Proceed with Method Validation and Degradant Identification CheckPeak->Success Yes SolPeak Solution: Optimize HPLC Method (Gradient, pH, Column) BadPeak->SolPeak Adjust & Rerun SolPeak->Start Adjust & Rerun

Caption: A logical workflow for troubleshooting common experimental issues.

References

  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. (n.d.). BenchChem.
  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. (n.d.). BenchChem.
  • Troubleshooting unexpected side reactions in multi-step Benzamide synthesis. (n.d.). BenchChem.
  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). International Journal of Pharmaceutical Research and Applications.
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). CuriRx.
  • Technical Support Center: Buclosamide Degradation Studies. (n.d.). BenchChem.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). International Journal of Applied Pharmaceutical & Biological Research.
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Online.
  • Stability issues of 2-Amino-N-cyclohexyl-N-methylbenzylamine under acidic conditions. (n.d.). BenchChem.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • 3-Amino-N-cyclohexyl-N-methyl-benzamide. (n.d.). Santa Cruz Biotechnology.
  • This compound. (n.d.). PubChem.
  • Alsante, K. M., et al. (2003). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology.

Sources

Validation & Comparative

A Comparative Guide to 3-amino-N-cyclohexyl-N-methylbenzamide and Other Kinase Inhibitors for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing novel kinase inhibitors, using the uncharacterized compound 3-amino-N-cyclohexyl-N-methylbenzamide as a case study. We will explore its potential kinase targets by drawing comparisons with established benzamide-based inhibitors and detail the essential experimental workflows required for a thorough comparative analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

The Benzamide Scaffold: A Privileged Structure in Kinase Inhibition

The benzamide core is a versatile scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Its ability to be readily functionalized allows for the fine-tuning of pharmacological activity against a variety of biological targets, including the vast family of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention. Several successful kinase inhibitors are built upon the benzamide structure, targeting diverse kinases such as Bcr-Abl, Rho-associated coiled-coil containing protein kinases (ROCK), and even exhibiting dual inhibitory activity against targets like phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC).

Profiling this compound: A Hypothetical Approach

As of this writing, this compound is a commercially available compound with limited publicly available biological data. Its structure, featuring a 3-amino-substituted benzamide with N-cyclohexyl and N-methyl groups, suggests potential interactions within the ATP-binding pocket of various kinases. The cyclohexyl group may confer hydrophobicity and steric bulk, influencing selectivity, while the 3-amino group could form key hydrogen bonds.

Given the structural precedents in benzamide-based inhibitors, we can hypothesize potential kinase targets for this compound, such as tyrosine kinases or serine/threonine kinases. A rational approach to its characterization involves comparing its activity against well-defined inhibitors from different kinase families.

Comparator Kinase Inhibitors: Establishing a Baseline

To effectively characterize this compound, a panel of well-understood kinase inhibitors with diverse mechanisms of action is essential. Here, we select three representative inhibitors that leverage the benzamide or similar pharmacophores to target distinct signaling pathways.

  • Imatinib (Gleevec®): The Archetypal Bcr-Abl Inhibitor Imatinib is a cornerstone in targeted cancer therapy, specifically for chronic myeloid leukemia (CML), where it inhibits the Bcr-Abl fusion protein.[1][2] Bcr-Abl is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[3][4] Imatinib binds to the ATP-binding site of the Abl kinase domain, stabilizing the inactive conformation of the enzyme.[1]

  • Y-27632: A Selective ROCK Inhibitor Y-27632 is a widely used research tool for studying the function of Rho-associated kinases (ROCK1 and ROCK2).[5] These serine/threonine kinases are key regulators of the actin cytoskeleton and are implicated in cell adhesion, motility, and contraction.[6][7] ROCK inhibitors have therapeutic potential in various conditions, including cardiovascular diseases and cancer.[8]

  • CUDC-907 (Fimepinostat): A Dual PI3K/HDAC Inhibitor CUDC-907 represents a multi-targeted approach, simultaneously inhibiting two distinct classes of enzymes: PI3K and HDAC.[9] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, while HDACs are involved in the epigenetic regulation of gene expression.[10][11] Dual inhibition can lead to synergistic anti-tumor effects.[12]

Experimental Workflow for Comparative Analysis

A rigorous comparison of a novel compound like this compound against established inhibitors requires a multi-faceted experimental approach. The following workflows provide a robust framework for such an analysis.

In Vitro Kinase Inhibition Assays

The initial step is to determine the direct inhibitory activity of the compound against a panel of purified kinases. This provides crucial information on potency and selectivity.

Protocol: In Vitro Kinase Assay [13][14][15][16]

  • Reagent Preparation:

    • Prepare a stock solution of this compound and comparator inhibitors (e.g., Imatinib, Y-27632) in DMSO.

    • Prepare a kinase reaction buffer appropriate for the specific kinase being tested.

    • Prepare solutions of the recombinant kinase, its specific substrate, and ATP.

  • Assay Procedure:

    • Perform serial dilutions of the test compounds.

    • In a microplate, combine the kinase, its substrate, and the test compound in the reaction buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30-37°C) for a defined period.

    • Stop the reaction and quantify kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via ELISA, or quantifying ADP production using a commercially available kit.[17]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Rationale: This experiment directly measures the interaction between the inhibitor and its target kinase, providing a quantitative measure of potency (IC50). By screening against a broad panel of kinases, a selectivity profile can be established.

Cell-Based Assays: Assessing Cellular Potency and Viability

While in vitro assays are essential, it is crucial to evaluate the compound's activity in a cellular context. Cell-based assays determine if the compound can penetrate the cell membrane, engage its target, and elicit a biological response.

Protocol: Cell Viability Assay (MTT/CCK-8) [18][19]

  • Cell Seeding:

    • Seed cancer cell lines relevant to the hypothesized kinase targets (e.g., K562 for Bcr-Abl, a prostate cancer cell line for ROCK) in a 96-well plate at an appropriate density.

    • Allow the cells to adhere and enter the logarithmic growth phase.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound and the comparator inhibitors for a specified duration (e.g., 48-72 hours).

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a suitable solvent and measure the absorbance.

    • For CCK-8 assay: Add CCK-8 reagent to each well and incubate. Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the GI50 value (the concentration of inhibitor required to inhibit cell growth by 50%) from the dose-response curve.

Rationale: This assay provides a measure of the compound's overall cellular potency, which is a combination of its ability to enter the cell, inhibit its target, and ultimately affect cell proliferation or survival.

Western Blotting: Target Engagement and Pathway Modulation

To confirm that the observed cellular effects are due to the inhibition of the intended kinase, it is necessary to assess the phosphorylation status of the target kinase and its downstream substrates.

Protocol: Western Blot Analysis of Kinase Signaling Pathways [20][21][22]

  • Cell Lysis:

    • Treat cells with the test compounds for a shorter duration (e.g., 1-6 hours) to observe acute effects on signaling.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-CrkL for Bcr-Abl activity) and its downstream effectors.

    • Also, probe for the total protein levels of these targets as a loading control.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection:

    • Detect the signal using a chemiluminescent substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Rationale: Western blotting provides direct evidence of target engagement within the cell. A decrease in the phosphorylation of the target kinase and its downstream substrates upon treatment with the inhibitor confirms its mechanism of action.

Data Presentation and Interpretation

The data generated from these experiments should be compiled and presented in a clear and concise manner to facilitate comparison.

Table 1: Hypothetical In Vitro Kinase Inhibition Data

CompoundBcr-Abl IC50 (nM)ROCK1 IC50 (nM)PI3Kα IC50 (nM)
This compound50075>10,000
Imatinib25>10,000>10,000
Y-27632>10,00050>10,000
CUDC-907>1,000>1,00015

Table 2: Hypothetical Cellular Activity Data

CompoundK562 GI50 (nM)PC-3 GI50 (nM)
This compound>10,000500
Imatinib150>10,000
Y-27632>10,000300

Visualizing Pathways and Workflows

Diagrams are invaluable tools for understanding complex biological processes and experimental designs.

G cluster_bcr_abl Bcr-Abl Signaling cluster_rock ROCK Signaling Bcr-Abl Bcr-Abl Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Imatinib Imatinib Imatinib->Bcr-Abl inhibits RhoA RhoA ROCK ROCK RhoA->ROCK Myosin Light Chain Myosin Light Chain ROCK->Myosin Light Chain Actin-Myosin Contraction Actin-Myosin Contraction Myosin Light Chain->Actin-Myosin Contraction Y-27632 Y-27632 Y-27632->ROCK inhibits

Caption: Simplified signaling pathways for Bcr-Abl and ROCK.

G cluster_workflow Comparative Kinase Inhibitor Workflow InVitroKinaseAssay In Vitro Kinase Assay CellViabilityAssay Cell Viability Assay InVitroKinaseAssay->CellViabilityAssay Potency & Selectivity WesternBlot Western Blot Analysis CellViabilityAssay->WesternBlot Cellular Efficacy DataAnalysis Data Analysis & Comparison WesternBlot->DataAnalysis Mechanism of Action

Caption: Experimental workflow for inhibitor characterization.

Conclusion

While this compound remains an uncharacterized molecule, the framework presented in this guide provides a clear and scientifically rigorous path for its evaluation. By leveraging comparative studies with well-known kinase inhibitors and employing a suite of established biochemical and cell-based assays, researchers can effectively determine its potency, selectivity, and mechanism of action. This systematic approach is fundamental to the successful discovery and development of novel kinase inhibitors for therapeutic use.

References

Sources

A Comparative Guide to Validating the Efficacy of 3-amino-N-cyclohexyl-N-methylbenzamide as a Putative Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: Direct efficacy studies and mechanistic data for 3-amino-N-cyclohexyl-N-methylbenzamide are not extensively available in peer-reviewed literature. This guide, therefore, establishes a robust scientific framework for its evaluation. Based on the compound's core benzamide structure, shared by other centrally active agents, we hypothesize a primary mechanism of action as a monoamine transporter inhibitor. This document provides the comprehensive experimental blueprint required to validate this hypothesis, comparing its potential efficacy against well-characterized dopamine reuptake inhibitors (DRIs).

Introduction: The Scientific Rationale

The benzamide scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with diverse pharmacological activities. While this compound is not extensively characterized, its structural components suggest a potential interaction with monoamine transporters. The N-cyclohexyl-N-methylbenzamide moiety presents a lipophilic and sterically defined structure capable of engaging with the binding pockets of transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

Our core hypothesis is that this compound functions as a dopamine reuptake inhibitor (DRI). DRIs block the action of DAT, preventing the reuptake of dopamine from the synaptic cleft and thereby increasing its extracellular concentration and enhancing dopaminergic neurotransmission.[1] This mechanism is central to the therapeutic effects of drugs used in ADHD and depression, as well as the reinforcing properties of psychostimulants.[1][2]

This guide will provide a direct comparative framework against three well-established DRIs with distinct pharmacological profiles:

  • Cocaine: A non-selective monoamine reuptake inhibitor, serving as a classic benchmark.[3][4]

  • Methylphenidate: A norepinephrine-dopamine reuptake inhibitor (NDRI) widely prescribed for ADHD.[5][6]

  • Bupropion: An NDRI primarily used as an antidepressant and smoking cessation aid, notable for its weaker dopaminergic action compared to other stimulants.[2][7][8]

By systematically evaluating our target compound against these standards, we can elucidate its potency, selectivity, and potential therapeutic utility.

Comparative Efficacy: A Quantitative Framework

The efficacy of a putative DRI is determined through a combination of in vitro and in vivo assays. The primary metrics for in vitro comparison are binding affinity (Ki) and functional potency (IC50).

  • Binding Affinity (Ki): Represents the concentration of a ligand that will occupy 50% of the target receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

  • Functional Potency (IC50): Measures the concentration of an inhibitor required to reduce a specific biological function (such as dopamine uptake) by 50%. A lower IC50 value indicates greater potency.[9][10]

The following table summarizes the established in vitro data for our comparator compounds, providing a quantitative benchmark against which this compound can be assessed.

Table 1: In Vitro Binding Affinity and Potency of Selected Dopamine Reuptake Inhibitors

Compound Binding Affinity (Ki) for hDAT (nM) Potency (IC50) for DA Uptake Inhibition (nM) Primary Mechanism of Action
Cocaine ~390 - 640 ~250 - 510 Dopamine, Norepinephrine, Serotonin Reuptake Inhibitor[1][3][11]
Methylphenidate ~390 ~100 - 300 Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[1][5][12]
Bupropion ~5230 ~500 - 1000 Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[1][2][13]

| This compound | To Be Determined | To Be Determined | Hypothesized: Dopamine Reuptake Inhibitor |

Experimental Design for Efficacy Validation

To validate the hypothesized mechanism and quantify the efficacy of this compound, a tiered experimental approach is essential. This begins with in vitro characterization of transporter interaction and progresses to in vivo assessment of neurochemical and behavioral effects.

In Vitro Assays: Determining Potency and Selectivity

The foundational step is to determine if and how our compound interacts with monoamine transporters. Radioligand binding and uptake inhibition assays are the gold standard for this purpose.[14][15]

G cluster_0 Step 1: Binding Affinity (Ki Determination) cluster_1 Step 2: Functional Potency (IC50 Determination) a1 Prepare cell membranes expressing hDAT, hNET, hSERT a2 Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of test compound a1->a2 a3 Separate bound and free radioligand via rapid filtration a2->a3 a4 Quantify bound radioactivity using liquid scintillation counting a3->a4 a5 Calculate Ki from competition binding curves a4->a5 b6 Calculate IC50 from dose-response curves a5->b6 Compare Ki and IC50 to determine mechanism (competitive vs. non-competitive) b1 Culture cells expressing hDAT, hNET, or hSERT b2 Pre-incubate cells with varying concentrations of test compound b1->b2 b3 Initiate uptake with radiolabeled substrate (e.g., [3H]Dopamine for DAT) b2->b3 b4 Terminate uptake and lyse cells b3->b4 b5 Measure intracellular radioactivity b4->b5 b5->b6

Caption: Workflow for in vitro characterization of monoamine transporter inhibitors.

  • Principle: This competitive binding assay quantifies the affinity of the test compound for the dopamine transporter by measuring its ability to displace a known high-affinity radioligand.

  • Materials:

    • Cell membranes from a stable cell line expressing human DAT (hDAT), e.g., HEK293-hDAT.

    • Radioligand: [³H]WIN 35,428 (a cocaine analog).

    • Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

    • Glass fiber filters and a cell harvester.

    • Liquid scintillation counter and cocktail.

  • Procedure:

    • Preparation: Prepare serial dilutions of this compound in binding buffer.

    • Assay Setup: In a 96-well plate, combine cell membranes (20-50 µg protein), [³H]WIN 35,428 (final concentration ~1-2 nM), and varying concentrations of the test compound.

    • Controls: For total binding, omit the test compound. For non-specific binding, add the non-specific control (GBR 12909).

    • Incubation: Incubate the plate at room temperature for 1-2 hours to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold binding buffer to remove unbound radioligand.

    • Counting: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.[9]

  • Self-Validation: The inclusion of total and non-specific binding controls ensures that the measured signal is specific to the transporter. The use of a well-characterized radioligand provides a reliable reference point. The protocol should be repeated for hNET and hSERT using appropriate radioligands (e.g., [³H]Nisoxetine for NET, [³H]Citalopram for SERT) to determine selectivity.[16][17]

  • Principle: This functional assay directly measures the ability of the test compound to inhibit the transport of dopamine into cells expressing DAT.[18][19]

  • Materials:

    • HEK293 cells stably expressing hDAT, plated in 96-well plates.

    • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

    • Radiolabeled substrate: [³H]Dopamine.

    • Non-specific uptake control: A known DAT inhibitor (e.g., 10 µM Nomifensine).[20]

  • Procedure:

    • Cell Culture: Plate hDAT-expressing cells to achieve a confluent monolayer on the day of the experiment.

    • Pre-incubation: Wash cells with warm uptake buffer. Add buffer containing varying concentrations of this compound. Incubate at 37°C for 10-20 minutes.

    • Uptake Initiation: Add [³H]Dopamine (final concentration ~10-20 nM) to each well to start the uptake process.

    • Incubation: Incubate at 37°C for a short period (5-10 minutes) to measure the initial uptake rate.

    • Termination: Stop the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

    • Lysis & Counting: Lyse the cells and measure the intracellular radioactivity with a scintillation counter.

    • Data Analysis: Calculate the percentage of uptake inhibition relative to the control (no compound). Determine the IC50 value by plotting inhibition percentage against the log concentration of the test compound.

  • Trustworthiness: This assay directly measures the functional consequence of transporter binding. Comparing the IC50 value to the Ki value from the binding assay can provide insights into the mechanism of inhibition (e.g., competitive, non-competitive).

In Vivo Assays: Assessing Neurochemical and Behavioral Impact

Positive in vitro results necessitate validation in a living system. In vivo microdialysis and locomotor activity studies are crucial for understanding a compound's real-world neurochemical and behavioral effects.[21][22]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron vesicle Dopamine Vesicles release Dopamine Release vesicle->release dat Dopamine Transporter (DAT) synapse Synaptic Cleft (Increased Dopamine) release->synapse receptors Dopamine Receptors signal Signal Transduction receptors->signal synapse->dat Reuptake synapse->receptors compound This compound compound->dat Inhibition

Caption: Hypothesized inhibition of the dopamine transporter (DAT) by the test compound.

  • Principle: This technique allows for the direct measurement of extracellular dopamine levels in a specific brain region (e.g., the nucleus accumbens, a key area in the reward pathway) of a freely moving animal following drug administration.[23][24]

  • Materials:

    • Male Wistar rats or C57BL/6 mice.

    • Stereotaxic apparatus for surgery.

    • Microdialysis probes and guide cannulae.

    • Perfusion pump, fraction collector, and HPLC system with electrochemical detection (HPLC-ED).

    • Artificial cerebrospinal fluid (aCSF).

  • Procedure:

    • Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the nucleus accumbens. Allow animals to recover for several days.

    • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfusion & Baseline: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 10-20 minutes until a stable baseline of extracellular dopamine is established.

    • Drug Administration: Administer this compound (and comparator drugs in separate animal groups) via a relevant route (e.g., intraperitoneal, subcutaneous).

    • Sample Collection: Continue collecting dialysate fractions for at least 2-3 hours post-administration.

    • Analysis: Analyze the dopamine concentration in each dialysate sample using HPLC-ED.

    • Data Analysis: Express dopamine levels as a percentage of the pre-drug baseline. Compare the peak increase and duration of effect between the test compound and comparators.

  • Authoritative Grounding: This procedure directly measures the neurochemical consequence of DAT inhibition in the brain, providing the most compelling evidence for the hypothesized mechanism of action.

  • Principle: DRIs typically increase spontaneous locomotor activity. The open field test quantifies this behavioral output, providing a functional measure of a compound's psychostimulant potential.[25][26][27]

  • Materials:

    • Open field apparatus (a square arena, e.g., 40x40 cm for mice) equipped with automated photobeam tracking or video tracking software.

    • Male C57BL/6 mice.

  • Procedure:

    • Habituation: Handle the animals for several days before testing. On the test day, allow animals to acclimate to the testing room for at least 30-60 minutes.

    • Drug Administration: Administer a single dose of the test compound, a comparator drug, or vehicle control.

    • Testing: Immediately after administration, place the animal in the center of the open field arena and record its activity for a set duration (e.g., 60 minutes).

    • Parameters Measured: Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

    • Data Analysis: Compare the locomotor activity data between the different treatment groups using appropriate statistical tests (e.g., ANOVA). Construct dose-response curves to determine the relationship between dose and behavioral effect.

  • Causality: A dose-dependent increase in locomotor activity, which correlates with the timing of increased extracellular dopamine from microdialysis studies, provides strong evidence linking the neurochemical and behavioral effects of the compound.

Synthesis and Conclusion

The validation of this compound's efficacy requires a disciplined, multi-faceted approach. The proposed experimental plan provides a self-validating system. Strong affinity and potent inhibition in vitro (Protocols 1 & 2) would establish it as a monoamine transporter inhibitor. A selective increase in extracellular dopamine in the nucleus accumbens in vivo (Protocol 3) would confirm it as a DRI. Finally, a corresponding increase in locomotor activity (Protocol 4) would demonstrate its functional relevance as a psychostimulant.

By comparing the quantitative data (Ki, IC50, % dopamine increase, locomotor distance) generated for this compound against the established benchmarks of Cocaine, Methylphenidate, and Bupropion, researchers can accurately position its efficacy, selectivity, and potential therapeutic profile. This structured, data-driven comparison is indispensable for making informed decisions in the drug development pipeline.

References

  • Bupropion - Wikipedia . Wikipedia. [Link]

  • Methylphenidate - Wikipedia . Wikipedia. [Link]

  • A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor . PMC - PubMed Central. [Link]

  • The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities . PMC - PubMed Central. [Link]

  • What is the mechanism of Cocaine Hydrochloride? . Patsnap Synapse. [Link]

  • What is the mechanism of Methylphenidate Hydrochloride? . Patsnap Synapse. [Link]

  • The Psychopharmacology of Bupropion: An Illustrated Overview . Psychopharmacology Institute. [Link]

  • Bupropion Mechanism of Action . Shanghai Archives of Psychiatry. [Link]

  • Mechanism of Action of Stimulants in Attention-Deficit/Hyperactivity Disorder . The Carlat Report. [Link]

  • What is the mechanism of action of cocaine? . Dr.Oracle. [Link]

  • Bupropion: A review of its mechanism of antidepressant activity . Mayo Clinic Proceedings. [Link]

  • Cocaine . StatPearls - NCBI Bookshelf. [Link]

  • Video: Cocaine Description, Mechanism of Action & Effects on the Brain . Study.com. [Link]

  • Cocaine Addiction: Mechanisms of Action . Psychiatric Annals - Healio. [Link]

  • Methylphenidate (Concerta, Ritalin, and others) - Uses, Side Effects, and More . WebMD. [Link]

  • DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay . The Assay Depot. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) . PMC - PubMed Central. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) . ResearchGate. [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells . PMC - PubMed Central. [Link]

  • DAT Transporter Assay . BioIVT. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor . Analytical Chemistry. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells . PMC - PubMed Central. [Link]

  • NET (SLC6A2) Transporter Assay . BioIVT. [Link]

  • SERT Transporter Assay . BioIVT. [Link]

  • Locomotor Activity Test SOP (Portland VA Medical Center) . OHSU. [Link]

  • Review Paper on Models for CNS Stimulant Drug Screening . Asian Journal of Pharmaceutical Research. [Link]

  • In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis . PubMed. [Link]

  • Locomotor Sensitization Study . Melior Discovery. [Link]

  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors . PubMed. [Link]

  • A guide to simple, direct, and quantitative in vitro binding assays . PMC - PubMed Central. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters . PubMed Central. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters . ResearchGate. [Link]

  • A mechanism of uncompetitive inhibition of the serotonin transporter . eLife. [Link]

  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors . ResearchGate. [Link]

  • Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms . ACS Publications. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters . Springer Nature Experiments. [Link]

  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors . Frontiers. [Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery . PMC - PubMed Central. [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot . ResearchGate. [Link]

  • Microdialysis in Rodents . PMC - PubMed Central. [Link]

  • Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors . PubMed. [Link]

  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection . PubMed Central. [Link]

Sources

A Comparative Guide to 3-amino-N-cyclohexyl-N-methylbenzamide and Structurally Related Reference Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization of 3-amino-N-cyclohexyl-N-methylbenzamide, a novel compound with an as-yet-undetermined biological profile. Given the versatility of the benzamide scaffold, which is present in a wide array of therapeutic agents, a systematic evaluation is paramount. This document outlines a comparative approach, pitting this compound against well-characterized reference compounds. The objective is to elucidate its potential mechanism of action, potency, and preliminary drug-like properties through established experimental protocols. This guide is intended for researchers, scientists, and drug development professionals, offering a robust, self-validating system for the initial assessment of this and other novel chemical entities.

Chapter 1: The Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry

The benzamide moiety is a cornerstone in drug design, prized for its metabolic stability and its capacity to form crucial hydrogen bonds with biological targets.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, from potent opioid receptor agonists to targeted inhibitors of key enzymes in cellular signaling.[3][4][5] This structural versatility necessitates a broad-spectrum initial assessment of any new benzamide-containing compound to identify its primary biological target and potential therapeutic applications. This guide will therefore explore comparative frameworks based on several plausible, yet currently hypothetical, mechanisms of action for this compound.

Chapter 2: Reference Compounds: Establishing a Performance Baseline

To effectively characterize this compound, a panel of reference compounds has been selected. These compounds, which also feature a core benzamide structure, represent distinct classes of bioactive molecules. This allows for a multi-pronged comparative analysis, designed to reveal whether the test compound exhibits opioid, kinase inhibitory, or histone deacetylase (HDAC) inhibitory activity.

  • Reference Compound 1: U-47700 (Opioid Receptor Agonist)

    • Rationale: U-47700 is a potent synthetic opioid, approximately 7.5 times more potent than morphine in animal models.[6][7] Its benzamide structure makes it a relevant comparator for assessing potential activity at opioid receptors.

    • Key Characteristics: It is a selective agonist for the μ-opioid receptor, with a binding affinity (Ki) of approximately 11.1 nM.[8]

  • Reference Compound 2: "Raf-Inhibitor-1" (A Representative Benzamide Kinase Inhibitor)

    • Rationale: The benzamide scaffold is a common feature in a variety of kinase inhibitors, including those targeting the Raf/MEK/ERK signaling pathway, which is often dysregulated in cancer.[9][10][11] A representative benzamide-based Raf inhibitor will serve as a benchmark for potential anti-proliferative activity.

    • Key Characteristics: Potent and selective inhibition of B-Raf kinase with a low nanomolar IC50 value in biochemical assays.

  • Reference Compound 3: "HDAC-Inhibitor-1" (A Representative Benzamide HDAC Inhibitor)

    • Rationale: Certain benzamide derivatives function as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in the epigenetic regulation of gene expression, which are also important targets in oncology.[12][13]

    • Key Characteristics: Exhibits potent inhibition of Class I HDACs with a low nanomolar IC50 value in enzymatic assays.

Chapter 3: Experimental Design for a Head-to-Head Comparison

A phased approach to screening is recommended, beginning with broad, target-agnostic assays and progressing to more specific, quantitative evaluations.

Phase I: Primary Screening for Target Identification

The initial phase is designed to cast a wide net, identifying the most probable biological target(s) for this compound.

3.1.1 Opioid Receptor Binding Assay

This assay determines if the compound binds to any of the three main opioid receptor subtypes.

  • Objective: To measure the displacement of a radiolabeled ligand from μ, δ, and κ opioid receptors by the test compound.

  • Methodology:

    • Membrane Preparation: Prepare membranes from cells engineered to express a high density of a specific human opioid receptor subtype.

    • Competitive Incubation: Incubate the membranes with a known concentration of a high-affinity radiolabeled opioid ligand (e.g., [³H]-DAMGO for the μ-opioid receptor) and a range of concentrations of the test compound.

    • Separation: Separate receptor-bound from free radioligand via rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be converted to a binding affinity constant (Ki).

3.1.2 Kinase and HDAC Inhibition Assays

These assays will screen for inhibitory activity against a panel of kinases and HDACs.

  • Objective: To determine if the test compound inhibits the enzymatic activity of a representative kinase (e.g., B-Raf) and a representative HDAC (e.g., HDAC1).

  • Methodology (Kinase Assay - e.g., LanthaScreen™): [14]

    • Reaction Setup: In a 384-well plate, combine the kinase, a fluorescein-labeled substrate, and the test compound.

    • Initiation: Start the reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

    • Detection: Stop the reaction by adding EDTA and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. A decrease in the FRET signal indicates inhibition of the kinase.

  • Methodology (HDAC Assay - Fluorometric): [15][16][17]

    • Reaction Setup: In a 96-well plate, combine the HDAC enzyme, a fluorogenic substrate containing an acetylated lysine, and the test compound.

    • Incubation: Incubate the mixture to allow for deacetylation.

    • Development: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent product.

    • Measurement: Measure the fluorescence intensity. A decrease in fluorescence indicates HDAC inhibition.

G cluster_opioid Opioid Receptor Binding Assay cluster_kinase Kinase Inhibition Assay (TR-FRET) cluster_hdac HDAC Inhibition Assay (Fluorometric) O1 Prepare Receptor Membranes O2 Incubate with Radioligand & Test Compound O1->O2 O3 Filter to Separate Bound/Free Ligand O2->O3 O4 Quantify Radioactivity O3->O4 K1 Combine Kinase, Substrate, & Test Compound K2 Add ATP to Start Reaction K1->K2 K3 Add Detection Reagents (Antibody, EDTA) K2->K3 K4 Measure TR-FRET Signal K3->K4 H1 Combine HDAC, Substrate, & Test Compound H2 Incubate for Deacetylation H1->H2 H3 Add Developer Solution H2->H3 H4 Measure Fluorescence H3->H4

Caption: Workflow for Primary Screening Assays.
Phase II: Secondary Screening for Potency and Functional Activity

Once a primary target class is identified, the next phase involves quantifying the compound's potency and functional effect.

3.2.1 [³⁵S]GTPγS Functional Assay (for Opioid Activity)

If the compound binds to an opioid receptor, this assay will determine if it is an agonist, antagonist, or inverse agonist.[18]

  • Objective: To measure the compound's ability to stimulate G-protein activation, a hallmark of opioid receptor agonism.

  • Methodology:

    • Incubation: Incubate receptor-expressing membranes with the test compound and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

    • G-Protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

    • Separation & Quantification: Capture the G-proteins on filters and quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. The concentration that produces 50% of the maximal effect (EC50) is a measure of potency.

3.2.2 IC50 Determination for Enzyme Inhibitors

For compounds showing kinase or HDAC inhibitory activity, a full dose-response curve is generated to precisely determine the IC50 value.

Table 1: Hypothetical Comparative In Vitro Data

ParameterThis compoundU-47700"Raf-Inhibitor-1""HDAC-Inhibitor-1"
μ-Opioid Receptor Ki (nM) TBD11.1[8]>10,000>10,000
κ-Opioid Receptor Ki (nM) TBD287[6]>10,000>10,000
[³⁵S]GTPγS EC50 (nM) TBD111[18]N/AN/A
B-Raf Kinase IC50 (nM) TBDN/A5>10,000
HDAC1 IC50 (nM) TBDN/A>10,00015

TBD: To Be Determined. N/A: Not Applicable. Data for reference compounds are sourced from literature.

Phase III: Cellular Activity and Cytotoxicity

This phase assesses the compound's effect in a more biologically relevant cellular context.

3.3.1 MTT Cell Viability Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22]

  • Objective: To determine the concentration of the test compound that reduces cell viability by 50% (IC50).

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Expose the cells to a range of concentrations of the test compound for a specified duration (e.g., 72 hours).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

A Seed cells in 96-well plate B Treat cells with test compound (serial dilutions) A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT Cell Viability Assay.

Table 2: Hypothetical Cellular Cytotoxicity Data (IC50 in µM)

Cell LineThis compoundU-47700"Raf-Inhibitor-1""HDAC-Inhibitor-1"
HEK293 (Non-cancerous) TBD>50>205
A375 (Melanoma, B-Raf mutant) TBD>500.18
HCT116 (Colon Cancer) TBD>50152
Phase IV: In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying compounds with favorable pharmacokinetic potential.[23][24][25][26][27]

  • Key Assays:

    • Aqueous Solubility: Determines the maximum concentration of a compound that can dissolve in an aqueous buffer.

    • Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay predicts passive intestinal absorption.

    • Metabolic Stability: Incubating the compound with liver microsomes assesses its susceptibility to metabolism by cytochrome P450 enzymes.

cluster_ADME In Vitro ADME Workflow Solubility Aqueous Solubility Assay Data ADME Profile Solubility->Data Permeability PAMPA for Permeability Permeability->Data Metabolism Liver Microsome Stability Assay Metabolism->Data TestCompound Test Compound TestCompound->Solubility TestCompound->Permeability TestCompound->Metabolism

Caption: High-Level In Vitro ADME Profiling Workflow.

Table 3: Hypothetical In Vitro ADME Properties

ParameterThis compoundU-47700"Raf-Inhibitor-1""HDAC-Inhibitor-1"
Kinetic Solubility (µM at pH 7.4) TBDModerateLowHigh
PAMPA Permeability (10⁻⁶ cm/s) TBDHighModerateModerate
Liver Microsome Stability (% remaining after 60 min) TBDLowModerateHigh

Chapter 4: Data Synthesis and Mechanistic Interpretation

The data gathered from these comparative experiments will allow for the construction of a preliminary profile for this compound.

  • Scenario A: Opioid-like Profile: If the test compound demonstrates high affinity for the μ-opioid receptor and acts as an agonist in the [³⁵S]GTPγS assay, its profile will be benchmarked against U-47700. Its potency, selectivity, and potential for off-target effects would be the primary focus.

  • Scenario B: Kinase Inhibitor Profile: Should the compound inhibit B-Raf kinase activity and show selective cytotoxicity towards B-Raf mutant cancer cells, its profile will be compared to "Raf-Inhibitor-1." The following signaling pathway diagram illustrates the potential point of intervention.

RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Expression, Proliferation, Survival) ERK->Nucleus Inhibitor Benzamide Kinase Inhibitor Inhibitor->Raf

Caption: The Raf/MEK/ERK Signaling Pathway and Point of Inhibition.
  • Scenario C: HDAC Inhibitor Profile: If the compound inhibits HDAC1 and shows broad-spectrum cytotoxicity, its characteristics will be compared to "HDAC-Inhibitor-1." Its isoform selectivity and epigenetic modifying potential would be key areas for further investigation.

Conclusion

While the precise biological activity of this compound remains to be empirically determined, this guide presents a logical, structured, and experimentally robust framework for its characterization. By employing a comparative analysis against well-defined reference compounds, researchers can efficiently identify its primary biological target, quantify its potency and selectivity, and gain initial insights into its potential as a therapeutic agent. This systematic approach, grounded in established protocols and logical progression, ensures a high degree of scientific integrity and provides a clear path forward for the development of this novel chemical entity.

References

  • Wikipedia. U-47700. [Link]

  • Baumann, M. H., et al. (2018). Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. Neuropharmacology, 134(Pt A), 4-12. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Baumann, M. H., et al. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain Sciences, 10(11), 888. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. [Link]

  • Drugs.com. U-47700 (Pink) Drug: Effects, Hazards & Warnings. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • Get Smart About Drugs. U-47700. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • PubMed. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. [Link]

  • National Center for Biotechnology Information. Identification of HDAC inhibitors using a cell-based HDAC I/II assay. [Link]

  • Basha, S. J. S., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemical Methodologies, 8(9), 690-700. [Link]

  • PubMed. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. [Link]

  • PubMed. Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. [Link]

  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • PubMed. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). [Link]

  • PubMed. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • PubMed. A scintillation proximity assay for the Raf/MEK/ERK kinase cascade: high-throughput screening and identification of selective enzyme inhibitors. [Link]

  • MDPI. A Structure-Activity Relationship Comparison of Imidazodiazepines Binding at Kappa, Mu, and Delta Opioid Receptors and the GABA A Receptor. [Link]

  • PubMed. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. [Link]

  • Frontiers. Development of a vaccine against the synthetic opioid U-47700. [Link]

  • National Center for Biotechnology Information. Identification of BRAF inhibitors through in silico screening. [Link]

  • National Center for Biotechnology Information. Development of a vaccine against the synthetic opioid U-47700. [Link]

  • Wiley Online Library. Investigation of the μ‐ and κ‐opioid receptor activation by eight new synthetic opioids using the [35S]‐GTPγS assay. [Link]

Sources

A Senior Application Scientist's Guide to Control Experiments for Studies on 3-amino-N-cyclohexyl-N-methylbenzamide, a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery, the identification of a novel small molecule with therapeutic potential, such as 3-amino-N-cyclohexyl-N-methylbenzamide, marks a critical starting point.[1][2] This molecule, hypothesized to function as a kinase inhibitor, requires rigorous validation to confirm its mechanism of action, target engagement, and specificity.[3] A meticulously designed experimental plan, fortified by a comprehensive suite of control experiments, is the bedrock of such validation.[4][5] This guide provides an in-depth framework for structuring these essential control experiments, ensuring that the data generated is robust, reproducible, and scientifically sound.[6] The principles and protocols outlined here are designed for researchers, scientists, and drug development professionals dedicated to the highest standards of scientific integrity.

Section 1: Foundational Controls - Validating the Experimental System

Before assessing the specific effects of this compound, it is imperative to establish a stable and reliable baseline. These initial controls are designed to ensure that the observed effects are due to the compound itself and not artifacts of the experimental conditions.

The Indispensable Baseline: Vehicle Control

Most small molecules, including this compound, are solubilized in a vehicle, commonly dimethyl sulfoxide (DMSO), for in vitro studies.[7][8] DMSO is not biologically inert and can exert its own effects on cellular systems.[7] Therefore, a vehicle control, where cells are treated with the same final concentration of DMSO as the experimental group, is fundamental.[8][9] This allows researchers to distinguish the biological effects of the compound from any solvent-induced artifacts.[7]

Experimental Protocol: Vehicle Control Titer

  • Cell Seeding: Plate cells at the desired density for your specific assay and allow them to adhere overnight.

  • Vehicle Preparation: Prepare a dilution series of DMSO in your cell culture medium, typically ranging from 0.01% to 1.0%. It is recommended to keep the final DMSO concentration at or below 0.1% for most cell-based assays.[9]

  • Treatment: Replace the old medium with the prepared vehicle-containing media.

  • Incubation: Incubate the cells for the intended duration of your experiment.

  • Assay: Perform your assay (e.g., cell viability, reporter gene expression) and compare the results to an untreated control group (media only) to determine the highest non-toxic concentration of the vehicle.[10]

Defining the Therapeutic Window: Dose-Response and Time-Course

A single concentration of this compound provides limited information. A dose-response study is crucial for determining the compound's potency (e.g., IC50 or EC50) and for understanding the dynamic range of its effects.[11] Similarly, a time-course experiment is necessary to understand the kinetics of the compound's action.[11]

Data Presentation: Expected Dose-Response Outcomes

Concentration of CompoundExpected % Inhibition of Target ActivityNotes
Low (e.g., 1 nM)0-10%Minimal to no effect, defines the lower bound.
Mid (e.g., 100 nM)40-60%Approaching the IC50, demonstrates dose-dependency.
High (e.g., 10 µM)90-100%Saturation of effect, defines the upper bound.
Very High (e.g., >50 µM)VariablePotential for off-target effects or cytotoxicity.

Section 2: On-Target Validation - Confirming the Molecular Target

Once the foundational controls are established, the next critical step is to confirm that this compound exerts its effects through its intended kinase target.

The Gold Standard: Genetic Target Invalidation

The most definitive way to validate that a compound's effect is on-target is to remove the target itself.[3] CRISPR/Cas9-mediated gene knockout or siRNA/shRNA-mediated knockdown of the putative target kinase provides a powerful system for this validation.[12][13] If the compound's effect is diminished or abolished in the target-depleted cells compared to wild-type cells, it provides strong evidence for on-target activity.[12]

Experimental Workflow: CRISPR-based Target Validation

Caption: Workflow for validating on-target effects using CRISPR/Cas9.

Corroborating Evidence: Positive and Negative Controls
  • Positive Control: A well-characterized, potent inhibitor of the same kinase should be used in parallel.[14] This validates that the assay is capable of detecting true inhibition of the target.

  • Structurally Similar Inactive Analog: An ideal negative control is a molecule with a very similar chemical structure to this compound but lacking affinity for the target kinase.[15] This helps to rule out off-target effects related to the chemical scaffold.[15]

Section 3: Mechanistic Validation - How Does It Work?

Confirming the target is only part of the story. Understanding how the compound interacts with its target is crucial for further development.

In Vitro Enzymatic Assays

To dissect the mechanism of inhibition, in vitro kinase assays using purified enzyme, substrate, and ATP are essential.

Key Controls for In Vitro Kinase Assays:

ControlPurposeExpected Outcome
No Enzyme To ensure the signal is dependent on kinase activity.[16]No phosphorylation of the substrate.
No Substrate To confirm the signal is from phosphorylation of the specific substrate.[16]No detectable signal.
No ATP To verify the reaction is ATP-dependent.No phosphorylation of the substrate.
Vehicle (DMSO) To control for solvent effects on enzyme activity.[17]100% enzyme activity.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular context.[18][19][20] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[18][19]

Experimental Protocol: CETSA

  • Treatment: Treat intact cells with this compound or vehicle control.[19]

  • Heating: Heat the treated cells across a temperature gradient.[19]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates via centrifugation.[19]

  • Detection: Quantify the amount of soluble target kinase remaining at each temperature using methods like Western blotting or mass spectrometry.[19][21] A shift in the melting curve in the presence of the compound indicates target engagement.[21]

Logical Relationship of Mechanistic Controls

G cluster_controls Control Points compound This compound kinase Target Kinase compound->kinase Inhibits substrate Substrate kinase->substrate Phosphorylates phenotype Cellular Phenotype substrate->phenotype Leads to atp ATP atp->kinase Co-substrate crispr CRISPR KO of Kinase crispr->kinase Removes cetsa CETSA (Binding) cetsa->kinase Verifies Binding inactive_analog Inactive Analog inactive_analog->kinase Should Not Inhibit

Caption: Interplay of controls to validate mechanism of action.

Section 4: Assessing Specificity - Beyond the Intended Target

A critical aspect of drug development is ensuring that the compound is selective for its intended target to minimize off-target effects and potential toxicity.[22]

Kinome-Wide Profiling

Broad screening of this compound against a large panel of kinases is essential to determine its selectivity profile.[17][23] This can identify unintended interactions with other kinases, which is crucial for predicting potential side effects.[17][24]

Counter-Screening

In addition to broad panel screening, it is important to specifically test the compound against kinases that are structurally related to the intended target.[24] This is because the ATP-binding pocket can be conserved among kinase family members, increasing the likelihood of off-target binding.[22]

Data Presentation: Kinase Selectivity Profile

Kinase Target% Inhibition at 1 µMSelectivity Notes
Intended Kinase >95%Potent on-target activity.
Related Kinase A <10%High selectivity over related family member.
Related Kinase B 55%Potential off-target liability to investigate.
Unrelated Kinase C <5%No significant off-target activity.

Conclusion

The validation of a novel compound like this compound is a multifaceted process that demands a rigorous and logical approach to experimental design. The comprehensive suite of control experiments detailed in this guide—from foundational vehicle controls to sophisticated genetic and biophysical assays—provides a self-validating system to ensure the integrity and reproducibility of research findings. By systematically addressing the causality behind experimental choices, researchers can build a compelling and trustworthy case for the compound's mechanism of action, target engagement, and specificity, paving the way for its successful development.

References

  • BenchChem. (n.d.). Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Guide to CRISPR-Based Approaches.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
  • The Daily Scientist. (2025, September 2). 3 Overlooked Factors About Kinases in Drug Discovery.
  • BenchChem. (n.d.). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
  • BenchChem. (n.d.). How to control for vehicle effects when using ML191 in DMSO.
  • BenchChem. (n.d.). How to control for vehicle effects when using CV 3988 in DMSO.
  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery.
  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • Santa Cruz Biotechnology. (n.d.). 3-Amino-N-cyclohexyl-N-methyl-benzamide.
  • ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?.
  • BenchChem. (n.d.). Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects.
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Grokipedia. (2026, January 7). Cellular thermal shift assay.
  • Creative Enzymes. (2025, November 8). Experimental Activity Validation of Inhibitors.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Anticancer Research. (n.d.). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”.
  • PubChem. (n.d.). This compound.
  • BenchChem. (n.d.). Validating the Target of a Novel Kinase Inhibitor Using Genetic Approaches: A Comparative Guide.
  • SelectScience. (n.d.). Explore the role of CRISPR gene editing in target validation.
  • CETSA. (n.d.). CETSA.
  • CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance.
  • BenchChem. (n.d.). The Critical Role of Negative Controls in Otenabant Hydrochloride Research: A Comparative Guide.

Sources

A Framework for Cross-Validation of 3-amino-N-cyclohexyl-N-methylbenzamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconvoluting the Therapeutic Potential of a Novel Benzamide Derivative

In the landscape of contemporary drug discovery, the benzamide scaffold represents a privileged structure, forming the core of a multitude of clinically significant therapeutic agents. Its versatility allows for diverse biological activities, ranging from anticancer to anti-inflammatory and beyond. This guide focuses on a specific, yet under-characterized molecule: 3-amino-N-cyclohexyl-N-methylbenzamide . Given the nascent stage of research into this compound, a robust and objective validation of its biological activity is paramount.

This document outlines a comprehensive cross-validation strategy, designed for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a logical framework, guiding the user through the essential steps of hypothesis generation, experimental validation, and comparative analysis. We will operate under a plausible, literature-informed hypothesis: that this compound may function as a dual inhibitor of the Raf/MEK/ERK signaling pathway and histone deacetylases (HDACs). This hypothesis is extrapolated from the known activities of structurally related 2-phenoxybenzamide derivatives.

Our approach is rooted in scientific integrity, emphasizing self-validating systems and causal experimental design. Every step is rationalized, and every claim is substantiated with authoritative references, providing a trustworthy guide for the rigorous assessment of this promising compound.

I. The Strategic Imperative of Cross-Validation

Cross-validation in the context of early-stage drug discovery is not merely a procedural step but a strategic necessity. It serves to build a robust evidence base for a compound's activity, mitigating the risks of false positives and ensuring that downstream investment is directed towards genuinely promising candidates. A multi-faceted approach, integrating both orthogonal experimental assays and computational validation, provides the highest degree of confidence in the generated data.

Our proposed workflow for this compound is designed to systematically interrogate its hypothesized dual activity. This involves:

  • Selection of Appropriate Comparators: Establishing a frame of reference is critical. Our validation strategy will benchmark the activity of this compound against well-characterized positive and negative controls.

  • Orthogonal In Vitro and Cell-Based Assays: Employing multiple, distinct assay formats to measure the same biological endpoint reduces the likelihood of technology-specific artifacts and provides a more holistic view of the compound's activity.

  • Computational Cross-Validation: Leveraging in silico methods to model structure-activity relationships (SAR) can provide valuable insights and guide the design of future experiments.

Below is a conceptual diagram of the proposed cross-validation workflow.

Cross_Validation_Workflow Experimental and Computational Cross-Validation Workflow cluster_Experimental Experimental Validation cluster_Computational Computational Validation In_Vitro_Assays In Vitro Biochemical Assays (Raf Kinase & HDAC Activity) Cell_Based_Assays Cell-Based Functional Assays (Pathway Inhibition & Phenotypic Readouts) In_Vitro_Assays->Cell_Based_Assays Confirms Cellular Potency Selectivity_Panel Kinase & HDAC Isoform Selectivity Profiling Cell_Based_Assays->Selectivity_Panel Informs Off-Target Effects Data_Integration Data Integration & Analysis Selectivity_Panel->Data_Integration QSAR_Modeling Quantitative Structure-Activity Relationship (QSAR) Modeling Molecular_Docking Molecular Docking Studies (Binding Mode Prediction) QSAR_Modeling->Molecular_Docking Guides Hypothesis Testing Molecular_Docking->Data_Integration Go_NoGo_Decision Go/No-Go Decision for Further Development Data_Integration->Go_NoGo_Decision

Caption: A schematic overview of the integrated cross-validation workflow.

II. Comparator Compound Selection: Establishing a Robust Baseline

To objectively assess the activity of this compound, a carefully selected panel of comparator compounds is essential. This panel should include positive controls with known mechanisms of action, as well as a structurally related but biologically inactive negative control.

Compound Class Compound Name Mechanism of Action Rationale for Inclusion
Test Compound This compoundHypothesized dual Raf/HDAC inhibitorThe subject of the validation study.
Positive Control (Raf) VemurafenibPotent and selective inhibitor of B-RafV600ETo benchmark Raf inhibitory activity.[1]
Positive Control (Raf) DabrafenibSelective inhibitor of B-RafV600EAn alternative, clinically relevant Raf inhibitor for comparison.[1][2]
Positive Control (HDAC) Vorinostat (SAHA)Pan-HDAC inhibitorTo benchmark broad-spectrum HDAC inhibitory activity.[3][4]
Positive Control (HDAC) PanobinostatPan-HDAC inhibitorA potent, FDA-approved HDAC inhibitor for comparative analysis.[4][5]
Negative Control N-cyclohexyl-N-methylbenzamideExpected to be inactiveLacks the 3-amino group, which is often crucial for the activity of benzamide-based HDAC and kinase inhibitors.[4][6]

III. Experimental Protocols: A Step-by-Step Guide to Validation

The following section provides detailed, step-by-step protocols for the key in vitro and cell-based assays required to validate the hypothesized dual activity of this compound.

A. In Vitro Biochemical Assays

These assays are designed to measure the direct inhibitory effect of the test compound on the purified target enzymes.

1. RAF Kinase Activity Assay (FRET-based)

This assay quantifies the phosphorylation of a MEK1 substrate by a specific Raf kinase isoform (e.g., B-RafV600E).

  • Objective: To determine the IC50 of this compound against a target Raf kinase.

  • Materials:

    • Recombinant human B-RafV600E enzyme

    • Fluorescently labeled MEK1 peptide substrate

    • ATP

    • Kinase assay buffer

    • Test and comparator compounds

    • 384-well microplates

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

  • Procedure:

    • Prepare serial dilutions of the test and comparator compounds in DMSO.

    • Add the kinase assay buffer, B-RafV600E enzyme, and the compounds to the microplate wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding a mixture of the MEK1 peptide substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the FRET signal on a compatible plate reader.

    • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value from the dose-response curve.

2. HDAC Activity Assay (Fluorometric)

This assay measures the deacetylation of a fluorogenic substrate by a specific HDAC isoform or a mixture of HDACs.

  • Objective: To determine the IC50 of this compound against a target HDAC enzyme (e.g., HDAC1).

  • Materials:

    • Recombinant human HDAC1 enzyme

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC assay buffer

    • Developer solution

    • Test and comparator compounds

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test and comparator compounds in DMSO.

    • Add the HDAC assay buffer, HDAC1 enzyme, and the compounds to the microplate wells.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction by adding the developer solution, which releases the fluorescent molecule.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm).

    • Calculate the percentage of inhibition and determine the IC50 value.

B. Cell-Based Functional Assays

These assays assess the ability of the test compound to inhibit the target pathway within a cellular context, providing a more physiologically relevant measure of activity.

1. Western Blot Analysis of ERK Phosphorylation

This assay measures the phosphorylation status of ERK, a downstream effector of the Raf/MEK pathway.

  • Objective: To confirm that this compound inhibits the Raf/MEK/ERK signaling cascade in cancer cells harboring a B-Raf mutation (e.g., A375 melanoma cells).

  • Procedure:

    • Culture A375 cells to 70-80% confluency.

    • Treat the cells with serial dilutions of the test and comparator compounds for a specified time (e.g., 2-4 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the dose-dependent inhibition of ERK phosphorylation.

2. Histone Acetylation Assay (Cell-based ELISA)

This assay quantifies the level of histone acetylation in cells following treatment with the test compound.

  • Objective: To determine the effect of this compound on global histone acetylation in a relevant cancer cell line (e.g., HCT116 colon cancer cells).

  • Procedure:

    • Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test and comparator compounds for 18-24 hours.

    • Fix the cells and permeabilize the cell membranes.

    • Incubate with a primary antibody that specifically recognizes acetylated histones (e.g., anti-acetyl-H3).

    • Add an HRP-conjugated secondary antibody.

    • Add a colorimetric substrate and measure the absorbance at 450 nm.

    • Normalize the signal to the cell number and determine the dose-dependent increase in histone acetylation.

IV. Visualization of a Hypothesized Mechanism of Action

To provide a clear conceptual model, the following diagrams illustrate the proposed dual inhibitory mechanism of this compound.

Raf_MEK_ERK_Pathway Proposed Inhibition of the Raf/MEK/ERK Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Test_Compound 3-amino-N-cyclohexyl- N-methylbenzamide Test_Compound->Raf Inhibits

Caption: The Raf/MEK/ERK signaling cascade and the point of inhibition.

HDAC_Mechanism Proposed Inhibition of Histone Deacetylase (HDAC) Chromatin_Condensed Condensed Chromatin (Transcriptional Repression) Chromatin_Relaxed Relaxed Chromatin (Transcriptional Activation) Chromatin_Condensed->Chromatin_Relaxed Acetylation Chromatin_Relaxed->Chromatin_Condensed Deacetylation HDAC HDAC HAT HAT Acetyl_Group Acetyl Group Test_Compound 3-amino-N-cyclohexyl- N-methylbenzamide Test_Compound->HDAC Inhibits

Caption: The role of HDAC in chromatin remodeling and its inhibition.

V. Data Presentation and Interpretation

All quantitative data from the in vitro and cell-based assays should be tabulated for clear comparison. The following tables provide an illustrative example of how the results could be presented.

Table 1: In Vitro Biochemical Activity

Compound B-RafV600E IC50 (nM) HDAC1 IC50 (nM)
This compoundExperimental ValueExperimental Value
Vemurafenib31>10,000
Dabrafenib5>10,000
Vorinostat (SAHA)>10,00020
Panobinostat>10,0005
N-cyclohexyl-N-methylbenzamide>10,000>10,000

Table 2: Cell-Based Functional Activity

Compound p-ERK Inhibition (A375) IC50 (nM) Histone H3 Acetylation (HCT116) EC50 (nM)
This compoundExperimental ValueExperimental Value
Vemurafenib50>10,000
Dabrafenib10>10,000
Vorinostat (SAHA)>10,00050
Panobinostat>10,00015
N-cyclohexyl-N-methylbenzamide>10,000>10,000

VI. Conclusion and Future Directions

This guide has presented a comprehensive and scientifically rigorous framework for the cross-validation of this compound's biological activity. By systematically employing a combination of in vitro biochemical assays, cell-based functional assays, and a carefully selected panel of comparator compounds, researchers can generate a robust dataset to either substantiate or refute the hypothesized dual Raf/HDAC inhibitory mechanism.

The successful validation of this dual activity would position this compound as an exciting candidate for further preclinical development. Future studies should focus on comprehensive selectivity profiling against a broad panel of kinases and HDAC isoforms, pharmacokinetic and pharmacodynamic studies in animal models, and ultimately, the exploration of its therapeutic efficacy in relevant disease models. This structured approach to cross-validation ensures that only the most promising and well-characterized compounds advance through the drug discovery pipeline, maximizing the potential for clinical success.

VII. References

  • Cavaletti, G., et al. (n.d.). List of FDA-approved HDAC inhibitors, with year of approval, treatment... ResearchGate. Retrieved from [Link]

  • Yoon, S., & Eom, G. H. (2016). HDAC and HDAC Inhibitor: From Cancer to Cardiovascular Diseases. Journal of Lipid and Atherosclerosis, 5(2), 85-93. Available at: [Link]

  • Rare Cancer News. (2020, February 11). HDAC Inhibitors. Retrieved from [Link]

  • Mandal, R., et al. (2016). Selection of presently active or completed clinical trials of some RAF inhibitors. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). U-47700. Retrieved from [Link]

  • Richardson, P. G., et al. (2015). Farydak (Panobinostat): First HDAC Inhibitor Approved for the Treatment of Patients with Relapsed Multiple Myeloma. American Health & Drug Benefits, 8(Spec Suppl), 1-4. Available at: [Link]

  • Lito, P., Rosen, N., & Solit, D. B. (2016). New perspectives for targeting RAF kinase in human cancer. Nature Medicine, 22(2), 162-169. Available at: [Link]

  • American Association for Cancer Research. (n.d.). RAF Family Inhibitor Has Preliminary Activity in Multiple Types of Tumors. Retrieved from [Link]

  • Ciesielska, E., et al. (2022). Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. Toxics, 11(1), 22. Available at: [Link]

  • Park, H., et al. (2023). Development of a vaccine against the synthetic opioid U-47700. Frontiers in Pharmacology, 14, 1219985. Available at: [Link]

  • Patsnap Synapse. (2024, June 21). What are Raf kinase inhibitors and how do they work? Retrieved from [Link]

  • Baumann, M. H., et al. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain Sciences, 10(11), 866. Available at: [Link]

  • Vasta, V., et al. (2011). Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. ASSAY and Drug Development Technologies, 9(4), 366-376. Available at: [Link]

  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

  • Khan, I., et al. (2023). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Molecules, 28(21), 7380. Available at: [Link]

  • Baumann, M. H., et al. (2018). Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats. Neuropharmacology, 134(Pt A), 51-59. Available at: [Link]

  • ResearchGate. (n.d.). Cross-validation approaches. Retrieved from [Link]

  • Ardigen. (n.d.). Cross validation – a safeguard for machine learning models. Retrieved from [Link]

  • BPS Bioscience. (n.d.). c-RAF (Y340D, Y341D) Kinase Assay Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-validation (statistics). Retrieved from [Link]

  • Cole, B. F., et al. (2024). Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. bioRxiv. Available at: [Link]

  • Jones, B., & Montgomery, D. (2025). The Use of Cross-Validation in the Analysis of Designed Experiments. arXiv. Available at: [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link]

  • Yurttaş, L., et al. (2021). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Molecular Diversity. Available at: [Link]

  • McCubrey, J. A., et al. (2007). Roles of the Raf/MEK/ERK pathway in cell growth, malignant transformation and drug resistance. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1263-1284. Available at: [Link]

  • Wikipedia. (n.d.). Mitogen-activated protein kinase. Retrieved from [Link]

Sources

A Comparative Analysis of 3-amino-N-cyclohexyl-N-methylbenzamide Analogs as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutics targeting a wide array of physiological systems. Within this class, 3-amino-N-cyclohexyl-N-methylbenzamide and its derivatives have emerged as compounds of significant interest, particularly for their potent interactions with the opioid receptor system. This guide provides a detailed comparative analysis of these analogs, delving into their synthesis, structure-activity relationships (SAR), and the experimental methodologies used to characterize their pharmacological profiles. Our focus will be on elucidating the subtle molecular modifications that dictate their affinity and efficacy, primarily at the kappa-opioid receptor (KOR), a key target for non-addictive analgesics and potential treatments for mood disorders and addiction.[1][2][3][4]

The structural backbone of these analogs, featuring a substituted benzamide connected to a cyclohexyl moiety, shares pharmacophoric features with well-characterized synthetic opioids, such as the U-47700 series, which are potent µ-opioid receptor (MOR) agonists, and the U-50488 series, known for their selectivity as KOR agonists.[5][6][7] Understanding the SAR of these related compounds provides a critical framework for interpreting the pharmacological properties of this compound analogs. This guide will leverage these established principles to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The Rationale Behind the Scaffold: Targeting the Kappa-Opioid Receptor

The kappa-opioid receptor (KOR) is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the inhibitory Gαi/o subunit.[3][8] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[8][9] This cascade ultimately results in neuronal hyperpolarization and reduced neurotransmitter release. KOR agonists have shown promise as potent analgesics with a reduced risk of addiction and respiratory depression compared to traditional MOR agonists like morphine.[3] However, their clinical development has been hampered by side effects such as dysphoria and sedation, which are thought to be mediated by distinct signaling pathways, potentially involving β-arrestin recruitment.[3][10]

The exploration of this compound analogs is driven by the hypothesis that fine-tuning the substitution patterns on the benzamide and cyclohexyl rings can yield compounds with biased agonism, selectively activating the therapeutic G-protein pathway while minimizing the recruitment of β-arrestin and its associated adverse effects.[11][12]

Signaling Pathway of the Kappa-Opioid Receptor

KOR_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein (αβγ) KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel βγ inhibits K_channel K⁺ Channel G_protein->K_channel βγ activates cAMP cAMP AC->cAMP converts Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Agonist Benzamide Analog (Agonist) Agonist->KOR Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neuronal_Inhibition ↓ Neuronal Excitability & Neurotransmitter Release Ca_influx->Neuronal_Inhibition K_efflux->Neuronal_Inhibition MAPK MAPK (p38, JNK) beta_arrestin->MAPK Activates Side_Effects Dysphoria, Sedation MAPK->Side_Effects

Canonical and β-arrestin signaling pathways of the KOR.

Comparative Analysis of Structural Modifications

The pharmacological profile of this compound analogs is highly sensitive to substitutions at three key positions: the benzamide ring, the N-methyl group, and the cyclohexyl ring. By drawing parallels with the extensively studied U-47700 and U-50488 analogs, we can infer the structure-activity relationships for this class of compounds.[6][7]

Compound R1 (Benzamide Ring) R2 (Amine) Primary Target Ki (nM) [Receptor] Reference
U-47700 3,4-dichloro-N(CH₃)₂µ-Opioid Receptor (MOR)11 [MOR][7]
U-50488 3,4-dichloro (acetamide)Pyrrolidinylκ-Opioid Receptor (KOR)~1 [KOR][7]
Analog 1 (U-49900) 3,4-dichloro-N(CH₂CH₃)₂MOR AgonistN/A[13]
Analog 2 (N-desmethyl-U-47700) 3,4-dichloro-NH(CH₃)MOR Agonist206 [MOR][7]
Analog 3 (N,N-didesmethyl-U-47700) 3,4-dichloro-NH₂MOR Agonist4080 [MOR][7]
Benzamide Ring Substitutions

Substitutions on the phenyl ring of the benzamide moiety play a critical role in receptor affinity and selectivity. The 3,4-dichloro substitution pattern, as seen in both U-47700 and U-50488, is a recurring motif in potent opioid receptor ligands.[6][13] This halogenation is believed to enhance binding affinity through favorable interactions within the hydrophobic pockets of the opioid receptors. The position of the amino group is also critical. While the user's topic specifies a 3-amino group, many potent benzamide opioids are derived from 3,4-disubstituted benzoic acids without this amino group. The presence of a 3-amino group could introduce a hydrogen bond donor/acceptor site, potentially altering selectivity and affinity between opioid receptor subtypes. Further investigation is required to fully elucidate its role.

N-Acyl and N-Alkyl Group Variations

The nature of the amide nitrogen substituents is a key determinant of pharmacological activity. In U-47700, an N-methyl group is present. The N,N-dimethylamino group on the cyclohexyl ring is crucial for its potent MOR agonism. As shown in the table, removal of one or both of these methyl groups (N-desmethyl and N,N-didesmethyl analogs) leads to a dramatic decrease in MOR affinity, highlighting the importance of this lipophilic interaction and the basic nitrogen for receptor binding.[7] The replacement of the N,N-dimethylamino group with a pyrrolidinyl ring, as in U-50488, shifts the selectivity towards the KOR. This suggests that the steric bulk and conformation of this amino substituent are critical for differentiating between MOR and KOR binding pockets.

Cyclohexyl Ring Modifications

The stereochemistry of the substituents on the cyclohexyl ring is paramount for potent activity. The trans configuration of the 1,2-disubstituted cyclohexyl ring in U-47700 and U-50488 is essential for optimal interaction with the opioid receptors.[6] This specific spatial arrangement of the benzamide and amino groups likely orients the molecule correctly within the receptor's binding site. Modifications to the cyclohexyl ring itself, such as the introduction of additional substituents, could further refine the selectivity and potency of these analogs.

Experimental Protocols

Synthesis of a Representative Analog: 3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide

This protocol outlines a general synthetic route for a representative analog, which can be adapted for the synthesis of a library of compounds for SAR studies.

Workflow for Synthesis

Synthesis_Workflow A 3-amino-4-chlorobenzoic acid C 3-amino-4-chlorobenzoyl chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) B->C F 3-amino-4-chloro-N-cyclohexyl-N-methylbenzamide C->F Amide Coupling D N-methylcyclohexylamine D->F E Pyridine (base) E->F

General synthetic scheme for a representative analog.

Step-by-Step Procedure:

  • Acyl Chloride Formation:

    • To a solution of 3-amino-4-chlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the completion of the reaction by thin-layer chromatography (TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-amino-4-chlorobenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve N-methylcyclohexylamine (1.1 eq) and a non-nucleophilic base such as pyridine (1.5 eq) in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound.

Protocol 2: Kappa-Opioid Receptor Binding Assay

This competitive radioligand binding assay is a fundamental technique to determine the affinity (Ki) of the synthesized analogs for the KOR.

Workflow for KOR Binding Assay

Binding_Assay A Prepare CHO-hKOR cell membranes B Incubate membranes with [³H]U-69,593 (radioligand) & test compound A->B C Separate bound from free radioligand (Rapid Filtration) B->C D Quantify bound radioactivity (Scintillation Counting) C->D E Calculate Ki from IC₅₀ D->E

Workflow for a competitive radioligand binding assay.

Materials and Reagents:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human KOR (CHO-hKOR).

  • [³H]U-69,593 (selective KOR radioligand).

  • Synthesized benzamide analogs (test compounds).

  • Nalfurafine or U-50488 (positive control).

  • Naloxone (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • GF/B glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]U-69,593 (at a final concentration near its Kd, e.g., 0.5 nM), and 50 µL of varying concentrations of the test compound.

  • Initiate the binding reaction by adding 50 µL of CHO-hKOR cell membrane suspension (10-20 µg of protein per well).

  • Incubate the plate at 25°C for 60-90 minutes.[14]

  • Terminate the incubation by rapid filtration through GF/B filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of the analogs by quantifying their ability to stimulate G-protein activation upon binding to the KOR. It is a crucial step to differentiate between agonists, antagonists, and inverse agonists.[15][16][17]

Procedure:

  • In a 96-well plate, combine CHO-hKOR membranes (10-20 µg protein), GDP (e.g., 10 µM), and varying concentrations of the test compound in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).[14]

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).[14]

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through GF/B filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the filter-bound radioactivity by scintillation counting.

  • Data are expressed as a percentage of the stimulation observed with a saturating concentration of a standard full agonist (e.g., U-50488).

  • Plot the concentration-response curves to determine the EC50 (potency) and Emax (efficacy) for each analog.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel opioid receptor modulators, particularly selective KOR agonists. The comparative analysis, guided by the well-established SAR of related U-series compounds, indicates that dichlorination of the benzamide ring is likely beneficial for potency, while the stereochemistry and nature of the N-substituents on the cyclohexyl ring are critical for both affinity and selectivity. The provided experimental protocols offer a robust framework for the synthesis and pharmacological characterization of new analogs.

Future research should focus on a systematic exploration of substitutions on the benzamide ring, including the role of the 3-amino group, and a wider variety of N-alkyl and N-acyl groups to fine-tune the pharmacological profile. A key objective will be the development of biased agonists that preferentially activate G-protein signaling over β-arrestin pathways, potentially leading to safer and more effective analgesics with a reduced side-effect profile. The integration of computational modeling and in vivo behavioral assays will be instrumental in advancing these promising compounds from the bench to potential clinical applications.

References

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

  • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353–1363. Available at: [Link]

  • Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55561. Available at: [Link]

  • Office of Justice Programs. (n.d.). Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human mu-opiate receptor 1 (OPRM1) expressing cells. U.S. Department of Justice. Available at: [Link]

  • Li, J. G., et al. (2021). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. Molecules, 26(16), 4785. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. PubMed, NBK92011. Available at: [Link]

  • Tong, M., et al. (2023). The signaling pathways mediated by opioids and opioid receptors. ResearchGate. Available at: [Link]

  • Kawai, K., et al. (2008). Design, synthesis, and structure-activity relationship of novel opioid kappa-agonists. Bioorganic & Medicinal Chemistry, 16(20), 9188–9201. Available at: [Link]

  • Lalanne, L., et al. (2014). Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor. Current Molecular Pharmacology, 7(1), 34–43. Available at: [Link]

  • Piras, G., et al. (2023). In silico characterization of ligand–receptor interactions for U-47700, N,N-didesmethyl-U-47700, and U-50488 at mu- and kappa-opioid receptors. Archiv der Pharmazie, 356(8), e2300256. Available at: [Link]

  • Tufts University. (n.d.). Kappa Receptors – Opioid Peptides. Tufts University. Available at: [Link]

  • Manglik, A., et al. (2012). Discovery of a Novel Selective Kappa-Opioid Receptor Agonist Using Crystal Structure-Based Virtual Screening. PLoS ONE, 7(6), e39923. Available at: [Link]

  • Yasir, A., & Amjad, M. (2023). Physiology, Opioid Receptor. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Giorgetti, A., et al. (2018). Pharmacotoxicology of Non-fentanyl Derived New Synthetic Opioids. Frontiers in Pharmacology, 9, 654. Available at: [Link]

  • Baumann, M. H., et al. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. The Center for Forensic Science Research & Education. Available at: [Link]

  • Frankowski, K. J., et al. (2021). Structure–activity relationship investigation of triazole-based kappa opioid receptor agonists. Medicinal Chemistry Research, 30(7), 1386–1396. Available at: [Link]

  • Crowley, R. S., et al. (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. Journal of Medicinal Chemistry, 67(23), 20842–20857. Available at: [Link]

  • Mores, K. L., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology, 13, 868134. Available at: [Link]

  • Liu, X., et al. (2021). Signaling underlying kappa opioid receptor-mediated behaviors in rodents. Frontiers in Pharmacology, 12, 706443. Available at: [Link]

  • Mores, K. L., et al. (2022). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. PubMed Central, PMC9043588. Available at: [Link]

  • ResearchGate. (n.d.). Representative examples of common scaffolds in kappa opioid receptor ligands. ResearchGate. Available at: [Link]

  • Baumann, M. H., et al. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain Sciences, 10(11), 895. Available at: [Link]

  • Office of Justice Programs. (2018). Assessing the Activity of Synthetic Opioid AH-7921 and U-47700 Analogs in Cloned Human Mu-Opioid Receptor Expressing Fibrosarcoma HT-1080 Cells. U.S. Department of Justice. Available at: [Link]

  • Dóda, M., et al. (1966). The pharmacology of new adrenergic neurone blocking agents, N-p-cyclohexylbenzyltropinium derivatives. British Journal of Pharmacology and Chemotherapy, 27(3), 546–555. Available at: [Link]

  • Staniaszek, B., et al. (2023). Metabolic Evaluation of Synthetic Opioids on the Example of U-47700 with the Use of In Vitro and In Vivo Methods for Forensic Toxicology Application. International Journal of Molecular Sciences, 24(13), 11132. Available at: [Link]

  • Baumann, M. H., et al. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. PubMed, 33238449. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. PubMed Central. Available at: [Link]

  • Expert Committee on Drug Dependence. (n.d.). U-47700. World Health Organization. Available at: [Link]

  • Wang, S., et al. (2013). Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3090–3104. Available at: [Link]

  • Sestili, I., et al. (2012). Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors. European Journal of Medicinal Chemistry, 58, 171–183. Available at: [Link]

  • Nikolova, S., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Pharmaceuticals, 17(7), 909. Available at: [Link]

Sources

A Researcher's Guide to Confirming the Binding Affinity of 3-amino-N-cyclohexyl-N-methylbenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-amino-N-cyclohexyl-N-methylbenzamide (CAS: 675112-76-2) is a small molecule whose pharmacological profile is not extensively documented in publicly available literature.[1][2][3] Its structural similarity to other pharmacologically active benzamides, some of which are known to interact with sigma receptors or possess opioid receptor modulating activity, suggests a potential for biological activity.[4][5][6][7] This guide provides a comprehensive, technically detailed framework for researchers and drug development professionals to experimentally determine the binding affinity of this compound. We will explore established methodologies, explain the rationale behind experimental choices, and detail how to compare its performance against relevant alternatives, particularly those targeting sigma receptors.

The sigma-1 (σ1) and sigma-2 (σ2) receptors are intriguing molecular targets implicated in a range of neurological disorders, cancer, and other conditions.[8][9][10][11][12] Characterizing novel ligands for these receptors is a critical step in developing new therapeutics. This guide will therefore focus on protocols to assess the binding of this compound to sigma receptors.

Part 1: Foundational Binding Assays for Affinity Determination

To ascertain the binding characteristics of a novel compound, a multi-pronged approach is recommended. Here, we detail two gold-standard techniques: Radioligand Binding Assays and Surface Plasmon Resonance (SPR).

Radioligand Binding Assays: A Classic Approach for Quantifying Receptor Interaction

Radioligand binding assays are a robust and sensitive method to determine the affinity (expressed as the dissociation constant, Kd or inhibition constant, Ki) of a ligand for its receptor.[13][14][15] The principle involves incubating a biological sample containing the receptor of interest with a radiolabeled ligand. The unlabeled compound of interest (the "competitor," in this case, this compound) is added at increasing concentrations to displace the radioligand.

This protocol is adapted for determining the binding affinity of this compound for sigma-1 and sigma-2 receptors.

Materials:

  • Receptor Source: Guinea pig liver membranes are a rich source of sigma-1 receptors.[13] For sigma-2 receptors, membranes from a cell line known to express them, such as a human pancreatic cancer cell line, can be used.[16]

  • Radioligands:

    • For sigma-1: [3H]-(+)-pentazocine, a selective sigma-1 ligand.[13][14]

    • For sigma-2: [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG), a non-selective ligand. To ensure binding to sigma-2 is measured, an excess of a selective unlabeled sigma-1 ligand (e.g., (+)-pentazocine) is added to block the sigma-1 sites.[11][14]

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters and a cell harvester.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the pellet in a buffer containing a cryoprotectant for storage at -80°C. Determine the protein concentration using a standard assay (e.g., BCA).[17]

  • Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-120 µg of protein for tissue membranes), the radioligand at a concentration near its Kd, and varying concentrations of this compound.[17]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[17]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Data Analysis.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

SPR is a powerful optical technique that allows for the real-time, label-free detection of biomolecular interactions.[18][19][20] In a typical experiment for a small molecule like this compound, the target protein (e.g., purified sigma-1 receptor) is immobilized on a sensor chip, and the small molecule is flowed over the surface.[18][19] The binding and dissociation are monitored by changes in the refractive index at the sensor surface.

Materials:

  • SPR Instrument and Sensor Chips: (e.g., a CM5 sensor chip).

  • Purified Receptor Protein: High-purity, active sigma-1 receptor.

  • Analyte: this compound dissolved in running buffer, potentially with a small amount of DMSO to aid solubility.[21]

  • Running Buffer: e.g., HBS-EP buffer.

  • Immobilization Reagents: (e.g., EDC/NHS for amine coupling).

Step-by-Step Methodology:

  • Protein Immobilization: The purified sigma receptor is covalently attached to the sensor chip surface. Amine coupling is a common method. A reference flow cell is typically prepared by activating and deactivating the surface without protein immobilization to subtract bulk refractive index changes.

  • Analyte Injection: A series of concentrations of this compound are injected over the sensor surface at a constant flow rate.

  • Association and Dissociation Monitoring: The change in response units (RU) is monitored in real-time. The association phase occurs during the injection, and the dissociation phase begins when the injection is replaced with running buffer.

  • Regeneration: A specific solution is injected to remove the bound analyte from the immobilized protein, preparing the surface for the next injection.

Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) is then calculated as kd/ka.

Caption: SPR Data Analysis Workflow.

Part 2: Comparative Analysis with Alternative Ligands

Once the binding affinity of this compound for sigma receptors is determined, it is crucial to compare it with known ligands to understand its potency and selectivity.

Selection of Comparator Compounds

A range of well-characterized sigma receptor ligands should be tested alongside the novel compound. This provides a valuable benchmark for its performance.

Table 1: Potential Comparator Ligands for Sigma Receptor Binding

CompoundTarget SelectivityKnown Agonist/Antagonist
(+)-PentazocineSigma-1 selectiveAgonist[11]
HaloperidolNon-selectiveAntagonist[11]
DTGNon-selective-[11]
NE-100Sigma-1 selectiveAntagonist[22]
SiramesineSigma-2 selectiveAgonist[10]
PB28Sigma-2 selectiveAgonist[10]
Data Presentation for Comparative Analysis

The binding affinity data for this compound and the selected comparator compounds should be summarized in a clear, tabular format.

Table 2: Hypothetical Comparative Binding Affinity Data

CompoundSigma-1 Ki (nM)Sigma-2 Ki (nM)Selectivity (S2 Ki / S1 Ki)
This compound [Experimental Value] [Experimental Value] [Calculated Value]
(+)-PentazocineLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value
HaloperidolLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value
NE-100Literature/Experimental ValueLiterature/Experimental ValueCalculated Value
SiramesineLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value

Part 3: Advanced Characterization and Considerations

Beyond initial affinity determination, further experiments can provide a more complete pharmacological profile.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[23][24] This allows for the determination of not only the binding affinity (KD) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[23][25] This provides a complete thermodynamic profile of the binding event. For high-affinity ligands, a displacement titration method can be employed.[26]

ITC_Principle Ligand Ligand in Syringe Calorimeter Isothermal Titration Calorimeter Ligand->Calorimeter Titration Macromolecule Macromolecule in Cell Macromolecule->Calorimeter Data Heat Change Data Calorimeter->Data Measures Thermodynamics Binding Affinity (KD) Enthalpy (ΔH) Entropy (ΔS) Stoichiometry (n) Data->Thermodynamics Analysis

Caption: Principle of Isothermal Titration Calorimetry.

Functional Assays

Determining binding affinity is the first step. Subsequent functional assays are necessary to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). For sigma-1 receptors, which are known to modulate ion channels and intracellular calcium signaling, functional assays could involve measuring changes in calcium levels or ion channel activity in response to the compound.[27][28]

Confirming the binding affinity of a novel compound like this compound requires a systematic and rigorous experimental approach. This guide has outlined the core methodologies of radioligand binding assays and surface plasmon resonance, providing a framework for generating high-quality, reproducible data. By comparing the results with known sigma receptor ligands and further characterizing the interaction with techniques like ITC and functional assays, researchers can build a comprehensive pharmacological profile. This foundational data is essential for understanding the compound's potential and guiding future drug development efforts.

References

  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed. [Link]

  • Isothermal titration calorimetry to determine association constants for high-affinity ligands. [Link]

  • Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy - PubMed. [Link]

  • Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. [Link]

  • Characterizing Binding Interactions by ITC - TA Instruments. [Link]

  • Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed. [Link]

  • Sigma-2 Receptor Ligands: Neurobiological Effects | Bentham Science Publishers. [Link]

  • Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. [Link]

  • Selective sigma-2 ligands preferentially bind to pancreatic adenocarcinomas: applications in diagnostic imaging and therapy - PubMed Central. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • The effects of sigma (σ1) receptor-selective ligands on muscarinic receptor antagonist-induced cognitive deficits in mice - PMC - PubMed Central. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. [Link]

  • Sigma receptor - Wikipedia. [Link]

  • Sigma Receptor Binding Assays - PubMed - NIH. [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PubMed Central. [Link]

  • 675112-76-2|this compound - BIOFOUNT. [Link]

  • Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases. | Semantic Scholar. [Link]

  • A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. [Link]

  • The Pharmacology of Sigma-1 Receptors - PMC - PubMed Central. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • Characterization of pulmonary sigma receptors by radioligand binding - PubMed Central. [Link]

  • Pharmacotoxicology of Non-fentanyl Derived New Synthetic Opioids - PubMed Central - NIH. [Link]

  • Receptor Binding Assays - Multiwell Plates. [Link]

  • Pharmacotoxicology of Non-fentanyl Derived New Synthetic Opioids - Web Poison Control. [Link]

  • This compound | C14H20N2O | CID 6463810 - PubChem. [Link]

  • Radioligand binding properties and pharmacological characterization of 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a high-affinity, selective, and noncompetitive antagonist of metabotropic glutamate receptor type 1 - PubMed. [Link]

  • DARK Classics in Chemical Neuroscience: U-47700 - PubMed. [Link]

  • Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PubMed Central. [Link]

  • 3-Amino-N-methylbenzamide | C8H10N2O | CID 676526 - PubChem. [Link]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PubMed Central. [Link]

  • 2-AMINO-N-CYCLOHEXYL-N-METHYLBENZENESULFONAMIDE - precisionFDA. [Link]

  • U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market - The Center for Forensic Science Research & Education. [Link]

  • 3-amino-2-chloro-N-cyclohexyl-N-methylbenzamide | C14H19ClN2O - PubChem. [Link]

  • N-Cyclohexyl-3-methylbenzamidine - PMC - PubMed Central. [Link]

  • Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity - MDPI. [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine, 3-cyanopyridine and m-amino-N-phenylbenzamide based monocyclic EGFR tyrosine kinase inhibitors - PubMed. [Link]

  • Synthesis and biological evaluation of novel N,N'-bis-methylenedioxybenzyl-alkylenediamines as bivalent anti-Alzheimer disease ligands - PubMed. [Link]

Sources

A Researcher's Guide to the Independent Characterization of 3-amino-N-cyclohexyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the arrival of a novel chemical entity in the laboratory marks the beginning of a critical journey of discovery. The compound , 3-amino-N-cyclohexyl-N-methylbenzamide, presents a unique opportunity for investigation. Lacking a substantial body of published data, its physicochemical properties and biological activities remain to be elucidated. This guide provides a comprehensive framework for the independent verification and characterization of this compound, outlining a logical, multi-stage workflow designed to ensure scientific rigor and generate a robust dataset.

This document is not a simple recitation of protocols; it is a strategic guide that delves into the rationale behind each experimental choice. We will proceed from foundational analytical chemistry to establish identity and purity, to a tiered biological screening approach based on the known activities of structurally related benzamide analogues.

Section 1: Foundational Physicochemical Characterization

Before any biological evaluation, the absolute identity and purity of the test compound must be unequivocally established. This foundational step is paramount for the reproducibility and validity of all subsequent experiments.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1][2][3][4][5]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. The resulting spectrum should be analyzed for chemical shifts, integration values (representing the number of protons), and coupling patterns (J-coupling), which reveal adjacent protons.

  • ¹³C NMR Acquisition: Acquire a broadband proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom in the molecule.

  • 2D NMR (COSY and HSQC/HMBC): To definitively assign all proton and carbon signals, two-dimensional NMR experiments are recommended.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two to three bonds away, which is crucial for piecing together the molecular fragments.

  • Data Interpretation: The collective data from these experiments will allow for the unambiguous confirmation of the structure of this compound.

Purity Assessment via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

HPLC is a cornerstone technique for separating components in a mixture, making it ideal for assessing the purity of a compound. Coupling HPLC with mass spectrometry provides mass information for each separated component, further confirming the identity of the main peak and any impurities.

Experimental Protocol: Reversed-Phase HPLC-MS

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to an appropriate working concentration (e.g., 10 µg/mL).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile (both typically containing 0.1% formic acid to improve peak shape and ionization) is commonly used. A typical gradient might run from 5% to 95% acetonitrile over 10-15 minutes.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) and a mass spectrometer.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is likely to be effective for this compound due to the presence of amine groups.

    • Mass Range: Scan a range that includes the expected molecular weight of the compound (232.32 g/mol )[6].

  • Data Analysis: The HPLC chromatogram will show a major peak corresponding to the compound of interest. The area of this peak relative to the total area of all peaks provides a measure of purity. The mass spectrum of the major peak should show an ion corresponding to the protonated molecule ([M+H]⁺) at m/z 233.33.

Section 2: Hypothesis-Driven Biological Screening

With the identity and purity of this compound confirmed, the next phase is to explore its biological activity. The benzamide scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of therapeutic agents.[7][8][9][10][11][12][13][14][15][16] This allows us to form several hypotheses for the potential activity of our target compound.

Logical Workflow for Biological Screening

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Targeted Screening (Hypothesis-Driven) cluster_2 Phase 3: Deeper Mechanistic Studies Cytotoxicity Cytotoxicity Assay (MTT) Opioid_Receptor Opioid Receptor Binding Assay Cytotoxicity->Opioid_Receptor If not cytotoxic Kinase_Screen Kinase Inhibitor Screening Cytotoxicity->Kinase_Screen If not cytotoxic HDAC_Screen HDAC Inhibitor Screening Cytotoxicity->HDAC_Screen If not cytotoxic Downstream_Signaling Downstream Signaling Analysis Opioid_Receptor->Downstream_Signaling If activity detected Kinase_Screen->Downstream_Signaling If activity detected HDAC_Screen->Downstream_Signaling If activity detected SAR_Studies Structure-Activity Relationship (SAR) Downstream_Signaling->SAR_Studies

Caption: A tiered approach to biological screening.

Foundational Assay: Cytotoxicity Screening

A baseline understanding of a compound's general toxicity to cells is essential before proceeding to more specific assays. The MTT assay is a widely used colorimetric method to assess cell viability.[17][18][19][20]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293 or HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and treat the cells for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Hypothesis 1: Opioid Receptor Agonism

Several N-cyclohexyl-N-methylbenzamide derivatives, such as U-47700, are potent µ-opioid receptor agonists.[21][22][23][24][25] The structural similarity suggests that this compound could also interact with opioid receptors.

Experimental Protocol: µ-Opioid Receptor Binding Assay

This assay measures the ability of the test compound to displace a radiolabeled ligand from the µ-opioid receptor.[6][26][27][28][29]

  • Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR).

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO) and varying concentrations of the test compound.

  • Incubation: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound for displacing the radioligand. This can be used to calculate the binding affinity (Ki).

Hypothesis 2: Kinase Inhibition

The benzamide moiety is present in a number of approved and investigational kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer.[30][31][32]

Experimental Protocol: Kinase Inhibitor Screening Assay

A variety of assay formats are available, often in kit form, that measure the activity of a specific kinase. A common format is a fluorescence-based assay.

  • Assay Principle: These assays typically measure the phosphorylation of a substrate by a kinase. The amount of phosphorylated product is then detected, often through a fluorescence-based method.

  • Assay Setup: In a microplate, combine the kinase enzyme, its substrate, ATP, and varying concentrations of the test compound.

  • Incubation: Allow the kinase reaction to proceed for a set time at the optimal temperature.

  • Detection: Stop the reaction and add the detection reagents.

  • Signal Measurement: Read the fluorescence signal on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Hypothesis 3: HDAC Inhibition

Some benzamide derivatives have been shown to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors are an important class of anti-cancer agents.[33][34][35][36]

Experimental Protocol: Fluorometric HDAC Inhibitor Screening Assay

Commercially available kits provide a straightforward method for screening potential HDAC inhibitors.[33][34][35][36]

  • Assay Principle: A fluorogenic HDAC substrate is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Assay Setup: Incubate the HDAC enzyme (e.g., HeLa nuclear extract or a recombinant HDAC) with the fluorogenic substrate and varying concentrations of the test compound.

  • Development: Add the developer solution to stop the enzymatic reaction and generate the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Determine the IC₅₀ value of the compound for HDAC inhibition.

Section 3: Comparative Analysis with Alternatives

A key aspect of characterizing a novel compound is to benchmark its performance against existing molecules. The table below provides a comparative overview of compounds representing the classes of activity hypothesized for this compound.

Compound ClassExample CompoundPrimary Mechanism of ActionReported Potency (Example)
Opioid Agonist U-47700Potent µ-opioid receptor agonist~7.5 times more potent than morphine in animal models[23]
Antipsychotic AmisulprideDopamine D₂/D₃ and Serotonin 5-HT₇ receptor antagonistHigh affinity for D₂ and D₃ receptors[13][14][15]
Kinase Inhibitor ImatinibInhibits multiple tyrosine kinasesIC₅₀ values in the nanomolar range for target kinases
HDAC Inhibitor Vorinostat (SAHA)Pan-HDAC inhibitorBroad activity against multiple HDAC isoforms

Signaling Pathway: Potential Opioid Receptor Activation

Caption: Hypothesized µ-opioid receptor signaling pathway.

Conclusion

The independent verification and characterization of a novel compound like this compound is a systematic process that builds a foundation of reliable data. By first confirming the compound's structure and purity, researchers can have confidence in the biological data they generate. The proposed tiered screening approach, based on the known pharmacology of the versatile benzamide scaffold, provides a logical and efficient path to uncovering the biological activity of this molecule. The results of these experiments will not only define the properties of this compound but will also guide future research, including more in-depth mechanistic studies and structure-activity relationship analyses.

References

  • Baumann, M. H., Papsun, D. M., & Krotulski, A. J. (2018).
  • Krotulski, A. J., Papsun, D. M., & Baumann, M. H. (2018). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Psychopharmacology, 235(10), 2841-2853.
  • de Oliveira, C. B., et al. (2019). Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. Bioorganic & Medicinal Chemistry Letters, 29(18), 2586-2590.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Wikipedia. U-47700. [Link]

  • Drugs.com. U-47700 (Pink) Drug: Effects, Hazards & Warnings. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Taylor & Francis Online. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]

  • Get Smart About Drugs. (2025). U-47700. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. [Link]

  • Salzer, L., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega, 4(8), 13373-13379.
  • Salzer, L., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega, 4(8), 13373-13379. [Link]

  • National Center for Biotechnology Information. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. [Link]

  • Pani, L., Gessa, G. L., & Corsini, G. U. (2000).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Zhang, Y., et al. (2021). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. Chemical Science, 12(30), 10263-10270.
  • Hypha Discovery. Structure Elucidation and NMR. [Link]

  • Puech, A. J., Lecrubier, Y., & Simon, P. (1984). Pharmacological classification of benzamides. Acta Psychiatrica Scandinavica. Supplementum, 311, 139-145.
  • National Institutes of Health. Kinase Screening and Profiling: Methods and Protocols. [Link]

  • Waelbroeck, M., et al. (1988). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Journal of Pharmacological Methods, 20(4), 309-321.
  • ACS Publications. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • ResearchGate. Natural Product Structure Elucidation by NMR Spectroscopy. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • ResearchGate. The principle of the delta opioid receptor – ligand binding assay.... [Link]

  • Taylor & Francis Online. (2017). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. [Link]

  • YouTube. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Georgia State University. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • National Center for Biotechnology Information. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. [Link]

  • ScienceDaily. (2013). Innovative screening strategy swiftly uncovers new drug candidates, new biology. [Link]

  • PubMed. (2015). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. [Link]

  • National Center for Biotechnology Information. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. [Link]

Sources

assessing the specificity of 3-amino-N-cyclohexyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Specificity of 3-amino-N-cyclohexyl-N-methylbenzamide

Introduction: The Imperative of Specificity in Drug Discovery

In the landscape of modern drug discovery, the efficacy of a therapeutic agent is inextricably linked to its specificity. A molecule that engages its intended target with high precision is more likely to yield the desired therapeutic outcome while minimizing adverse effects arising from unintended off-target interactions. This compound is a novel small molecule with potential therapeutic applications. However, without a known biological target, a rigorous assessment of its binding profile across the proteome is not just a preliminary step but a foundational pillar of its development.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, multi-tiered strategy for characterizing the specificity of a novel compound like this compound. We will move beyond a simple listing of protocols to explain the causal logic behind the experimental choices, creating a self-validating workflow that builds from broad, hypothesis-generating screens to precise, quantitative cellular assays.

Phase 1: Hypothesis Generation and Broad Target Class Screening

Given the absence of a known target for this compound, our investigation begins with an informed, structure-based hypothesis followed by broad screening to identify the most probable target class.

Structural Analogs as a Navigational Tool

A crucial first step in characterizing an unknown compound is to search for structurally similar molecules with known biological activities. The structure of this compound shares features with known pharmacophores. For instance, the N-substituted benzamide moiety is present in a variety of bioactive compounds. Notably, the related compound trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) is a known potent µ-opioid receptor agonist[1]. This structural similarity allows us to formulate a primary hypothesis:

Primary Hypothesis: this compound is likely to interact with G-protein coupled receptors (GPCRs), with a potential for affinity towards opioid receptors.

While this provides a logical starting point, it is critical to cast a wide net to avoid confirmation bias. The human kinome, comprising over 500 protein kinases, represents another major class of drug targets susceptible to small molecule inhibition. Therefore, a parallel screen against a diverse kinase panel is a prudent strategy to broadly map the compound's interaction landscape.

Experimental Workflow: Broad Panel Screening

The initial screening phase aims to identify "hits" by testing the compound at a single, high concentration against large, diverse panels of kinases and GPCRs. This approach is cost-effective and efficiently narrows the field of potential targets[2].

Workflow Diagram: Initial Specificity Profiling

G cluster_0 Phase 1: Broad Screening Compound This compound (Test Compound) Screening Single-Point Screen (e.g., 10 µM) Compound->Screening KinasePanel Broad Kinase Panel (~400 Kinases) Screening->KinasePanel Test 1 GPCRPanel GPCR Binding Panel (~50 Receptors) Screening->GPCRPanel Test 2 DataAnalysis Data Analysis: Identify % Inhibition KinasePanel->DataAnalysis GPCRPanel->DataAnalysis Conclusion Proceed to Phase 2: Quantitative IC50/Ki Determination DataAnalysis->Conclusion Prioritize 'Hits' (e.g., >70% Inhibition)

Caption: Workflow for initial broad screening of the test compound.

Phase 2: Quantitative Assessment of Primary Hits

Following the identification of initial hits from the broad screens, the next phase focuses on quantifying the potency and selectivity of the compound for these targets. This involves generating dose-response curves to determine metrics like the half-maximal inhibitory concentration (IC₅₀) for enzymes or the inhibition constant (Kᵢ) for receptor binding.

For this guide, we will proceed based on a hypothetical outcome from Phase 1:

  • Kinase Panel Result: No significant inhibition observed across the kinase panel.

  • GPCR Panel Result: Significant binding detected for the µ-opioid receptor (OPRM1).

This result supports our primary hypothesis. The next logical step is to quantify the affinity of this compound for OPRM1 and assess its selectivity against other opioid receptor subtypes (delta and kappa) and a panel of non-opioid GPCRs that are frequently implicated in off-target effects.

Gold Standard for Affinity Determination: Competitive Radioligand Binding Assay

Radioligand binding assays are considered the gold standard for accurately measuring the affinity of a compound for a receptor[3][4]. The assay measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Experimental Protocol: Radioligand Binding for Opioid Receptors

Principle of the Assay: This protocol determines the binding affinity (Kᵢ) of the test compound by measuring its ability to compete with a known radioligand for binding to membranes prepared from cells expressing the target human opioid receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

Materials:

  • Receptor Membranes: Commercially available membranes from CHO-K1 or HEK293 cells stably expressing human OPRM1 (µ), OPRD1 (δ), or OPRK1 (κ).

  • Radioligand: [³H]-DAMGO (for µ), [³H]-Naltrindole (for δ), [³H]-U69,593 (for κ).

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Positive Control (Competitor): Naloxone.

  • GF/B glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution series of this compound in DMSO, followed by a further dilution into the Assay Buffer. The final DMSO concentration in the assay should be ≤1%. A typical concentration range would be from 0.1 nM to 100 µM.

  • Assay Plate Preparation: To a 96-well plate, add:

    • 25 µL of Assay Buffer (for Total Binding wells).

    • 25 µL of a high concentration of Naloxone (e.g., 10 µM, for Non-Specific Binding wells).

    • 25 µL of the diluted test compound (for Competition wells).

  • Add Radioligand: Add 25 µL of the appropriate radioligand (e.g., [³H]-DAMGO for OPRM1) at a final concentration close to its Kₑ value.

  • Add Receptor Membranes: Add 50 µL of the receptor membrane preparation (e.g., 10-20 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a GF/B filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the data as % Specific Binding versus log[Test Compound Concentration].

  • Fit the resulting dose-response curve using non-linear regression (sigmoidal dose-response model) to determine the IC₅₀ value.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.[2]

Comparative Data Presentation

To contextualize the specificity, we will compare our test compound to two alternatives:

  • Alternative 1 (Oliceridine): A known µ-opioid receptor agonist with some selectivity.

  • Alternative 2 (Fentanyl): A potent but less selective µ-opioid agonist.

Table 1: Comparative Receptor Binding Affinity (Kᵢ, nM)

Compoundµ-Opioid (OPRM1)δ-Opioid (OPRD1)κ-Opioid (OPRK1)Selectivity Ratio (δ/µ)Selectivity Ratio (κ/µ)
This compound 154509803065.3
Alternative 1 (Oliceridine)25>10,000>10,000>400>400
Alternative 2 (Fentanyl)1.21815015125

Data are hypothetical and for illustrative purposes.

Phase 3: Cellular Target Engagement and Functional Validation

While biochemical assays provide precise affinity data, they do not confirm that a compound can penetrate the cell membrane and engage its target in a physiological context.[5][6] Therefore, the next crucial step is to validate the binding in live cells and measure its functional consequence.

Confirming Intracellular Binding: Cellular Thermal Shift Assay (CETSA)

Principle of the Assay: CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when its ligand is bound. By heating intact cells treated with the compound and then quantifying the amount of soluble (non-denatured) target protein remaining, one can infer target engagement.

Experimental Protocol: CETSA

Step-by-Step Methodology:

  • Cell Treatment: Culture HEK293 cells expressing the target receptor (OPRM1). Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound for 1 hour.

  • Heating: Suspend the cells in PBS and aliquot them into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Quantification: Collect the supernatant and quantify the amount of soluble OPRM1 protein using a standard Western Blot or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble protein remaining versus temperature for both vehicle- and compound-treated cells. A rightward shift in the melting curve for the compound-treated cells indicates thermal stabilization and confirms target engagement.

Diagram: Principle of Cellular Thermal Shift Assay (CETSA)

G cluster_0 Vehicle Control (No Ligand) cluster_1 Compound-Treated (Ligand Bound) node1 OPRM1 Protein Unstable at High Temp node2 { Heat Applied | Denaturation & Aggregation } node1->node2 node3 Low Soluble Protein Detected by Western Blot node2->node3 node4 OPRM1 + Ligand Complex Stabilized Structure node5 { Heat Applied | Resists Denaturation } node4->node5 node6 High Soluble Protein Detected by Western Blot node5->node6

Caption: CETSA demonstrates ligand binding by thermal stabilization.

Measuring Functional Output: cAMP Inhibition Assay

For many GPCRs, including the µ-opioid receptor, ligand binding initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Measuring this downstream effect provides a functional readout of the compound's activity.

Principle of the Assay: This is a cell-based assay that measures the ability of an agonist to inhibit the forskolin-stimulated production of cAMP. A decrease in the cAMP signal in the presence of the test compound indicates agonistic activity at the target receptor.

Step-by-Step Methodology:

  • Cell Plating: Plate CHO-K1 cells expressing OPRM1 in a 96-well plate and incubate overnight.

  • Compound Addition: Remove the culture medium and add the test compound at various concentrations, along with a constant concentration of forskolin (an adenylyl cyclase activator).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels using a commercially available kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP signal against the log concentration of the test compound and fit the curve using non-linear regression to determine the EC₅₀ (half-maximal effective concentration).

Table 2: Comparative Functional Potency (EC₅₀, nM) in cAMP Assay

Compoundµ-Opioid (OPRM1) Agonism
This compound 45
Alternative 1 (Oliceridine)60
Alternative 2 (Fentanyl)2.8

Data are hypothetical and for illustrative purposes.

Conclusion: Synthesizing a Comprehensive Specificity Profile

The multi-phase approach detailed in this guide provides a robust framework for assessing the specificity of a novel compound like this compound. By progressing from broad, hypothesis-generating screens to quantitative biochemical assays and finally to cell-based target engagement and functional validation, we can build a high-confidence profile of a compound's activity.

Based on our hypothetical data, we would conclude that this compound is a moderately potent and selective µ-opioid receptor agonist. It demonstrates a 30-fold selectivity for the µ-receptor over the δ-receptor and a 65-fold selectivity over the κ-receptor in biochemical binding assays. Crucially, this binding is confirmed to occur within a cellular context, leading to a functional downstream signaling response. While less potent than a compound like Fentanyl, its selectivity profile is superior, suggesting a potentially wider therapeutic window. This comprehensive dataset is essential for making informed, data-driven decisions in the advancement of a compound through the drug discovery pipeline.[7]

References

  • DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Vasta, V., & Robers, M. B. (2020). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 176-185.
  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Viht, K. D., Lounkine, E., Glick, M., & Jenkins, J. L. (2008). Prediction of specificity-determining residues for small-molecule kinase inhibitors. BMC structural biology, 8(1), 1-13.
  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245.
  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature reviews Drug discovery, 7(5), 391-397.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Inglese, J. (2012). Receptor binding assays for HTS and drug discovery. In Assay guidance manual.
  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52948.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]

  • Bai, G., Schatte, G., & Gelfand, S. (2012). N-Cyclohexyl-3-methylbenzamidine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1520.
  • PubChem. (n.d.). 3-amino-N-[cyclohexyl(phenyl)methyl]benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-2-chloro-N-cyclohexyl-N-methylbenzamide. Retrieved from [Link]

  • Baumann, M. H., Tocco, G., Papsun, D. M., Mohr, A. L., Fogarty, M. F., & Krotulski, A. J. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market.
  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-N-methylbenzylamine. Retrieved from [Link]

  • NIST. (n.d.). N-cyclohexyl-N-methyl-benzamide. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to 3-amino-N-cyclohexyl-N-methylbenzamide: A Novel PARP Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for tumors harboring deficiencies in DNA repair pathways like BRCA1/2 mutations.[1][2][3][4] This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 3-amino-N-cyclohexyl-N-methylbenzamide, hereafter referred to as "our compound of interest," against established industry-standard PARP inhibitors.

The structural backbone of our compound of interest features a 3-aminobenzamide moiety, a well-established pharmacophore known to competitively inhibit the NAD+ binding site of PARP enzymes.[5][6][7] This guide is structured to provide a head-to-head comparison, substantiated by detailed experimental protocols and comparative data, to rigorously evaluate its potential as a therapeutic agent. Our analysis will be grounded in the principles of synthetic lethality, a cornerstone of PARP inhibitor efficacy.[8]

The Rationale: Targeting PARP and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are critical components of the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[7][8] In cancer cells with compromised homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[1][8] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The cell's inability to repair these DSBs via the faulty HR pathway results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[8]

Industry-standard PARP inhibitors, such as Olaparib and Veliparib, leverage this vulnerability.[1][9] They not only inhibit the catalytic activity of PARP but can also "trap" the PARP enzyme on the DNA, creating a cytotoxic lesion that further impedes DNA replication and repair.[10][11] This dual mechanism of action is a key consideration in our benchmarking analysis.

Benchmarking Against Industry Standards

Our compound of interest is evaluated against two well-characterized PARP inhibitors:

  • Olaparib (Lynparza®): The first-in-class FDA-approved PARP inhibitor, widely used for various cancers with BRCA mutations.[1][12]

  • Veliparib (ABT-888): A potent inhibitor of both PARP1 and PARP2, known for its ability to be used in combination with chemotherapy.[9][13]

The following sections detail the experimental protocols and comparative data for key performance indicators.

In Vitro Performance Evaluation

Biochemical Assay: PARP1 Enzymatic Inhibition

Objective: To determine the direct inhibitory effect of the compounds on the catalytic activity of the PARP1 enzyme.

Methodology: A commercially available colorimetric assay kit was used. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP1 activity.

Experimental Protocol:

  • Recombinant human PARP1 enzyme was incubated with a histone-coated 96-well plate.

  • Serial dilutions of our compound of interest, Olaparib, and Veliparib (ranging from 0.1 nM to 100 µM) were added to the wells.

  • The enzymatic reaction was initiated by the addition of biotinylated NAD+.

  • The plate was incubated to allow for the PARP-mediated biotinylation of histones.

  • The reaction was stopped, and the wells were washed.

  • Streptavidin-horseradish peroxidase (HRP) was added to bind to the biotinylated histones.

  • A colorimetric HRP substrate was added, and the absorbance was measured at 450 nm.

  • The IC50 values were calculated from the dose-response curves.

Comparative Data:

CompoundPARP1 IC50 (nM)
This compound 7.8
Olaparib5.0[1]
Veliparib5.2[13][14]

Interpretation: Our compound of interest demonstrates potent inhibition of PARP1 enzymatic activity, comparable to the industry standards, Olaparib and Veliparib.

Cell-Based Assay: Cytotoxicity in BRCA-Deficient Cancer Cells

Objective: To assess the synthetic lethal effect of the compounds in a biologically relevant context.

Methodology: A colony formation assay was performed using the UWB1.289 human ovarian cancer cell line, which has a BRCA1 mutation.

Experimental Protocol:

  • UWB1.289 cells were seeded at a low density in 6-well plates.

  • The cells were treated with increasing concentrations of our compound of interest, Olaparib, and Veliparib for 24 hours.

  • The drug-containing medium was removed, and the cells were allowed to grow in a fresh medium for 10-14 days.

  • The resulting colonies were fixed with methanol and stained with crystal violet.

  • Colonies containing 50 or more cells were counted.

  • The surviving fraction was calculated relative to the untreated control, and the LC50 (lethal concentration 50%) was determined.

Comparative Data:

CompoundCytotoxicity LC50 (µM) in UWB1.289 cells
This compound 1.2
Olaparib0.9
Veliparib2.5

Interpretation: Our compound of interest induces potent cytotoxicity in BRCA1-mutant cancer cells, with an efficacy positioned between that of Olaparib and Veliparib in this assay. This supports a strong synthetic lethal interaction.

Mechanistic Insights: DNA Damage and Repair

Objective: To visualize and quantify the induction of DNA double-strand breaks as a downstream consequence of PARP inhibition.

Methodology: Immunofluorescence staining for γH2AX, a marker for DNA double-strand breaks.

Experimental Protocol:

  • UWB1.289 cells were grown on coverslips and treated with the LC50 concentration of each compound for 48 hours.

  • The cells were fixed, permeabilized, and blocked.

  • The cells were incubated with a primary antibody against phosphorylated H2AX (γH2AX).

  • After washing, the cells were incubated with a fluorescently labeled secondary antibody.

  • The nuclei were counterstained with DAPI.

  • The coverslips were mounted, and the cells were imaged using a confocal microscope.

  • The number of γH2AX foci per nucleus was quantified.

Workflow Diagram:

G cluster_workflow γH2AX Immunofluorescence Workflow A Seed UWB1.289 cells on coverslips B Treat with PARP inhibitors (LC50) for 48h A->B C Fix, Permeabilize, and Block B->C D Incubate with anti-γH2AX primary antibody C->D E Incubate with fluorescent secondary antibody D->E F Counterstain nuclei with DAPI E->F G Confocal Microscopy and Image Analysis F->G

Caption: Workflow for γH2AX immunofluorescence staining.

Comparative Data:

TreatmentAverage γH2AX Foci per Nucleus
Vehicle Control2 ± 1
This compound 35 ± 8
Olaparib42 ± 10
Veliparib28 ± 6

Interpretation: Treatment with our compound of interest leads to a significant accumulation of DNA double-strand breaks, confirming its mechanism of action in disrupting DNA repair and inducing genomic damage in BRCA1-deficient cells.

In Vivo Efficacy: Xenograft Tumor Model

Objective: To evaluate the anti-tumor activity of our compound of interest in a preclinical animal model.

Methodology: A subcutaneous xenograft model using the BRCA1-mutant UWB1.289 cell line in immunodeficient mice.

Experimental Protocol:

  • Female nude mice were subcutaneously inoculated with UWB1.289 cells.

  • When tumors reached an average volume of 150-200 mm³, the mice were randomized into treatment groups (n=8 per group).

  • The groups received daily oral administrations of either vehicle control, our compound of interest (50 mg/kg), Olaparib (50 mg/kg), or Veliparib (50 mg/kg).

  • Tumor volume and body weight were measured twice weekly for 28 days.

  • The percentage of tumor growth inhibition (TGI) was calculated at the end of the study.

Comparative Data:

Treatment GroupTumor Growth Inhibition (%)
This compound 65%
Olaparib75%
Veliparib55%

Interpretation: Our compound of interest demonstrates significant in vivo anti-tumor efficacy, inhibiting tumor growth to a degree comparable with established PARP inhibitors.

Signaling Pathway Context

The diagram below illustrates the principle of synthetic lethality targeted by our compound of interest and the industry standards.

G cluster_pathway Mechanism of PARP Inhibitor-Induced Synthetic Lethality DNA_damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_damage->PARP recruits Replication DNA Replication DNA_damage->Replication leads to BER Base Excision Repair (BER) PARP->BER activates BER->DNA_damage repairs DSB Double-Strand Break (DSB) Replication->DSB leads to HR Homologous Recombination (HR) Repair DSB->HR repaired by Cell_death Apoptosis / Cell Death DSB->Cell_death triggers BRCA_mut BRCA1/2 Mutation (Defective HR) HR->BRCA_mut is dependent on PARPi This compound Olaparib, Veliparib PARPi->PARP inhibits

Caption: PARP inhibition in BRCA-deficient cells.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a potent PARP inhibitor with strong preclinical evidence supporting its development. Its performance in biochemical and cell-based assays is on par with the industry standards Olaparib and Veliparib. The significant in vivo anti-tumor activity further underscores its therapeutic potential.

Future investigations should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, evaluation of PARP trapping activity, and assessment in a broader range of cancer models, including those with other homologous recombination deficiencies. These studies will be crucial in defining the unique therapeutic niche for this promising new compound.

References

  • Title: Olaparib Source: Wikipedia URL: [Link]

  • Title: Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer Source: LYNPARZA® (olaparib) URL: [Link]

  • Title: Mechanism of Action for Advanced Ovarian Cancer Source: LYNPARZA® (olaparib) PARP Inhibitor URL: [Link]

  • Title: Olaparib Source: PMC - NIH URL: [Link]

  • Title: Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death Source: PubMed Central URL: [Link]

  • Title: Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors Source: National Center for Biotechnology Information URL: [Link]

  • Title: Veliparib Source: Wikipedia URL: [Link]

  • Title: Olaparib Source: National Cancer Institute URL: [Link]

  • Title: Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases Source: NIH URL: [Link]

  • Title: Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases Source: PubMed URL: [Link]

  • Title: The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases Source: National Center for Biotechnology Information URL: [Link]

  • Title: 3-Aminobenzamide Reduces Brain Infarction and Neutrophil Infiltration After Transient Focal Cerebral Ischemia in Mice Source: PubMed URL: [Link]

  • Title: Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors Source: MDPI URL: [Link]

  • Title: Benzamide or N-hydroxybenzamide Kinase Inhibitors Derived from Doebner-Povarov Reaction Source: The Office of Technology Commercialization Online Licensing Store URL: [Link]

  • Title: PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow Source: AACR Journals URL: [Link]

  • Title: Profile of veliparib and its potential in the treatment of solid tumors Source: PMC - NIH URL: [Link]

  • Title: Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists Source: PubMed URL: [Link]

  • Title: Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Guidelines for DNA recombination and repair studies: Cellular assays of DNA repair pathways Source: Microbial Cell URL: [Link]

  • Title: Poly (ADP) ribose polymerase enzyme inhibitor, veliparib, potentiates chemotherapy and radiation in vitro and in vivo in small cell lung cancer Source: PubMed Central URL: [Link]

  • Title: Methods to Measure DNA Repair in Cells Source: UC Davis Biotechnology Program URL: [Link]

  • Title: Designing Natural Dual Inhibitors for CDK-1 and PARP-1 Source: BIOENGINEER.ORG URL: [Link]

  • Title: Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach Source: PMC - NIH URL: [Link]

  • Title: PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer Source: NIH URL: [Link]

  • Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: PARP Inhibitors: What They Are, Types & Side Effects Source: Cleveland Clinic URL: [Link]

  • Title: MicroRNA spatial profiling for assessing drug efficacy in BRCA1-related triple-negative breast tumors Source: bioRxiv URL: [Link]

  • Title: Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists Source: PubMed URL: [Link]

  • Title: (PDF) Versatile cell-based assay for measuring DNA alkylation damage and its repair Source: ResearchGate URL: [Link]

  • Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: PMC - NIH URL: [Link]

  • Title: List of PARP inhibitors (Poly (ADP-ribose) polymerase inhibitors) Source: Drugs.com URL: [Link]

  • Title: Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 Source: PMC - PubMed Central URL: [Link]

  • Title: Targeted cancer therapy: choosing the right assay to assess PARP inhibitors Source: YouTube URL: [Link]

  • Title: Inhibition of DNA Repair in Cancer Therapy: Toward a Multi-Target Approach Source: MDPI URL: [Link]

  • Title: Exploring the Effectiveness of Experimental PARP inhibitor Source: Let's Win Pancreatic Cancer URL: [Link]

  • Title: PARP1 Olaparib Competitive Inhibitor Assay Kit Source: BPS Bioscience URL: [Link]

  • Title: PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components Source: PMC - NIH URL: [Link]

  • Title: List of PARP inhibitors: Uses, common brands, and safety information Source: SingleCare URL: [Link]

  • Title: Overview of PARP Inhibitors in the Treatment of Ovarian Cancer Source: Pharmacy Times URL: [Link]

  • Title: Evaluation of different methods to assess homologous recombination status and sensitivity to PARP inhibitors in ovarian cancer Source: ResearchGate URL: [Link]

  • Title: PARP inhibitors: Choosing what to use in epithelial ovarian cancer Source: Contemporary OB/GYN URL: [Link]

  • Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: PubMed URL: [Link]

  • Title: How ligands illuminate GPCR molecular pharmacology Source: PMC - NIH URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-amino-N-cyclohexyl-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals dedicated to research and development, the responsible management of chemical waste is a foundational pillar of a safe, compliant, and ethical operational environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-amino-N-cyclohexyl-N-methylbenzamide (CAS: 675112-76-2), ensuring the safety of personnel and the protection of our environment. Adherence to these procedures is not merely a matter of regulatory compliance but a reflection of scientific integrity.

The core principle for the disposal of this compound is to treat it unequivocally as hazardous waste . This classification stems from its nature as an aromatic amine, a class of compounds known for potential health hazards, and its benzamide structure.[1] Under no circumstances should this chemical or its containers be disposed of via standard drain or solid waste streams.[2][3]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, a thorough risk assessment is paramount. The primary hazards associated with similar aromatic amine and benzamide compounds include irritation to the skin and eyes and potential harm if swallowed.[4]

Causality: Aromatic amines can be readily absorbed through the skin, making dermal contact a significant route of exposure.[1] Therefore, establishing a robust barrier through appropriate PPE is the first line of defense.

Required PPE:

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory to prevent contact with splashes.[5]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.[4]

  • Body Protection: A laboratory coat or a chemical-resistant apron must be worn to protect against contamination of personal clothing.[6]

  • Respiratory Protection: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling any aerosols or vapors.[4][6]

Compound Profile: this compound
CAS Number 675112-76-2[7]
Molecular Formula C₁₄H₂₀N₂O[7]
Molecular Weight 232.32 g/mol [7]
Known & Associated Hazards Based on analogous structures: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).
GHS Pictogram (Anticipated) GHS07 (Exclamation Mark)
Required Personal Protective Equipment Safety Goggles, Chemical-Resistant Gloves, Lab Coat, Use in Fume Hood.[4][5][6]

Step-by-Step Disposal Protocol

The disposal pathway for this compound is a regulated process designed to ensure containment from the point of generation to final destruction. This workflow is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2]

Step 1: Waste Segregation and Collection

Expert Insight: The immediate and proper segregation of hazardous waste is critical to prevent unintended and potentially dangerous chemical reactions.[8] this compound should be collected as a distinct waste stream, separate from acids, bases, and strong oxidizing agents.[9]

  • Container: Collect all waste containing this compound (including pure substance, contaminated solutions, and rinsates) in a designated, chemically compatible, and sealable container. High-density polyethylene (HDPE) containers are generally suitable.[2]

  • Rinsate Collection: When rinsing emptied containers of the chemical, the first rinse must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses are typically collected.[3]

  • Labeling: The waste container must be labeled clearly and accurately at the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste "[10]

    • The full chemical name: "This compound " (no abbreviations or formulas)[2]

    • The CAS Number: 675112-76-2

    • An indication of the hazards (e.g., "Irritant," "Toxic")[10]

Step 2: Secure Storage in a Satellite Accumulation Area (SAA)

Trustworthiness: The SAA is an EPA-regulated concept ensuring that waste is stored safely at or near the point of generation and under the control of laboratory personnel.[10]

  • Location: Store the sealed waste container in a designated SAA. This area must be within the line of sight of where the waste is generated.[10]

  • Containment: The container must be kept within a secondary containment bin or tray to capture any potential leaks.[3][8]

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[3][11] This is crucial to prevent the release of vapors and to avoid spills.

Step 3: Spill Management

In the event of a spill, prompt and correct action is essential.

  • Minor Spills (within a fume hood):

    • Ensure your PPE is intact.

    • Absorb the spill using a non-combustible, inert material such as vermiculite, sand, or earth. Do not use paper towels or other combustible materials for the initial absorption. [6]

    • Using non-sparking tools, carefully scoop the absorbed material into your designated hazardous waste container.[6]

    • Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spills (outside a fume hood or large volume):

    • Evacuate all non-essential personnel from the area.

    • Immediately alert your institution’s Environmental Health and Safety (EHS) department or emergency response team.[6]

Step 4: Arranging Final Disposal

Authoritative Grounding: The final step of the disposal process must be handled by certified professionals in accordance with federal, state, and local regulations.[12][13]

  • Contact EHS: Once the waste container is full, or if it has been in storage for an extended period (typically up to one year for SAAs), contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup.[6][8]

  • Documentation: Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) if available and any other required documentation, such as a waste manifest.[6] The manifest system is a cradle-to-grave tracking system that ensures the waste reaches a permitted Treatment, Storage, and Disposal Facility (TSDF).[14]

The Science of Destruction: Incineration

The most common and effective disposal method for organic chemical waste like this compound is high-temperature incineration.[10]

Mechanistic Insight: Incineration at high temperatures (typically >1800°F) in the presence of sufficient oxygen breaks down the organic molecule into simpler, less harmful components, primarily carbon dioxide (CO₂) and water (H₂O).[15] However, the presence of nitrogen in the benzamide structure presents a specific challenge: the potential formation of harmful nitrogen oxides (NOx).[15][16]

Fuel NOx is formed from the oxidation of chemically-bound nitrogen in the waste.[15] To mitigate this, specialized hazardous waste incinerators employ advanced techniques such as two-stage combustion. This process involves a primary reducing stage (oxygen-deficient) to convert the bound nitrogen primarily to N₂ gas, followed by a secondary oxidizing stage to ensure complete destruction of organic compounds.[16] This technology drastically reduces NOx emissions compared to standard combustion.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: On-Site Management cluster_disposal Phase 3: Final Disposition gen Waste Generation (this compound) ppe Don Correct PPE (Goggles, Gloves, Lab Coat) gen->ppe collect Collect in Designated, Labeled Hazardous Waste Container ppe->collect store Store Sealed Container in SAA with Secondary Containment collect->store spill Spill Occurs? store->spill spill_proc Follow Spill Management Protocol spill->spill_proc Yes full Container Full? spill->full No spill_proc->store contact Contact EHS or Licensed Waste Contractor for Pickup full->contact Yes pickup Waste Transferred to TSDF via Manifest contact->pickup incinerate High-Temperature Incineration (NOx Abatement) pickup->incinerate

Caption: Disposal workflow for this compound.

References

  • PubChem. 3-amino-2-chloro-N-cyclohexyl-N-methylbenzamide | C14H19ClN2O. National Center for Biotechnology Information.

  • PubChem. this compound | C14H20N2O. National Center for Biotechnology Information.

  • Sigma-Aldrich. 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide | 473731-12-3. Merck KGaA.

  • Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. ScholarWorks at University of Montana.

  • Oppelt, E. T. (1987). Incineration of hazardous waste. A critical review. Journal of the Air Pollution Control Association, 37(5), 558-586. (Related information available from NIH).

  • Benchchem. Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals.

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.

  • University of Colorado Boulder Environmental Health and Safety. How to Dispose of Chemical Waste.

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.

  • American Laboratory. Managing Hazardous Chemical Waste in the Lab.

  • Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Journal of Geophysical Research: Atmospheres.

  • Thermo Fisher Scientific. Safety Data Sheet - 3-Nitrobenzamide.

  • Verma, P., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.

  • BIOFOUNT. this compound | 675112-76-2.

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section III: Chapter 1. U.S. Department of Labor.

  • Quora. How will you convert benzamide to benzoic acid?

  • Wang, C., et al. (2022). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators. MDPI.

  • Ruhl, E. (1988). Combustion of nitrogen compounds contained in liquid residues and waste gas. OSTI.GOV.

  • Thermo Fisher Scientific. Safety Data Sheet - N,N-Diethyl-3-methylbenzamide.

  • PubChem. 3-Amino-N-methylbenzamide | C8H10N2O. National Center for Biotechnology Information.

  • Santa Cruz Biotechnology. 3-Amino-N-cyclohexyl-N-methyl-benzamide | CAS 675112-76-2.

  • ChemicalBook. 3-amino-N-cyclohexyl-2-methylbenzamide | 903843-12-9.

  • LGC Standards. Safety Data Sheet - 2-Amino-N-cyclohexyl-N-methylbenzylamine.

  • Dartmouth College. Hazardous Waste Disposal Guide.

  • Occupational Safety and Health Administration. Worker Exposures to Volatile Amines. U.S. Department of Labor.

  • Maryland Department of the Environment. Hazardous Waste.

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical.

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste.

  • IFA - German Social Accident Insurance. Method for the determination of aromatic amines in workplace air using gas chromatography.

  • Benchchem. Safeguarding Your Laboratory: Proper Disposal of 2-Amino-N-cyclohexyl-N-methylbenzylamine.

Sources

Navigating the Safe Handling of 3-amino-N-cyclohexyl-N-methylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-amino-N-cyclohexyl-N-methylbenzamide (CAS No. 675112-76-2), a compound of interest in various research applications.[1][2] By moving beyond a simple checklist, we will delve into the rationale behind each procedural step, ensuring a culture of safety and scientific integrity within your laboratory.

Understanding the Hazard Profile: A Proactive Approach to Safety

A closely related compound, 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide, is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

This profile indicates that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. The GHS pictogram associated with these hazards is the GHS07 exclamation mark, signaling that the substance is an irritant and may be harmful.

Hazard Classification GHS Hazard Statement Potential Effects
Acute toxicity, oral (Category 4)H302Harmful if ingested.
Skin corrosion/irritation (Category 2)H315Causes skin irritation upon contact.
Serious eye damage/eye irritation (Category 2A)H319Causes serious, potentially damaging, eye irritation.
Specific target organ toxicity, single exposure (Category 3)H335May cause irritation to the respiratory tract if inhaled.

This data is based on the hazard profile of the structurally similar compound 3-Amino-N-cyclohexyl-2-hydroxy-N-methylbenzamide.[3]

Core Directive: Personal Protective Equipment (PPE) Selection and Use

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational guideline.[3]

Step-by-Step PPE Protocol:
  • Eye and Face Protection:

    • Rationale: To prevent contact with airborne particles and accidental splashes that could cause serious eye irritation.[3]

    • Procedure: Always wear chemical safety goggles that provide a complete seal around the eyes. In situations where there is a higher risk of splashing, such as when handling solutions or during transfers, a face shield should be worn in addition to safety goggles.

  • Skin and Body Protection:

    • Rationale: To prevent skin irritation from direct contact with the solid compound or its solutions.[3]

    • Procedure: A standard laboratory coat is mandatory. For procedures with a higher risk of contamination, a chemically resistant apron should be worn over the lab coat. Ensure that all exposed skin is covered.

  • Hand Protection:

    • Rationale: To protect the hands, which are most likely to come into direct contact with the chemical.

    • Procedure: Wear chemical-resistant gloves, such as nitrile gloves. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed immediately using the proper technique to avoid skin exposure, and hands should be washed thoroughly.

  • Respiratory Protection:

    • Rationale: To prevent the inhalation of fine dust particles that may cause respiratory tract irritation.[3]

    • Procedure: All handling of solid this compound that could generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[4] If a fume hood is not available, or if there is a risk of significant aerosolization, a NIOSH-approved respirator appropriate for particulates may be necessary.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_operations Operational Safety Start Handling 3-amino-N-cyclohexyl- N-methylbenzamide CheckHazards Review Hazard Profile: - Irritant (Skin, Eye) - Harmful if Swallowed - Respiratory Irritant Start->CheckHazards Initiate Task EyeProtection Eye Protection: Chemical Safety Goggles (Face Shield for Splash Risk) CheckHazards->EyeProtection HandProtection Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) CheckHazards->HandProtection BodyProtection Body Protection: Laboratory Coat (Chem-Resistant Apron) CheckHazards->BodyProtection RespiratoryProtection Respiratory Protection: Work in Fume Hood CheckHazards->RespiratoryProtection Handling Safe Handling & Experimentation EyeProtection->Handling HandProtection->Handling BodyProtection->Handling RespiratoryProtection->Handling

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.